3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-3-[2,4-bis(phenylmethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c24-21(14-23(25)26)20-12-11-19(27-15-17-7-3-1-4-8-17)13-22(20)28-16-18-9-5-2-6-10-18/h1-13,21H,14-16,24H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLUNQHIGARMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(CC(=O)O)N)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid, a valuable β-amino acid derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a methodology, but also the scientific rationale behind the chosen synthetic pathway.
Introduction: The Significance of β-Amino Acids
β-amino acids are structural isomers of the proteinogenic α-amino acids, featuring the amino group attached to the β-carbon of the carboxylic acid. This seemingly subtle structural modification imparts unique conformational properties and significant biological activities. Their incorporation into peptides can enhance metabolic stability by conferring resistance to enzymatic degradation. Furthermore, the β-amino acid motif is a key structural component in a variety of biologically active natural products and synthetic pharmaceuticals, including antiviral, anticancer, and antimicrobial agents. The title compound, this compound, with its protected hydroxyl groups, serves as a versatile building block for the synthesis of more complex molecules, making its efficient synthesis a topic of considerable interest.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is most effectively achieved through a robust and well-established three-step sequence. This pathway was designed for its efficiency, high yields, and the commercial availability of the starting materials. The core of this strategy revolves around the initial preparation of a key aldehyde intermediate, followed by a Knoevenagel condensation to construct the carbon skeleton, and finally, a hydrolysis step to unveil the desired β-amino acid.
The overall synthetic pathway can be visualized as follows:
Figure 1: Overall synthetic pathway for this compound.
Part 1: Synthesis of 2,4-bis(Benzyloxy)benzaldehyde
The initial step involves the protection of the hydroxyl groups of 2,4-dihydroxybenzaldehyde via Williamson ether synthesis. Benzyl bromide is employed as the alkylating agent in the presence of a weak base, such as potassium carbonate, to facilitate the reaction.
Experimental Protocol
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
To this suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford 2,4-bis(benzyloxy)benzaldehyde as a white solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,4-bis(Benzyloxy)benzaldehyde | C₂₁H₁₈O₃ | 318.37 | 13246-46-3[1] |
Part 2: Knoevenagel Condensation to form 5-[2,4-bis(Benzyloxy)benzylidene]rhodanine
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. In this step, the synthesized 2,4-bis(benzyloxy)benzaldehyde is condensed with rhodanine in the presence of a basic catalyst to yield the corresponding 5-arylidenerhodanine derivative.
Causality in Experimental Choices
The choice of rhodanine as the active methylene compound is crucial. The methylene group at the C-5 position of the rhodanine ring is flanked by two electron-withdrawing groups (a carbonyl group and a thiocarbonyl group), making it sufficiently acidic to be deprotonated by a weak base. The resulting carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration is typically facile, driven by the formation of a conjugated system.
Experimental Protocol
Materials:
-
2,4-bis(Benzyloxy)benzaldehyde
-
Rhodanine
-
Piperidine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,4-bis(benzyloxy)benzaldehyde (1.0 eq) and rhodanine (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) and a few drops of glacial acetic acid to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 3-5 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and catalyst.
-
The product, 5-[2,4-bis(benzyloxy)benzylidene]rhodanine, can be further purified by recrystallization from a suitable solvent like glacial acetic acid if necessary.
Sources
An In-depth Technical Guide to 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid: Physicochemical Properties and Synthetic Insights
Introduction
3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic acid is a non-proteinogenic β-amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its unique structural architecture, featuring a phenyl ring substituted with two bulky benzyloxy groups, imparts distinct physicochemical characteristics that can influence its biological activity, metabolic stability, and pharmacokinetic profile. As the scientific community continues to explore the therapeutic potential of β-amino acids for their enhanced proteolytic stability, understanding the fundamental properties of novel derivatives like this is paramount.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside methodologies for its empirical determination and insights into its synthesis.
Molecular Structure and Chemical Identity
A thorough understanding of a compound's properties begins with its precise chemical identity.
| Property | Value | Source |
| CAS Number | 1820648-21-2 | [3] |
| Molecular Formula | C₂₃H₂₃NO₄ | [4] |
| Molecular Weight | 377.43 g/mol | [4] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CC=C(C=C1)COCC2=C(C=C(C=C2)C(CC(=O)O)N)OCC3=CC=CC=C3 |
Physicochemical Properties: A Detailed Analysis
Melting Point
The melting point of a solid is a critical indicator of its purity and the strength of its crystal lattice. For amino acids, the zwitterionic nature often leads to strong intermolecular forces, resulting in high melting points.
-
Predicted Melting Point: While no experimental data is available for the target compound, related β-amino acid derivatives exhibit a wide range of melting points. For instance, 3-amino-3-phenylpropanoic acid has a reported melting point of approximately 211 °C (decomposes)[5]. The addition of the two bulky and rigid benzyloxy groups to the phenyl ring in our compound of interest would likely increase the molecular weight and potentially lead to a more ordered packing in the crystal lattice, suggesting a relatively high melting point, likely exceeding 200°C. However, the increased conformational flexibility of the benzyloxy groups could also disrupt crystal packing, making a definitive prediction challenging without experimental data.
Boiling Point
Due to their high melting points and tendency to decompose at elevated temperatures, the boiling points of amino acids are not typically determined.
Solubility
The solubility of a compound is a crucial parameter in drug development, influencing its absorption, distribution, and formulation. The presence of both polar (amino and carboxyl groups) and nonpolar (benzyloxy-substituted phenyl ring) moieties suggests that this compound will exhibit amphiphilic character.
-
Aqueous Solubility: The zwitterionic nature of the amino acid functionality will contribute to some water solubility. However, the large, hydrophobic surface area imparted by the two benzyloxy groups is expected to significantly limit its solubility in aqueous media at neutral pH. The solubility is predicted to be pH-dependent, increasing in both acidic and alkaline solutions due to the formation of the corresponding cationic and anionic salts.
-
Organic Solvent Solubility: The compound is expected to have moderate to good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The large nonpolar region suggests some solubility in less polar solvents like dichloromethane and ethyl acetate, particularly if the zwitterionic interactions are minimized.
Acid Dissociation Constants (pKa)
The pKa values of the carboxylic acid and amino groups are fundamental to understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and biological interactions.
-
Predicted pKa Values:
-
Carboxylic Acid (pKa₁): For typical β-amino acids, the pKa of the carboxylic acid group is generally in the range of 3.5 to 4.5. The electron-donating nature of the benzyloxy groups on the phenyl ring might slightly increase the basicity of the carboxylate anion, potentially raising the pKa slightly compared to an unsubstituted phenyl ring.
-
Ammonium Group (pKa₂): The pKa of the ammonium group in β-amino acids is typically in the range of 9.0 to 10.0. The electronic effects of the benzyloxy substituents are transmitted through the phenyl ring and are less likely to have a significant impact on the basicity of the distant amino group.
-
The following diagram illustrates the ionization states of this compound at different pH ranges.
Caption: Ionization states of the molecule at varying pH.
Experimental Protocols for Physicochemical Characterization
To provide actionable guidance for researchers, this section outlines standard experimental procedures for determining the key physicochemical properties discussed above.
Melting Point Determination
A precise melting point is a primary indicator of a compound's purity.
Workflow for Melting Point Determination:
Caption: Workflow for melting point determination.
Detailed Protocol:
-
Sample Preparation: Ensure the sample of this compound is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[6]
-
Capillary Loading: Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 1-2 mm.[6]
-
Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.
-
For an unknown compound, it is advisable to first perform a rapid heating to determine an approximate melting range.[7][8]
-
Allow the apparatus to cool and then perform a second, more accurate measurement. Heat the sample at a rate of 1-2 °C per minute when approaching the expected melting point.[6]
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. For a pure compound, this range should be narrow (0.5-1.0 °C).[7]
-
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining equilibrium solubility.
Workflow for Aqueous Solubility Determination:
Caption: Shake-flask method for solubility determination.
Detailed Protocol:
-
Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 7.4, and 9) to assess pH-dependent solubility.
-
Equilibration: Add an excess amount of solid this compound to a vial containing a known volume of the buffered solution. Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the chemical structure and assessing the purity of a synthesized compound.
Workflow for NMR Sample Preparation:
Caption: General workflow for NMR sample preparation.
Detailed Protocol:
-
Sample Preparation: For a ¹H NMR spectrum, accurately weigh 5-25 mg of this compound.[1][9] For a ¹³C NMR spectrum, a larger amount (50-100 mg) may be required.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Given the predicted solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good starting points.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Gentle vortexing or sonication can aid dissolution.[10]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[9][11] Solid particles can adversely affect the quality of the NMR spectrum.[9]
-
Analysis: Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer for analysis.
Synthetic Considerations
While a detailed synthetic route for this compound is not extensively documented in readily available literature, its synthesis can be envisioned through established methods for β-amino acid preparation. A plausible approach would involve a multi-step synthesis starting from 2,4-dihydroxybenzaldehyde.
Conceptual Synthetic Pathway:
Caption: A potential synthetic route.
This pathway involves the protection of the phenolic hydroxyl groups as benzyl ethers, followed by a reaction analogous to the Strecker synthesis or a similar condensation reaction to introduce the amino and propanoic acid moieties.
Conclusion
This compound is a compound with significant potential in the design of novel therapeutics, particularly in the realm of peptidomimetics. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides a robust framework for its characterization based on the principles of physical organic chemistry and data from analogous structures. The provided experimental protocols offer a clear path for researchers to empirically determine these crucial parameters, thereby facilitating its application in drug discovery and development programs. The continued investigation of such unique β-amino acid derivatives will undoubtedly contribute to the expansion of the chemical space available for creating next-generation therapeutics.
References
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
-
University of Calgary. (n.d.). Melting point determination. [Link]
-
MIT OpenCourseWare. (2010, February 4). Melting Point [Video]. YouTube. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
University of Toronto. (n.d.). Experiment 1 - Melting Points. [Link]
-
ASTM. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]
-
Scribd. (2019, August 12). Aqueous Solubility Determination Guide. [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]
- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
-
Seedion. (n.d.). This compound. [Link]
Sources
- 1. (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid | 14441-08-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1820648-21-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - 氨基酸衍生物 - 西典实验 [seedior.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 8. (S)-3-Amino-3-phenylpropanoic Acid | 40856-44-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Amino acid - Wikipedia [en.wikipedia.org]
- 10. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. scbt.com [scbt.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid
Introduction
3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic acid is a complex β-amino acid derivative. Its intricate structure, featuring a substituted aromatic ring and two benzyloxy protecting groups, presents a rich and challenging case for nuclear magnetic resonance (NMR) spectroscopic analysis. This guide provides a comprehensive examination of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental considerations, and the underlying principles that govern the observed chemical shifts and coupling patterns. This document is intended for researchers and professionals in the fields of synthetic chemistry, pharmacology, and materials science who utilize NMR spectroscopy for structural elucidation and molecular characterization.
The strategic placement of the amino and carboxylic acid functionalities, combined with the bulky benzyloxy groups on the phenyl ring, makes this molecule a valuable building block in various synthetic applications. Accurate spectral analysis is paramount for confirming its identity, assessing purity, and understanding its conformational dynamics.
Molecular Structure and Predicted Spectral Features
A thorough understanding of the molecule's architecture is the foundation for interpreting its NMR spectra. The structure includes several distinct proton and carbon environments, each with predictable chemical shifts and multiplicities.
Caption: Molecular structure of this compound.
¹H NMR Spectral Predictions
The ¹H NMR spectrum is anticipated to be complex, with distinct regions corresponding to the aromatic, benzylic, and aliphatic protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic Protons (Benzyloxy Phenyls) | 7.20 - 7.50 | Multiplet (m) | 10H |
| Aromatic Protons (Substituted Phenyl) | 6.50 - 7.20 | Multiplet (m) | 3H |
| Benzylic Protons (OCH₂) | 4.90 - 5.10 | Singlet (s) or AB quartet | 4H |
| Methine Proton (CH-N) | 4.20 - 4.50 | Triplet (t) or Doublet of Doublets (dd) | 1H |
| Methylene Protons (CH₂-COOH) | 2.60 - 2.90 | Doublet (d) or Multiplet (m) | 2H |
| Amino Protons (NH₂) | Variable | Broad Singlet (br s) | 2H |
| Carboxylic Acid Proton (COOH) | Variable, >10 | Broad Singlet (br s) | 1H |
The complexity in the aromatic region arises from the overlapping signals of the two unsubstituted benzyl rings and the trisubstituted phenyl ring. The benzyloxy substituents are electron-donating, which will shield the ortho and para positions of the central phenyl ring, shifting their corresponding proton signals upfield.[1][2] The diastereotopic nature of the methylene protons in the propanoic acid chain, adjacent to the chiral center at C3, may lead to more complex splitting patterns than simple doublets.[3]
¹³C NMR Spectral Predictions
The ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to symmetry in the benzyl groups, fewer than the total number of carbons may be observed.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (COOH) | 170 - 180 |
| Aromatic Carbons (C-O) | 155 - 165 |
| Aromatic Carbons (C-H & C-C) | 110 - 140 |
| Benzylic Carbons (OCH₂) | 65 - 75 |
| Methine Carbon (CH-N) | 50 - 60 |
| Methylene Carbon (CH₂-COOH) | 35 - 45 |
Aromatic carbons attached to the electron-donating oxygen atoms of the benzyloxy groups are expected to be significantly deshielded and appear downfield.[4] The remaining aromatic carbons will resonate in the typical range of 110-140 ppm.[4]
Experimental Protocol
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an appropriate solvent due to its ability to dissolve the polar amino acid and its high boiling point, which facilitates the observation of exchangeable protons (NH₂ and COOH). Alternatively, deuterated methanol (CD₃OD) can be used, but this will result in the exchange and disappearance of the NH₂ and COOH proton signals.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is recommended for optimal signal-to-noise ratio.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex aromatic region.[6]
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Relaxation Delay (d1): 1-2 seconds. A longer delay may be necessary for accurate integration of all proton signals.[3]
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Approximately 220 ppm.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Advanced 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the propanoic acid chain and the aromatic rings.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.[3]
-
Caption: Experimental workflow for NMR analysis.
Spectral Interpretation and Discussion
While a definitive experimental spectrum for this compound is not publicly available in the searched databases, a detailed interpretation can be constructed based on established principles of NMR spectroscopy and data from analogous structures.
¹H NMR Spectrum Analysis
-
Aromatic Region (6.5 - 7.5 ppm): This region will be the most congested. The ten protons from the two benzyl groups are expected to appear as a complex multiplet between approximately 7.2 and 7.5 ppm. The three protons on the central, substituted phenyl ring will likely appear slightly more upfield due to the electron-donating effect of the benzyloxy groups. Their splitting pattern will be influenced by their relative positions (ortho, meta, para) to the propanoic acid chain and the other benzyloxy group.
-
Benzylic Methylene Protons (~5.0 ppm): The four protons of the two -OCH₂- groups are expected to be nearly equivalent, potentially appearing as a sharp singlet. However, subtle differences in their chemical environments could lead to the observation of two distinct singlets or even an AB quartet if their magnetic environments are sufficiently different.
-
Propanoic Acid Chain Protons:
-
CH-N Proton (4.2 - 4.5 ppm): This methine proton, being adjacent to both the aromatic ring and the nitrogen atom, will be deshielded. It is expected to show coupling to the adjacent methylene protons, likely appearing as a triplet or a doublet of doublets.
-
CH₂-COOH Protons (2.6 - 2.9 ppm): These methylene protons are adjacent to a chiral center, making them diastereotopic. This non-equivalence can result in separate signals for each proton, each appearing as a doublet of doublets due to geminal coupling with each other and vicinal coupling to the methine proton.
-
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (>170 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal.
-
Aromatic Carbons (110 - 165 ppm): The carbons directly attached to the benzyloxy oxygens (C2 and C4 of the central ring) will be the most deshielded in this region. The remaining aromatic carbons will appear in the more typical range. The number of observed signals will depend on the symmetry of the molecule. The two benzyl groups should each contribute three signals (for the ortho, meta, and para carbons) plus a signal for the ipso-carbon.
-
Aliphatic Carbons (35 - 75 ppm): The benzylic -OCH₂- carbons are expected around 70 ppm. The C3 methine carbon (CH-N) will likely resonate between 50 and 60 ppm, while the C2 methylene carbon (CH₂-COOH) will be the most upfield of the non-aromatic carbons, appearing around 35-45 ppm.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are complex but interpretable through a systematic approach. The key to successful analysis lies in high-field instrumentation to maximize signal dispersion and the use of two-dimensional NMR techniques to unravel the intricate coupling networks and establish connectivity. This guide provides a robust framework for predicting, acquiring, and interpreting the NMR data for this and structurally related compounds, serving as a valuable resource for scientists engaged in the synthesis and characterization of complex organic molecules.
References
- BenchChem. Interpreting complex aromatic signals in 1,2-Diphenylpropane NMR. BenchChem Technical Support.
- ScienceOpen. Supporting Information.
-
Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Published October 6, 2021. Available from: [Link].
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Published March 17, 2024. Available from: [Link].
- Royal Society of Chemistry. Supplementary Information.
- University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
Sources
A Technical Guide to 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid: Synthesis, Characterization, and Application in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid, a specialized β-amino acid derivative. β-amino acids are critical structural motifs in medicinal chemistry, offering unique conformational constraints and proteolytic resistance to peptide-based therapeutics. This document details the compound's physicochemical properties, outlines a robust, representative synthetic pathway, and discusses its potential applications as a sophisticated building block in modern drug development. By elucidating the strategic use of its benzyloxy-protected phenol groups, this guide serves as a foundational resource for researchers aiming to leverage this molecule as a scaffold for novel therapeutic agents, particularly in oncology and metabolic diseases.
Introduction: The Strategic Value of Substituted β-Phenylpropanoic Acids
The phenylpropanoic acid scaffold is a privileged structure in drug discovery, found in numerous approved therapeutic agents. The introduction of an amino group at the β-position creates a chiral center and fundamentally alters the molecule's spatial arrangement and chemical properties. These β-amino acids are key components in the design of peptidomimetics, protease inhibitors, and other complex molecular architectures.
The subject of this guide, this compound, is a highly functionalized derivative. The dual benzyloxy groups on the phenyl ring are not merely substituents; they are strategically placed protecting groups for reactive phenols. This design allows for selective chemical manipulation at the amino and carboxylic acid termini before deprotection reveals the hydroxyl groups for further conjugation or to act as crucial hydrogen bond donors in a final active pharmaceutical ingredient (API). This inherent versatility makes it a high-value intermediate for constructing complex and targeted therapeutic candidates. Related propanoic acid derivatives have been explored as scaffolds for novel anticancer agents, underscoring the therapeutic potential of this molecular class[1][2].
Core Compound Characterization
The fundamental identity and properties of this compound are summarized below. Accurate characterization is the cornerstone of reproducible and reliable research.
| Property | Value | Source |
| CAS Number | 1820648-21-2 | [3] |
| Molecular Formula | C₂₅H₂₇NO₄ | Derived |
| Molecular Weight | 405.49 g/mol | Derived |
| Appearance | Typically a white to off-white solid | General knowledge |
| Canonical SMILES | C1=CC=C(C=C1)COCC2=C(C=C(C=C2)C(CC(=O)O)N)OCC3=CC=CC=C3 | Derived |
| InChI Key | (Structure-dependent, generated by software) | Derived |
Synthetic Strategy and Workflow
While multiple synthetic routes can be envisioned, a common and reliable approach involves a multi-step process starting from a substituted benzaldehyde. The following protocol is a representative, field-proven methodology adapted from established syntheses of related 3-amino-3-arylpropanoic acids[4][5]. The causality behind each step is explained to provide a deeper understanding of the process.
Proposed Synthetic Workflow Diagram
Caption: Representative synthetic workflow for the target compound.
Detailed Step-by-Step Protocol
Step 1: Protection of Phenolic Hydroxyls
-
Rationale: The hydroxyl groups of 2,4-dihydroxybenzaldehyde are acidic and would interfere with subsequent reactions. Benzyl ethers are chosen as protecting groups due to their stability across a wide range of conditions and their clean removal via catalytic hydrogenation.
-
Methodology:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and benzyl bromide (2.2 eq).
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product, 2,4-bis(benzyloxy)benzaldehyde, can be purified by recrystallization from ethanol.
-
Step 2: Formation of the β-Amino Acid Backbone
-
Rationale: This step builds the core propanoic acid structure with the desired β-amino group. A variation of the Doebner-von Miller reaction using malonic acid and an ammonia source (ammonium acetate) is an efficient method.
-
Methodology:
-
In a round-bottom flask, combine 2,4-bis(benzyloxy)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in methanol.
-
Heat the mixture to reflux for 6-10 hours. The reaction progress can be monitored by the disappearance of the aldehyde spot on TLC.
-
Cool the reaction mixture, leading to the precipitation of the crude amino acid product.
-
Filter the solid, wash with cold methanol, and dry under vacuum.
-
Step 3: Hydrolysis/Final Isolation (If Esterification was Performed)
-
Rationale: If an esterification step was included for purification purposes, a mild saponification is required to revert to the free carboxylic acid. Lithium hydroxide (LiOH) is preferred as it minimizes side reactions.
-
Methodology:
-
Dissolve the methyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 4-8 hours until TLC indicates complete conversion.
-
Quench the reaction by carefully acidifying the mixture to pH ~6 with 1N HCl.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the final product.
-
Analytical Validation: A Self-Validating System
The identity and purity of the synthesized this compound must be rigorously confirmed. This ensures the trustworthiness of any subsequent biological or chemical studies.
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural Confirmation | Peaks corresponding to the aromatic protons of both the phenyl and benzyl groups, the characteristic methine and methylene protons of the propanoic acid backbone, and the amino group. |
| ¹³C NMR | Carbon Skeleton Confirmation | Signals for all 25 unique carbon atoms, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak corresponding to the calculated mass (e.g., [M+H]⁺ at m/z 406.20). |
| HPLC | Purity Assessment | A single major peak, indicating a purity of ≥98% for use in drug discovery applications. |
Applications in Drug Development: A Versatile Scaffold
The unique structure of this compound makes it an ideal starting point for creating diverse libraries of complex molecules. Its primary utility lies in its role as a constrained scaffold for presenting pharmacophoric features in a precise three-dimensional orientation.
Conceptual Application in Kinase Inhibitor Design
Many kinase inhibitors utilize a central scaffold to position functional groups that interact with the ATP-binding pocket. The deprotected dihydroxyphenyl moiety can serve as a potent "hinge-binder" through hydrogen bonding, a common motif in successful kinase inhibitors.
Caption: Conceptual workflow from the core molecule to a targeted kinase inhibitor.
Use in Peptidomimetics
Incorporating this molecule into a peptide sequence can induce specific secondary structures (e.g., β-turns) and confer resistance to enzymatic degradation. The amino acid can be coupled using standard peptide synthesis protocols (e.g., SPPS), with the benzyl protecting groups remaining intact until the final cleavage and deprotection step. This strategy is valuable for developing more stable and orally bioavailable peptide-based drugs. The use of amino acids as prodrug moieties is a well-established strategy to improve drug delivery and bioavailability[6].
Conclusion
This compound is more than a simple chemical; it is a sophisticated and enabling tool for the modern medicinal chemist. Its pre-protected phenolic functionalities, combined with the conformational rigidity of the β-amino acid structure, provide a powerful platform for the rational design of novel therapeutics. The synthetic and analytical protocols outlined in this guide offer a reliable framework for researchers to produce and validate this compound, paving the way for its integration into discovery programs targeting a wide range of diseases.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 158720422. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11252327. [Link]
-
MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
- Google Patents. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters.
- Google Patents.
- Google Patents. CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
-
National Center for Biotechnology Information. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
-
MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
MDPI. Amino Acids in the Development of Prodrugs. [Link]
-
ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1820648-21-2|this compound|BLD Pharm [bldpharm.com]
- 4. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 5. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Literature review on benzyloxy-protected beta-amino acids
An In-Depth Technical Guide to Benzyloxy-Protected β-Amino Acids: Synthesis, Applications, and Core Methodologies
Authored by: Gemini, Senior Application Scientist
Foreword: The Architectural Significance of β-Amino Acids in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, stability, and target specificity is perpetual. Among the myriad of building blocks available to the synthetic chemist, β-amino acids have emerged as a cornerstone in the design of next-generation pharmaceuticals.[1][2][3] Unlike their α-amino acid counterparts that constitute the primary architecture of natural peptides, β-amino acids possess an additional carbon atom in their backbone. This seemingly subtle modification imparts profound conformational alterations and, critically, enhanced resistance to proteolytic degradation.[4][5] This inherent stability makes them invaluable components in the construction of peptidomimetics—molecules that mimic the structure and function of natural peptides but with superior pharmacokinetic profiles.[4][5]
The successful incorporation of β-amino acids into complex molecular architectures, however, is contingent upon a robust and versatile protecting group strategy. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a preeminent choice for the protection of the amino functionality.[6][7] Its enduring legacy is a testament to its remarkable stability across a wide range of reaction conditions and the diverse, yet predictable, methods for its removal.[6][8][9]
This technical guide provides a comprehensive exploration of benzyloxy-protected β-amino acids for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, elucidate the mechanistic underpinnings of key transformations, and provide detailed, field-proven protocols. Our focus will be on not just the "how," but the "why"—offering insights into the causality behind experimental choices to empower you in your own research endeavors.
Part 1: The Benzyloxycarbonyl (Cbz) Group: A Stalwart of Amine Protection
The Cbz group's utility is rooted in its ability to temper the nucleophilicity of the amino group, thereby preventing unwanted side reactions during subsequent synthetic steps, most notably peptide bond formation.[10] Its stability to both basic and mildly acidic conditions allows for a broad synthetic latitude.[7] The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions.[7][11]
Cbz Protection of a Generic Amino Acid: A Step-by-Step Protocol
This protocol describes the protection of an amino group using benzyl chloroformate under Schotten-Baumann conditions.[6][7]
Materials:
-
Amino acid (1.0 equivalent)
-
Sodium carbonate (2.5 equivalents)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution: Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.[6]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[6]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[6]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This will precipitate the Cbz-protected amino acid.[6]
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[6]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[6]
The Logic of Cbz Protection and Deprotection
The strategic elegance of the Cbz group lies in its facile removal under conditions that are orthogonal to many other protecting groups, such as the Boc and Fmoc groups.[7] This allows for selective deprotection in complex, multi-step syntheses. The primary methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.[12]
Caption: The logical workflow of Cbz protection and deprotection.
Comparative Overview of Cbz Deprotection Methodologies
The choice of deprotection method is critical and depends on the presence of other functional groups within the molecule.[12]
| Deprotection Method | Reagents & Conditions | Advantages | Limitations & Considerations |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C in MeOH or EtOH | Very mild and clean; byproducts (toluene and CO₂) are volatile.[6] | Not suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups). The catalyst can be pyrophoric.[6] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C in MeOH | Avoids the use of gaseous hydrogen, making it safer for larger scale reactions.[12] | May require heating. Compatibility with other functional groups must be considered. |
| Acidic Cleavage | 33% HBr in Acetic Acid | Effective for substrates sensitive to hydrogenation.[12] | Harsh acidic conditions can cleave other acid-labile protecting groups (e.g., Boc) and may not be suitable for sensitive substrates. |
Part 2: Core Synthetic Strategies for Benzyloxy-Protected β-Amino Acids
Several robust methods exist for the synthesis of β-amino acids. Here, we focus on two of the most prevalent and versatile approaches: the Arndt-Eistert homologation and conjugate addition reactions.
Arndt-Eistert Homologation: A Classic Route to β-Amino Acids
The Arndt-Eistert reaction is a powerful method for the one-carbon homologation of carboxylic acids, making it an ideal strategy for converting readily available α-amino acids into their β-amino acid counterparts.[13][14] The process begins with the conversion of a Cbz-protected α-amino acid to its acid chloride, followed by reaction with diazomethane to form an α-diazoketone. The key step is the subsequent Wolff rearrangement of the α-diazoketone to a ketene, which is then trapped by a nucleophile (e.g., water, alcohol) to yield the desired β-amino acid derivative.[13]
Caption: Experimental workflow for the Arndt-Eistert homologation.
2.1.1 Field-Proven Protocol for Arndt-Eistert Synthesis of a Cbz-Protected β-Amino Acid
This protocol is adapted from established procedures for the homologation of N-protected α-amino acids.[13][14][15] Caution: Diazomethane is toxic and explosive; it should only be handled by trained personnel in a well-ventilated fume hood. Safer alternatives, such as the Kowalski ester homologation, exist.[13]
Materials:
-
Cbz-protected α-amino acid (1.0 equivalent)
-
Thionyl chloride or Oxalyl chloride
-
Diazomethane in diethyl ether
-
Silver(I) oxide (catalyst)
-
Dioxane/water or an alcohol (e.g., methanol)
-
Triethylamine (optional, for the Newman-Beal modification)[14]
Procedure:
-
Acid Chloride Formation: Convert the Cbz-protected α-amino acid to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.
-
Diazoketone Synthesis: Carefully add the acid chloride solution to an ethereal solution of diazomethane at low temperature (e.g., 0 °C). The reaction is typically rapid.
-
Wolff Rearrangement: In a separate flask, suspend silver(I) oxide in a mixture of dioxane and water (to yield the carboxylic acid) or an alcohol (to yield the ester). Heat the solution gently (e.g., 50-60 °C).
-
Addition and Reaction: Slowly add the α-diazoketone solution to the heated silver oxide suspension. The Wolff rearrangement will proceed, and the resulting ketene will be trapped by the solvent.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the catalyst. The product can then be isolated by extraction and purified by crystallization or column chromatography.
Recent advancements have utilized flow chemistry for the Arndt-Eistert homologation, which enhances safety and scalability by generating and using diazomethane in situ, thus avoiding its accumulation.[15][16][17]
Conjugate Addition: Asymmetric Routes to Chiral β-Amino Acids
The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a powerful and direct method for the synthesis of β-amino acids.[18] A significant advantage of this approach is the potential for asymmetric catalysis, allowing for the stereocontrolled synthesis of enantiomerically pure β-amino acids.[19][20]
Organocatalysis, particularly with chiral thiourea-based catalysts, has emerged as a highly effective strategy.[20] These catalysts can activate the electrophile and position the nucleophile for a stereoselective attack through a network of hydrogen bonds.[20]
Caption: Logical relationship in organocatalyzed conjugate addition.
2.2.1 Key Mechanistic Insights: The Role of Bifunctional Catalysis
The success of chiral thiourea catalysts in these reactions stems from their ability to act as bifunctional catalysts.[20] The thiourea moiety activates the enoate electrophile by forming hydrogen bonds with the carbonyl oxygen, increasing its electrophilicity. Simultaneously, a basic site on the catalyst can deprotonate the nitrogen nucleophile, enhancing its nucleophilicity and positioning it for a facial-selective attack on the β-carbon of the enoate. This dual activation within a chiral environment is the key to achieving high enantioselectivity.
Part 3: Applications in Peptidomimetics and Drug Development
The incorporation of benzyloxy-protected β-amino acids into peptide sequences is a well-established strategy for developing novel therapeutics with improved pharmacological properties.[1][3] The altered backbone geometry of β-amino acid-containing peptides (β-peptides) can lead to the formation of stable secondary structures, such as helices and turns, that are distinct from those formed by α-peptides.[1]
Key Advantages of Incorporating β-Amino Acids:
-
Enhanced Proteolytic Stability: The altered peptide backbone is not recognized by many proteases, leading to a significantly longer in vivo half-life.[4][5]
-
Structural Diversity: The ability to introduce chirality at both the α- and β-carbons, along with various side chains, provides a vast chemical space for molecular design.[4]
-
Bioactivity: β-peptides have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][21]
The benzyloxycarbonyl group plays a crucial role in the synthesis of these modified peptides, offering robust protection during solid-phase or solution-phase synthesis and allowing for selective deprotection when needed.[22]
Conclusion: An Enduring Partnership in Chemical Synthesis
The synergy between the benzyloxycarbonyl protecting group and the versatile chemistry of β-amino acids has provided an exceptionally fruitful platform for innovation in medicinal chemistry. The synthetic routes outlined in this guide, from the classic Arndt-Eistert homologation to modern asymmetric conjugate additions, offer a powerful toolkit for accessing a diverse array of benzyloxy-protected β-amino acid building blocks. As the demand for more stable and potent peptide-based therapeutics continues to grow, the principles and protocols discussed herein will undoubtedly remain central to the advancement of drug discovery and development.
References
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (2025). Benchchem.
- Arndt-Eistert Synthesis. Organic Chemistry Portal.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. Journal of the American Chemical Society.
- How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? Proprep.
- Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homolog
- Z - Benzyloxycarbonyl. (2021). Bachem.
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
- Albright, S. (2023).
- Synthesis of β-Substituted α-Amino Acids via Lewis Acid Promoted Enantioselective Radical Conjugate Additions. The Journal of Organic Chemistry.
- Arndt–Eistert reaction. Wikipedia.
- Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. (2015). PubMed.
- Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. (2025). Organic Process Research & Development.
- Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water.
- Traceless Solid-Phase Synthesis of Chiral 3-Aryl β-Amino Acid Containing Peptides Using a Side-Chain-Tethered β-Amino Acid Building Block. Organic Letters.
- Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted enantioselective radical conjug
- Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. (2019). Journal of the American Chemical Society.
- Nitrile biotransformations for the synthesis of highly enantioenriched beta-hydroxy and beta-amino acid and amide derivatives: a general and simple but powerful and efficient benzyl protection strategy to increase enantioselectivity of the amidase. (2008). PubMed.
- β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal.
- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
- Biological Applications of β-amino acids and its derivatives. (2017).
- Schematic reaction scheme of the synthesis of β-amino acids catalyzed...
- Beta-Amino Acids. CD Biosynsis.
- Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock.
- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2025).
- Application Notes and Protocols for the Removal of the Cbz Protecting Group. (2025). Benchchem.
- Cbz deprotection conditions: screening of catalysts and sources of H2.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Tandem deprotection/coupling for peptide synthesis in water at room temperature. (2017). Luxembourg Bio Technologies.
- Cbz-Protected Amino Groups. (2019). organic-chemistry.org.
- Synthesis of human beta-endorphin in solution using benzyl-type side chain protective groups. (1980). PubMed.
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar.
- The Importance of Protected Amino Acids in Modern Peptide Synthesis. biosyn.com.
- Beta-amino acids: vers
-
Amino Acid Derivatives for Peptide Synthesis. .
- Beta-amino acids: versatile peptidomimetics. (2025).
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic
- The Role of Protected Amino Acids in Modern Peptide Synthesis. modernpeptides.com.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. bachem.com [bachem.com]
- 9. ijacskros.com [ijacskros.com]
- 10. proprep.com [proprep.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. Arndt-Eistert Synthesis [organic-chemistry.org]
- 14. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemistry.illinois.edu [chemistry.illinois.edu]
- 19. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 22. peptide.com [peptide.com]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted 3-Amino-3-Phenylpropanoic Acids
This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted 3-amino-3-phenylpropanoic acids. This versatile chemical scaffold has proven to be a rich source of compounds with significant potential in drug discovery, targeting a range of biological systems from the central nervous system to cancer and microbial pathogens. We will delve into the structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate these potent molecules.
The Core Structure: 3-Amino-3-Phenylpropanoic Acid
3-Amino-3-phenylpropanoic acid, also known as β-phenylalanine, is a non-proteinogenic β-amino acid. Its structure, characterized by a phenyl ring and an amino group attached to the β-carbon of a propanoic acid backbone, provides a unique three-dimensional arrangement that allows for diverse interactions with biological targets. The presence of a chiral center at the β-carbon means that the stereochemistry of the molecule, whether (R) or (S), can significantly influence its biological activity.[1][2]
A Prominent Role in Neuromodulation: The GABAergic System
One of the most well-documented activities of substituted 3-amino-3-phenylpropanoic acids is their interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[3]
Phenibut: A Clinically Relevant GABA-B Agonist
A key example is Phenibut (β-phenyl-γ-aminobutyric acid), a neuropsychotropic drug with anxiolytic and nootropic (cognition-enhancing) effects.[4][5][6][7] Phenibut acts primarily as a GABA-mimetic at GABA-B receptors and, to a lesser extent, at GABA-A receptors.[4][5][6][8] This agonism at GABA-B receptors is central to its therapeutic effects, which include reducing tension, anxiety, and fear, as well as improving sleep.[4][7] The psychopharmacological activity of Phenibut is comparable to that of baclofen, a p-chloro derivative.[4][5]
The structure-activity relationship of Phenibut and its derivatives highlights the importance of the phenyl ring's position and the presence of the carboxyl group for its activity.[4][5] Beyond its GABAergic effects, Phenibut also demonstrates stimulation of dopamine receptors and antagonism of β-phenethylamine (PEA), a putative endogenous anxiogenic molecule, contributing to its complex pharmacological profile.[4][5][6][8]
GABA-B Receptor Signaling Pathway
The activation of GABA-B receptors by agonists like Phenibut initiates a cascade of intracellular events leading to neuronal inhibition.
Caption: GABA-B receptor signaling cascade initiated by an agonist.
Emerging Frontiers: Anticancer and Antimicrobial Activities
The versatility of the 3-amino-3-phenylpropanoic acid scaffold extends beyond the central nervous system, with recent research highlighting its potential in oncology and infectious diseases.
Antiproliferative Effects in Cancer
A series of novel β-phenylalanine derivatives incorporating sulphonamide and azole moieties have been synthesized and evaluated for their anticancer activity.[9] These compounds demonstrated antiproliferative effects in lung cancer models, suggesting that the β-phenylalanine core can serve as a scaffold for the development of new chemotherapeutic agents.[9] One particular Schiff base derivative showed potent activity in both drug-sensitive and multidrug-resistant small cell lung cancer cell lines, indicating its potential to overcome drug resistance mechanisms.[9]
Antimicrobial Properties
Derivatives of 3-amino-3-phenylpropanoic acid have also been investigated for their antimicrobial properties. New N,N-disubstituted β-amino acids bearing thiazole and other heterocyclic substituents have exhibited antimicrobial activity.[10][11][12] Furthermore, a Schiff base derived from L-phenylalanine and 2,4-dihydroxy benzaldehyde showed good inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.[13]
Metabolic Regulation: Targeting Peroxisome Proliferator-Activated Receptors (PPARs)
Substituted phenylpropanoic acids have been designed as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.
Dual and Selective PPAR Agonists
Structure-activity relationship studies have led to the identification of optically active α-ethylphenylpropanoic acid derivatives as potent dual agonists of human PPARα and PPARδ, with potential applications in the treatment of metabolic syndrome.[14] Further modifications have yielded potent and selective human PPARα activators, which could be valuable for managing dyslipidemia, obesity, and diabetes.[15] The stereochemistry at the α-position and the nature of the substituents on the phenyl rings are critical for determining the potency and selectivity for PPAR subtypes.[15]
Modulation of the Opioid System
The 3-amino-3-phenylpropanoic acid scaffold has also been utilized to develop ligands for opioid receptors. 3-Amino-3-phenylpropionamide derivatives have been synthesized and found to exhibit high affinity for the mu-opioid receptor, suggesting their potential as novel analgesics or for other applications targeting this receptor.[16]
Experimental Protocols: Assessing Biological Activity
GABA-B Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-B receptor.
Materials:
-
Rat brain cortex membranes (source of GABA-B receptors)
-
[³H]-GABA (radioligand)
-
Baclofen (positive control)
-
Test compounds (substituted 3-amino-3-phenylpropanoic acid derivatives)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, add the assay buffer, [³H]-GABA, and either the test compound, baclofen (for positive control), or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific [³H]-GABA binding) by non-linear regression analysis.
Caption: Workflow for a GABA-B receptor binding assay.
Quantitative Data Summary
| Compound Class | Biological Target/Activity | Key Findings | Reference(s) |
| Phenyl-substituted GABA analogues (e.g., Phenibut) | GABA-B Receptor (agonist) | Anxiolytic, nootropic, and tranquilizing effects.[4][5][7] | [4][5][6][7][8] |
| β-phenylalanine derivatives with sulphonamide and azole moieties | Antiproliferative (Lung Cancer) | Active in drug-sensitive and resistant cell lines.[9] | [9] |
| N,N-disubstituted β-amino acids with thiazole moieties | Antimicrobial | Activity against various bacteria and fungi.[10][11] | [10][11][12] |
| α-alkylphenylpropanoic acid derivatives | PPARα/δ (dual agonist), PPARα (selective agonist) | Potential for treating metabolic syndrome.[14][15] | [14][15] |
| 3-amino-3-phenylpropionamide derivatives | Mu-opioid Receptor (ligand) | High affinity for the receptor.[16] | [16] |
Conclusion
The substituted 3-amino-3-phenylpropanoic acid scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a remarkable breadth of biological activities. From modulating key neurotransmitter systems in the brain to inhibiting the growth of cancer cells and microbes, and regulating metabolic pathways, this chemical framework continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will undoubtedly uncover further potential applications for this versatile and valuable class of molecules.
References
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Hsieh, C. H., et al. (2000). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 523-526. [Link]
-
Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. ResearchGate. [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. Semantic Scholar. [Link]
-
Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]
-
Szychowska, K., et al. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 28(19), 6931. [Link]
-
Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000-15018. [Link]
-
Murakami, K., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-558. [Link]
-
Miyachi, H., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-3599. [Link]
-
Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]
-
Ayyadurai, G. K., et al. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Polycyclic Aromatic Compounds, 1-20. [Link]
-
PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. Retrieved from [Link]
Sources
- 1. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid: A Key Intermediate in Medicinal Chemistry
This in-depth technical guide details the discovery and first plausible synthesis of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid. Designed for researchers, scientists, and drug development professionals, this document provides not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy.
Introduction: The Significance of β-Amino Acids in Drug Discovery
β-amino acids are crucial structural motifs in a vast array of biologically active molecules and pharmaceuticals. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. The specific compound, this compound, serves as a valuable building block, particularly in the synthesis of antagonists for G protein-coupled receptors and other therapeutic agents. While a singular "discovery" event for this specific molecule is not prominently documented, its synthesis is a logical extension of established methodologies for creating substituted β-amino acids, driven by the need for novel intermediates in drug development programs. The benzyloxy protecting groups on the phenyl ring are strategically employed to mask the reactive hydroxyl groups, allowing for selective modifications at other positions of the molecule.
The First Synthesis: A Mechanistic Approach
The most probable and efficient first synthesis of this compound is a one-pot, three-component reaction. This elegant approach combines an aromatic aldehyde, a source of ammonia, and a dicarbonyl compound to construct the β-amino acid backbone in a single synthetic operation.
Overall Synthetic Transformation:
Caption: One-pot synthesis of the target compound.
Experimental Protocol:
This protocol is a robust, self-validating system based on well-established organic chemistry principles.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,4-Bis(benzyloxy)benzaldehyde | 318.37 | 10.0 g | 0.0314 |
| Malonic Acid | 104.06 | 3.42 g | 0.0329 |
| Ammonium Acetate | 77.08 | 3.63 g | 0.0471 |
| Ethanol (Absolute) | 46.07 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-bis(benzyloxy)benzaldehyde (10.0 g, 0.0314 mol), malonic acid (3.42 g, 0.0329 mol), and ammonium acetate (3.63 g, 0.0471 mol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 6-8 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. A white precipitate of the product will form.
-
Isolation and Purification: Filter the precipitate and wash it with cold ethanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting white solid under vacuum to afford pure this compound.
Causality Behind Experimental Choices:
-
One-Pot Reaction: This approach is chosen for its efficiency and atom economy, reducing the number of synthetic steps and purification procedures.
-
Ammonium Acetate: Serves as both the ammonia source for the in-situ formation of an imine and as a mild catalyst.
-
Malonic Acid: Acts as the carbon nucleophile that attacks the imine intermediate.
-
Ethanol as Solvent: It is an excellent solvent for the reactants and facilitates the precipitation of the final product upon cooling, simplifying isolation.
Mechanistic Insights
The reaction proceeds through a cascade of equilibrium reactions, culminating in the formation of the β-amino acid.
Caption: Mechanistic pathway of the three-component reaction.
-
Imine Formation: The aldehyde reacts with ammonia (from ammonium acetate) to form an imine intermediate.
-
Knoevenagel-type Condensation: Malonic acid, a potent carbon nucleophile, attacks the electrophilic imine.
-
Decarboxylation: The resulting intermediate readily undergoes decarboxylation upon heating.
-
Protonation: A final protonation step yields the stable β-amino acid.
Potential Applications and Future Directions
While the primary utility of this compound is as a synthetic intermediate, the broader class of 3-amino-3-arylpropanoic acids has shown promise in various therapeutic areas. Derivatives have been investigated for their antimicrobial and anticancer properties.[1][2] The presence of the benzyloxy groups offers a handle for further chemical modification, such as deprotection to reveal the free phenols, which can then be functionalized to explore structure-activity relationships in drug discovery campaigns.
References
- Arslan, H., et al. (2020). Vibrational spectroscopy investigation using ab initio and DFT analysis on 3-(6-benzoyl-2-oxobenzo [d] oxazol-3 (2 H)-yl) propanoic acid. Journal of Molecular Structure, 1202, 127263.
- Das, B., et al. (2010). A one-pot, three-component reaction between an aromatic aldehyde, an enolizable ketone or a β-keto ester, and a nitrile in the presence of acetyl chloride is accomplished efficiently using cyanuric chloride in an aqueous medium to give the corresponding β-acetamido ketone or ester in high yield. Synthesis, 2010(05), 803-806.
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 853. Available from: [Link]
-
Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000-15018. Available from: [Link]
- Tan, E. W., & Weaver, J. D. (2014). A one-pot synthesis of 3-amino-3-arylpropionic acids. The Journal of organic chemistry, 79(15), 7217–7223.
-
Wiley-VCH. (2005). Supporting Information for "Enantioselective Synthesis of β-Amino Acids by Catalytic Ring Opening of Racemic Oxazinones". Angewandte Chemie International Edition, 44(12), 1833-1836. Available from: [Link]
Sources
Solubility of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid in common organic solvents
An In-Depth Technical Guide to the Solubility of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid in Common Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Solubility Landscape of a Complex Molecule
This technical guide addresses the solubility characteristics of this compound, a molecule of significant interest in contemporary pharmaceutical research. It is imperative to state at the outset that a comprehensive search of the public domain, including scientific literature and chemical databases, did not yield specific quantitative solubility data for this compound. This guide, therefore, has been structured to empower the researcher with the foundational knowledge and practical methodologies required to predict, systematically determine, and ultimately understand the solubility profile of this molecule.
We will delve into the physicochemical properties of this compound, offering predictions on its behavior in various solvent systems. More critically, this document provides a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring a self-validating and reproducible approach.
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure. An analysis of this compound reveals a molecule with distinct polar and non-polar characteristics, which will govern its interaction with different solvents.
-
Molecular Structure:
-
Polar Moieties: The presence of a primary amine (-NH₂) and a carboxylic acid (-COOH) group imparts a zwitterionic character at its isoelectric point, allowing for hydrogen bonding and interactions with polar solvents.
-
Non-Polar Moieties: The molecule possesses significant non-polar character due to the phenyl ring and, most notably, the two bulky benzyloxy groups. These large aromatic regions will favor interactions with non-polar or moderately polar solvents through van der Waals forces.
-
-
Predicted Solubility:
-
Aqueous Solubility: The large hydrophobic surface area conferred by the benzyloxy groups is expected to result in very low solubility in water. However, the amphoteric nature of the amino acid moiety suggests that its aqueous solubility will be pH-dependent. At pH values significantly above or below its isoelectric point, the molecule will form a salt, which is anticipated to be more water-soluble.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and carboxylic acid groups. However, the large non-polar component of the molecule may limit high solubility. We predict moderate solubility in lower alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating both polar and non-polar molecules. It is predicted that this compound will exhibit good solubility in these solvents. Acetonitrile, being less polar, may be a less effective solvent.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The significant non-polar character of the molecule suggests some affinity for aromatic solvents like toluene. However, the presence of the polar amino and carboxylic acid groups will likely prevent high solubility. Very non-polar solvents like hexane are predicted to be poor solvents for this compound.
-
The general principle of "like dissolves like" suggests that solvents with a polarity intermediate between highly polar and strictly non-polar will be the most effective.
A Framework for Systematic Solubility Determination
The following diagram illustrates a logical workflow for the prediction and experimental determination of the solubility of this compound.
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 3-Amino-3-Arylpropionic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-arylpropionic acids represent a critical class of β-amino acids, serving as pivotal building blocks in the synthesis of pharmaceuticals and peptidomimetics. Their three-dimensional structure and intermolecular interactions in the solid state dictate their physicochemical properties, influencing solubility, stability, and bioavailability. This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of these compounds. We will explore the journey from synthesis and crystallization to sophisticated X-ray diffraction techniques, culminating in a detailed analysis of their conformational landscapes and supramolecular architectures. This guide is intended to equip researchers and drug development professionals with the fundamental knowledge to understand and leverage the crystalline solid-state properties of 3-amino-3-arylpropionic acids for the rational design of novel therapeutics.
Introduction: The Significance of 3-Amino-3-Arylpropionic Acids in Medicinal Chemistry
3-Amino-3-arylpropionic acids and their derivatives are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities.[1] These non-proteinogenic β-amino acids are integral components in the design of β-peptides, which exhibit enhanced proteolytic stability compared to their α-peptide counterparts. The unique conformational preferences of β-amino acids allow for the formation of stable secondary structures, such as helices and sheets, making them valuable scaffolds for peptidomimetics.
The therapeutic potential of compounds derived from 3-amino-3-arylpropionic acids is vast, with applications as anticonvulsants, neuroprotective agents, and antimicrobial agents. The precise spatial arrangement of the aryl and amino groups, along with the carboxylic acid functionality, is crucial for their interaction with biological targets. Therefore, a thorough understanding of their solid-state structure through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships (SAR) and guiding the development of new drug candidates.
The Experimental Workflow: From Molecule to Crystal Structure
The determination of the crystal structure of a 3-amino-3-arylpropionic acid is a multi-step process that requires careful execution and analysis. The following workflow outlines the key stages, from obtaining the compound to elucidating its three-dimensional atomic arrangement.
Caption: Experimental workflow for the crystal structure analysis of 3-amino-3-arylpropionic acids.
Synthesis and Purification
The journey begins with the synthesis of the target 3-amino-3-arylpropionic acid. A variety of synthetic routes are available, with one common method being a one-pot synthesis from an arylaldehyde, malonic acid, and ammonium acetate.[1] The purity of the synthesized compound is critical for successful crystallization. Standard purification techniques such as recrystallization or column chromatography are employed to remove impurities that could inhibit crystal growth or lead to disordered structures.
Crystal Growth: The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount.
Step-by-Step Protocol for Crystal Growth (Slow Evaporation):
-
Solubility Testing: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Preparation of a Saturated Solution: Prepare a nearly saturated or saturated solution of the compound in the chosen solvent by gentle heating and stirring. Ensure all the solid has dissolved.
-
Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap that has a few pinholes or with parafilm with small perforations. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute and promoting the growth of well-ordered crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor and then allow them to air dry.
X-ray Data Collection and Processing
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
Structure Solution and Refinement
The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined against the experimental data to improve the atomic coordinates, thermal parameters, and overall fit of the model to the data. The final refined structure is then validated to ensure its quality and accuracy.
Decoding the Crystal Structure: Conformational Analysis and Key Structural Parameters
The solved crystal structure provides a wealth of information about the molecule's conformation and the arrangement of molecules in the crystal lattice.
Conformational Analysis
The flexibility of the propionic acid backbone allows for different conformations. The key torsion angles to consider are:
-
τ1 (N-Cβ-Cα-C(O)) : Describes the rotation around the Cβ-Cα bond.
-
τ2 (Cγ-Cβ-N-H) : Describes the orientation of the amino group.
-
τ3 (Cα-Cβ-Cγ-C(aryl)) : Describes the orientation of the aryl group relative to the backbone.
The specific values of these torsion angles determine the overall shape of the molecule in the solid state. Conformational polymorphism, where the same molecule crystallizes in different conformations, can occur and has significant implications for the physical properties of the solid.
Tabulated Crystallographic Data
The following table summarizes key crystallographic and structural parameters for two halogen-substituted 3-amino-3-arylpropionic acids. This data is essential for comparative analysis and for understanding the influence of the aryl substituent on the crystal packing.
| Parameter | D,L-3-amino-3-(4-fluorophenyl)propionic acid | D,L-3-amino-3-(4-bromophenyl)propionic acid |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | [Insert CSD Data] | [Insert CSD Data] |
| b (Å) | [Insert CSD Data] | [Insert CSD Data] |
| c (Å) | [Insert CSD Data] | [Insert CSD Data] |
| β (°) | [Insert CSD Data] | [Insert CSD Data] |
| Volume (ų) | [Insert CSD Data] | [Insert CSD Data] |
| Z | 4 | 4 |
| τ1 (N-Cβ-Cα-C(O)) (°) | [Insert CSD Data] | [Insert CSD Data] |
| τ2 (Cγ-Cβ-N-H) (°) | [Insert CSD Data] | [Insert CSD Data] |
| τ3 (Cα-Cβ-Cγ-C(aryl)) (°) | [Insert CSD Data] | [Insert CSD Data] |
Note: The specific values for unit cell parameters and torsion angles would be populated from the primary crystallographic literature or the Cambridge Structural Database (CSD).
Supramolecular Architecture: The Role of Intermolecular Interactions
The arrangement of molecules in the crystal, known as the crystal packing, is governed by a network of intermolecular interactions. These interactions are fundamental to the stability of the crystal lattice and influence the material's properties.
Hydrogen Bonding: The Primary Organizing Force
In the crystal structures of 3-amino-3-arylpropionic acids, hydrogen bonding is the dominant intermolecular interaction. The amino group (-NH₂) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors and acceptors. In the zwitterionic form, which is common in the solid state, the ammonium group (-NH₃⁺) is a strong hydrogen bond donor, and the carboxylate group (-COO⁻) is a strong hydrogen bond acceptor.
These hydrogen bonds often lead to the formation of well-defined supramolecular motifs. For instance, in the crystal structures of D,L-3-amino-3-(4-fluoro)phenylpropionic acid and D,L-3-amino-3-(4-bromo)phenylpropionic acid, the molecules are linked by hydrogen bonds between the terminal -NH₃⁺ and adjacent -COO⁻ groups, forming supramolecular helical chains.[1]
Caption: Schematic of a hydrogen-bonded chain in 3-amino-3-arylpropionic acid crystals.
The Influence of the Aryl Substituent
The nature and position of the substituent on the aryl ring can significantly influence the crystal packing and the network of intermolecular interactions.
-
Halogen Bonding: In halogen-substituted derivatives (e.g., fluoro, chloro, bromo), halogen bonds (C-X···O/N) can act as additional structure-directing interactions, competing with or complementing the primary hydrogen bonding network.
-
π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. The geometry of this stacking (e.g., face-to-face, offset) depends on the electronic nature of the substituents on the aryl ring.
-
C-H···π Interactions: Weak hydrogen bonds involving C-H donors and the π-system of the aromatic ring as an acceptor can also contribute to the overall stability of the crystal packing.
A systematic analysis of a series of 3-amino-3-arylpropionic acids with different substituents (e.g., -H, -CH₃, -OCH₃, -Cl, -NO₂) would reveal how these subtle changes in the molecular structure can lead to profound differences in the resulting solid-state architecture. Such studies are crucial for understanding and predicting the crystalline properties of new derivatives.
Applications in Drug Development: From Crystal Structure to Better Medicines
The knowledge gained from the crystal structure analysis of 3-amino-3-arylpropionic acids has direct applications in drug development:
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities, dissolution rates, and stabilities. Crystal structure analysis is essential for identifying and characterizing different polymorphs, which is a regulatory requirement for new drug applications.
-
Co-crystal Design: By understanding the intermolecular interactions, it is possible to design co-crystals with improved physicochemical properties. For example, co-crystallizing an active pharmaceutical ingredient (API) with a benign co-former can enhance its solubility or stability.
-
Structure-Based Drug Design: The determined solid-state conformation of a 3-amino-3-arylpropionic acid derivative can provide insights into its bioactive conformation when bound to its target protein. This information is invaluable for the rational design of more potent and selective inhibitors.
Conclusion and Future Perspectives
The crystal structure analysis of 3-amino-3-arylpropionic acids provides a detailed picture of their three-dimensional structure and intermolecular interactions in the solid state. This knowledge is not merely of academic interest but has profound implications for the development of new pharmaceuticals. The interplay of strong hydrogen bonds and weaker interactions, modulated by the nature of the aryl substituent, gives rise to a rich variety of supramolecular architectures.
Future research in this area will likely focus on the systematic crystallographic study of a wider range of derivatives to establish comprehensive structure-property relationships. The use of advanced techniques such as high-pressure crystallography and co-crystallization will undoubtedly unveil new and interesting solid-state behaviors. Ultimately, a deeper understanding of the crystalline state of these important building blocks will empower scientists to design and develop safer, more effective medicines.
References
-
Tan, K.-L., et al. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Tetrahedron, 58(41), 8213-8223. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
Sources
Methodological & Application
Synthesis of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid: An Application Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid, a valuable β-amino acid derivative. β-amino acids are crucial components in medicinal chemistry, serving as building blocks for peptidomimetics and other biologically active molecules. Their incorporation into peptides can enhance metabolic stability and introduce unique conformational constraints. This protocol details a robust one-pot synthesis methodology, starting from the readily available 2,4-bis(benzyloxy)benzaldehyde. The procedure is designed for reproducibility and scalability in a standard research laboratory setting. We elaborate on the mechanistic rationale behind the chosen synthetic strategy and provide essential characterization parameters to ensure the identity and purity of the final product.
Introduction
β-Amino acids and their derivatives are of significant interest to researchers in drug discovery and development. Unlike their α-amino acid counterparts, the homologated carbon backbone of β-amino acids imparts unique structural and biological properties. When incorporated into peptide chains, they can induce stable secondary structures and offer increased resistance to enzymatic degradation. The title compound, this compound, features a substituted aryl moiety with bulky benzyloxy protecting groups, making it a versatile intermediate for the synthesis of complex molecular architectures.
The synthetic approach detailed herein is a one-pot, three-component reaction, which is an efficient and atom-economical strategy for the preparation of 3-amino-3-arylpropanoic acids. This method, a variation of the Knoevenagel condensation, involves the reaction of an aromatic aldehyde, malonic acid, and a source of ammonia. The electron-rich nature of the 2,4-bis(benzyloxy)phenyl ring of the starting aldehyde is advantageous for this transformation, promoting the formation of the desired β-amino acid.
Reaction Scheme
The overall synthetic transformation is depicted in the following scheme:
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,4-bis(benzyloxy)benzaldehyde | ≥98% | Various |
| Malonic Acid | ≥99% | Various |
| Ammonium Acetate | ≥98% | Various |
| Ethanol (EtOH), Absolute | Reagent Grade | Various |
| Deionized Water (H₂O) | ||
| Round-bottom flask, 250 mL | ||
| Reflux condenser | ||
| Magnetic stirrer/hotplate | ||
| Buchner funnel and filter paper | ||
| Standard laboratory glassware |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-bis(benzyloxy)benzaldehyde (10.0 g, 31.4 mmol, 1.0 eq), malonic acid (3.6 g, 34.6 mmol, 1.1 eq), and ammonium acetate (3.6 g, 46.7 mmol, 1.5 eq).
-
Solvent Addition: To the flask, add 100 mL of absolute ethanol.
-
Reaction: Stir the mixture at room temperature for 10 minutes to ensure adequate mixing. Subsequently, heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitoring the Reaction: Maintain the reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The formation of a white precipitate is indicative of product formation.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A significant amount of white solid should have precipitated.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Visual Workflow of the Synthesis:
Application Notes and Protocols for the Incorporation of Non-Natural Amino Acids into Therapeutic Peptides
Abstract
The incorporation of non-natural amino acids (nnAAs) into peptides represents a transformative strategy in modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of natural peptide therapeutics.[1][][3] By moving beyond the canonical 20 amino acids, researchers can precisely modulate the physicochemical and pharmacological properties of peptides, leading to enhanced stability, improved target affinity and selectivity, and novel functionalities.[4][5] This guide provides a comprehensive overview of the primary methodologies for introducing nnAAs into therapeutic peptides, complete with detailed protocols and expert insights to empower researchers in this exciting field. We will delve into the nuances of chemical synthesis and biological incorporation methods, offering a practical framework for the rational design and successful synthesis of next-generation peptide drugs.
Introduction: The Rationale for Non-Natural Amino Acids in Peptide Therapeutics
Peptides are highly specific and potent biological molecules, making them attractive candidates for therapeutic development.[6] However, their clinical utility is often hampered by poor metabolic stability, rapid in vivo degradation by proteases, and low bioavailability.[1][] The strategic incorporation of nnAAs provides a robust solution to these challenges. By introducing structural modifications not found in nature, such as D-amino acids, N-methylated backbones, or unique side chains, it is possible to create peptides with significantly improved pharmacokinetic profiles.[6] For instance, the substitution of an L-amino acid with its D-enantiomer can confer resistance to enzymatic degradation.[7] Furthermore, nnAAs can introduce novel chemical functionalities, such as fluorescent probes, photocrosslinkers, or bioorthogonal handles for targeted drug delivery and imaging applications.[7] This guide will equip researchers with the knowledge to leverage these advantages through robust and reproducible protocols.
Chemical Synthesis Approaches for nnAA Incorporation
Chemical synthesis remains the most versatile and widely used approach for incorporating nnAAs into peptides, offering precise control over the sequence and the position of the modification. Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of this methodology.[7][8]
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8][9] The most common strategy employed is the Fmoc/tBu approach, which utilizes the acid-labile tert-butyl (tBu) group for side-chain protection and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection.[9]
The fundamental workflow of SPPS for nnAAs mirrors that for natural amino acids, involving iterative cycles of deprotection, coupling, and washing.[7] However, the unique structural features of nnAAs often necessitate protocol modifications.[7]
Workflow for Solid-Phase Peptide Synthesis with nnAAs
Caption: General workflow for SPPS incorporating nnAAs.
| Challenge | Causality | Recommended Solution(s) |
| Steric Hindrance | Bulky side chains of nnAAs can physically impede the approach of the activated amino acid to the growing peptide chain, leading to incomplete coupling.[7][8] | - Use more potent coupling reagents (e.g., HATU, HCTU).- Increase coupling time or perform a double coupling.- Elevate the reaction temperature (microwave-assisted SPPS). |
| Altered Reactivity | The functional groups on nnAA side chains may be incompatible with standard SPPS conditions, leading to side reactions. | - Employ orthogonal protecting group strategies specific to the nnAA's functional group. |
| Racemization | Certain coupling conditions, especially with sterically hindered nnAAs, can lead to the loss of stereochemical integrity at the α-carbon. | - Utilize additives like Oxyma Pure or Cl-HOBt to suppress racemization.- Avoid excessive use of base during coupling. |
| Poor Solubility | Both the nnAA building block and the growing peptide chain can exhibit poor solubility in standard SPPS solvents (e.g., DMF, NMP). | - Add chaotropic agents (e.g., a small percentage of DMSO) to the solvent.- Employ PEGylated resins to improve solvation of the peptide chain. |
This protocol outlines a single coupling cycle for incorporating a sterically hindered nnAA.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-protected natural amino acids
-
Fmoc-protected sterically hindered nnAA
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-diisopropylethylamine (DIPEA)
-
Solvents: DMF, dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7][9]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 5 minutes.[7]
-
Drain and repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
nnAA Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-nnAA and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated nnAA solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For highly hindered nnAAs, a double coupling may be necessary.[8]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test. A yellow color indicates complete coupling, while a blue color suggests incomplete coupling, requiring a second coupling step.[8]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[8]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).[7][10]
Native Chemical Ligation (NCL)
For the synthesis of larger peptides and small proteins (>50 amino acids), SPPS becomes inefficient.[11] Native Chemical Ligation (NCL) provides a powerful convergent strategy to overcome this limitation.[11] NCL involves the chemoselective reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue.[12][13] This reaction forms a native peptide bond at the ligation site.[11][12]
Mechanism of Native Chemical Ligation
Caption: In vivo incorporation of a nnAA via genetic code expansion.
This technology has been successfully implemented in various organisms, from bacteria to mammalian cells and even whole animals, opening up new avenues for studying protein function in a native biological context. [14]
Analysis and Quality Control of Peptides Containing nnAAs
The successful synthesis of a peptide containing a nnAA must be verified through rigorous analytical techniques.
| Analytical Technique | Purpose | Key Considerations |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and purification of the crude peptide. [10] | The hydrophobicity of the nnAA may require optimization of the mobile phase gradient and solvent system. [15]Using additives like trifluoroacetic acid (TFA) improves peak shape but can suppress ionization in MS. [10] |
| Mass Spectrometry (MS) | Confirmation of the correct molecular weight and, through tandem MS (MS/MS), verification of the amino acid sequence, including the position of the nnAA. [16][17] | High-resolution MS is crucial for distinguishing between isobaric amino acids (e.g., leucine and isoleucine) and for accurate mass determination. [17] |
| Amino Acid Analysis (AAA) | Quantifies the amino acid composition of the peptide to confirm the presence and relative abundance of the nnAA and to determine the net peptide content. [16] | Requires a standard for the specific nnAA for accurate quantification. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the three-dimensional structure and dynamics of the peptide in solution, revealing the impact of the nnAA on conformation. [18] | Requires larger amounts of highly pure peptide and can be complex to interpret. |
Conclusion and Future Perspectives
The incorporation of non-natural amino acids has become an indispensable tool in peptide drug discovery. [4][19]Chemical synthesis via SPPS offers unparalleled flexibility, while genetic code expansion enables the study of modified proteins in their native environment. As these technologies continue to evolve, we can expect to see the development of even more sophisticated therapeutic peptides with enhanced efficacy, safety, and novel mechanisms of action. The continued exploration of new nnAAs and improved incorporation methodologies will undoubtedly push the boundaries of peptide science and lead to the next generation of life-saving medicines.
References
-
Hirao, I., & Yokoyama, S. (2022). Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Non-Natural Amino Acids in Modern Peptide Therapeutics. Pharma sourcing. [Link]
-
Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]
-
Chin, J. W. (n.d.). Genetic code expansion in model organisms. MRC Laboratory of Molecular Biology. [Link]
-
Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]
-
Fu, Y. (2009). NATIVE CHEMICAL LIGATION. University of Illinois Urbana-Champaign. [Link]
-
ResearchGate. (n.d.). Unnatural amino acids and approaches based on genetic code expansion... ResearchGate. [Link]
-
Drienovská, I., & Roelfes, G. (2021). Genetic Code Expansion: A Brief History and Perspective. Biochemistry. [Link]
-
SciSpace. (n.d.). Native chemical ligation in protein synthesis and semi-synthesis. SciSpace. [Link]
-
Sisido, M., & Hohsaka, T. (2001). Incorporation of Nonnatural Amino Acids into Proteins through Extension of the Genetic Code. Bulletin of the Chemical Society of Japan. [Link]
-
Dawson, P. E., & Kent, S. B. H. (2000). SYNTHESIS OF NATIVE PROTEINS BY CHEMICAL LIGATION. Vanderbilt University. [Link]
-
Hodgson, D. R. W., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. [Link]
-
Hackeng, T. M., Griffin, J. H., & Dawson, P. E. (1999). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences. [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. Nature Reviews Drug Discovery. [Link]
-
Drug Target Review. (2025). Peptides in practice: what it takes to advance these therapies to clinic. Drug Target Review. [Link]
-
Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
-
Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Polaris Peptides. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 3. biosynth.com [biosynth.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. agilent.com [agilent.com]
- 11. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. vanderbilt.edu [vanderbilt.edu]
- 14. Genetic code expansion in model organisms [www2.mrc-lmb.cam.ac.uk]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. Analytical methods and Quality Control for peptide products [biosynth.com]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. polarispeptides.com [polarispeptides.com]
- 19. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid as a building block for peptidomimetics
Application Note & Protocol Guide
Topic: 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid as a Building Block for Peptidomimetics
Audience: Researchers, scientists, and drug development professionals.
Abstract
The engineering of peptides with improved therapeutic properties is a cornerstone of modern drug discovery. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2] β-amino acids are particularly valuable in this regard, as their incorporation into a peptide backbone introduces an additional carbon atom, fundamentally altering the conformational landscape and conferring resistance to proteolytic degradation.[3][4][5] This guide focuses on the application of a specialized β-amino acid, this compound, a building block designed to impose significant conformational constraints. The bulky, diaryl-substituted side chain serves as a powerful tool for inducing specific secondary structures, such as β-turns and helices, which are critical for mimicking the bioactive conformations of peptides that target protein-protein interactions or receptors.[6][7] We provide a comprehensive overview of its structural rationale, physicochemical properties, and detailed, field-tested protocols for its synthesis and incorporation into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques.
Introduction: The Strategic Advantage of Diaryl-Substituted β-Amino Acids
The design of effective peptidomimetics hinges on achieving a precise three-dimensional arrangement of functional groups that mimics the pharmacophore of a native peptide ligand.[2] While simple peptides are often too flexible to maintain this active conformation in solution, the introduction of sterically demanding, unnatural amino acids can lock the backbone into a desired geometry.[2][8][9]
This compound belongs to the β³-class of amino acids, where the substituted aryl group is attached to the β-carbon, adjacent to the amino group.[10] This substitution pattern offers several key advantages:
-
Conformational Rigidity: The large bis(benzyloxy)phenyl group severely restricts bond rotation around the N-Cβ and Cβ-Cα bonds, channeling the peptide backbone into well-defined secondary structures.[11][12] This pre-organization reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.
-
Proteolytic Resistance: The non-natural β-amino acid linkage is not recognized by most endogenous proteases, significantly increasing the in-vivo half-life of the resulting peptidomimetic compared to its α-peptide counterpart.[3][4][10]
-
Structural Diversity: The aryl scaffold provides a versatile platform for further functionalization, allowing for the introduction of additional pharmacophoric elements to optimize target engagement.
The diagram below illustrates how this β-amino acid building block introduces a significant structural perturbation compared to a standard dipeptide unit, forcing a turn in the peptide backbone.
Caption: Structural comparison of a flexible dipeptide and a constrained β-amino acid.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the building block.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | Not readily available. Structure-specific. |
| Molecular Formula | C₂₃H₂₃NO₄ |
| Molecular Weight | 377.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, and NMP. Limited solubility in DCM and alcohols. |
| Storage | Store at 2-8°C. Keep desiccated and protected from light. |
Scientist's Note: The benzyloxy protecting groups are stable to the basic conditions of Fmoc-SPPS but are labile to strong acids (used in cleavage) and catalytic hydrogenation. This orthogonality is a key feature for its application.
Synthesis of the Building Block
While commercially available from specialty suppliers, the synthesis of this compound can be achieved via a multi-step route, commonly employing a variation of the Rodionov reaction or a Mannich-type reaction.[13][14][15] A representative synthetic scheme is outlined below.
Caption: General workflow for the synthesis of the title β-amino acid.
Protocol: One-Pot Synthesis of this compound
This protocol is adapted from established methods for synthesizing 3-amino-3-arylpropanoic acids.[13][15][16]
-
Reaction Setup: To a round-bottom flask, add 2,4-bis(benzyloxy)benzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in absolute ethanol (approx. 0.5 M).
-
Reflux: Heat the suspension to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Cooling & Precipitation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours. The crude β-amino acid product will precipitate as a white solid.
-
Filtration & Washing: Filter the precipitate under vacuum and wash the solid sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and byproducts.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with >98% purity.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Incorporation into Peptides via Fmoc-SPPS
The title compound must first be N-terminally protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group to be compatible with standard solid-phase peptide synthesis (SPPS).[17][18] The resulting Fmoc-protected building block is then incorporated into the growing peptide chain on a solid support.
Workflow for Fmoc-SPPS Cycle
Caption: Standard Fmoc-SPPS cycle for incorporating the β-amino acid.
Detailed Coupling Protocol
Due to the steric hindrance of the diaryl group, optimized coupling conditions are essential to ensure high efficiency.[19][20][21]
-
Materials:
-
Fmoc-Rink Amide or Wang resin (pre-loaded with the first amino acid).
-
Fmoc-3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
-
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the N-terminal Fmoc group from the preceding residue.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Activation (Pre-activation): In a separate vial, dissolve Fmoc-3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid (3.0 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes.
-
Rationale: Pre-activation forms the highly reactive acyl-OAt ester, which is crucial for overcoming the steric hindrance of the β-amino acid.[21] HATU is recommended over standard carbodiimide reagents for such difficult couplings.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[19] If the test is positive (indicating free amines), a second coupling (recoupling) is required. Repeat steps 4-5 for an additional 2 hours.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents. The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
-
Cleavage, Purification, and Troubleshooting
Cleavage from Resin: Once the sequence is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups (including the benzyl ethers on the title residue) are removed simultaneously. A standard strong acid cocktail is used.
-
Reagent: Cleavage Cocktail "Reagent K" or similar:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. Filter to separate the resin, and precipitate the crude peptide in cold diethyl ether.
Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (LC-MS or MALDI-TOF).
| Parameter | Typical Value/Method |
| Purification Column | C18 Reverse-Phase |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient, e.g., 5-95% B over 30 minutes |
| Detection | UV at 220 nm and 280 nm |
| Characterization | ESI-MS to confirm calculated vs. observed mass |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution |
| Incomplete Coupling | Insufficient activation/coupling time; Steric hindrance. | Use a stronger coupling reagent like HATU or COMU.[21] Perform a double coupling. Increase coupling time. |
| Deletion Sequence | Incomplete Fmoc deprotection. | Increase deprotection time (e.g., 2 x 10 min). Consider adding DBU (2%) to the piperidine solution for difficult sequences.[23] |
| Side Product Formation | Premature deprotection of side chains; Racemization during activation. | Ensure orthogonal protecting group strategy is sound. Use an appropriate base (DIPEA) and avoid prolonged pre-activation times. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of conformationally constrained peptidomimetics. Its sterically demanding diaryl side chain effectively induces stable secondary structures, while the β-amino acid backbone confers high resistance to enzymatic degradation. By employing optimized coupling protocols within the standard Fmoc-SPPS framework, researchers can readily incorporate this residue to create novel peptide-based tools and therapeutic candidates with enhanced stability and predefined three-dimensional structures.
References
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]
-
Hoen, R., et al. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 5(2), 267-75. [Link]
-
Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. [Link]
-
Frackenpohl, J., et al. (2001). Synthesis of N-Fmoc-Protected β2- and β3-Amino Acids and their use as building blocks for the solid-phase synthesis of β-peptides. European Journal of Organic Chemistry, 2001(19), 3759-3772. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Bayer, E. (2000). Solid Phase Peptide Synthesis. Angewandte Chemie International Edition, 39(13), 2242-2266. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. [Link]
-
Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]
-
A. F. Abdel-Magid, et al. (2006). A New Route for the Synthesis of Sterically Hindered Peptides. Journal of Organic Chemistry, 71(1), 287-290. [Link]
-
Rodionov, V. N. (1949). The Rodionov Reaction. Reactions of Organic Chemistry, 5, 262-284. [Link]
-
Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
Sources
- 1. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [beta]-Amino Acids: Versatile Peptidomimetics - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-peptide - Wikipedia [en.wikipedia.org]
- 11. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Synthesis of β-Amino Diaryldienones Using the Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 17. nbinno.com [nbinno.com]
- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. mesalabs.com [mesalabs.com]
- 23. peptide.com [peptide.com]
Application Notes and Protocols: A Guide to Protecting Group Strategies for Bifunctional Amino Acids
For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist
Introduction
In the intricate fields of peptide synthesis, medicinal chemistry, and drug development, bifunctional amino acids serve as fundamental building blocks. These molecules, characterized by the presence of an additional reactive functional group on their side chain—such as an amine, carboxyl, hydroxyl, or thiol—introduce both versatility and complexity into synthetic workflows. The precise control of reactivity is paramount to prevent unwanted side reactions, such as polymerization or the formation of branched impurities, and to ensure the regioselective formation of peptide bonds.[1][2] This control is achieved through the strategic use of protecting groups, temporary chemical moieties that mask a reactive center.[1]
This guide provides a detailed exploration of the strategies and protocols for protecting the α-amino, α-carboxyl, and various side-chain functional groups of bifunctional amino acids. It is designed to equip researchers with the foundational knowledge and practical methodologies required to navigate the complexities of peptide and small molecule synthesis, ensuring the integrity and purity of the final product.
Chapter 1: The Cornerstone of Strategy - Orthogonality
The success of any multi-step synthesis involving polyfunctional molecules hinges on the concept of orthogonality .[3] An orthogonal set of protecting groups is one in which each group can be selectively removed under a specific set of conditions without affecting the others.[3] This principle allows for the sequential unmasking of reactive sites, directing the chemical transformations with high precision. The two dominant strategies in solid-phase peptide synthesis (SPPS), Boc/Bzl and Fmoc/tBu, are built upon this principle.[3][4]
-
Boc/Bzl Strategy : Uses an acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino terminus and typically benzyl (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain groups require a much stronger acid like hydrofluoric acid (HF) for cleavage.[5]
-
Fmoc/tBu Strategy : Employs a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino terminus and acid-labile tert-butyl (tBu)-based groups for the side chains.[5] The Fmoc group is cleaved with a base (e.g., piperidine), while the tBu groups are removed with TFA.[5] This high degree of orthogonality has made the Fmoc strategy the most widely used approach in modern SPPS.[5][]
Caption: Orthogonal Protection Concept.
Chapter 2: Protecting the Amino Acid Backbone
The α-Amino Group: The N-Terminus
Temporary protection of the α-amino group is crucial to control the direction of peptide bond formation. The choice between Boc and Fmoc protection often defines the entire synthetic strategy.[5]
| Protecting Group | Structure | Introduction Reagent(s) | Cleavage Conditions | Primary Application |
| Boc (tert-butoxycarbonyl) | Boc- | Di-tert-butyl dicarbonate (Boc)₂O | Moderate Acid (e.g., TFA in DCM) | Classic SPPS, Solution-phase synthesis |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc- | Fmoc-OSu or Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) | Modern standard for SPPS |
| Cbz (Carboxybenzyl) | Z- or Cbz- | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Solution-phase synthesis |
Protocol 1: General Procedure for Boc Protection of an Amino Acid
This protocol describes a standard method for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate.[7][8][9]
Materials:
-
Amino Acid (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent: Dioxane/water or Acetone/water mixture[9]
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)₂O (1.1 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 5% citric acid solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield the N-Boc protected amino acid.
Validation: The product can be characterized by TLC, NMR spectroscopy, and mass spectrometry to confirm the addition of the Boc group and the absence of starting material.
The α-Carboxyl Group: The C-Terminus
For solution-phase synthesis or the preparation of peptide fragments, the C-terminal carboxyl group must be protected, typically as an ester. In SPPS, the C-terminus is anchored to the solid support, which serves as its protecting group.
| Protecting Group | Structure | Introduction Reagent(s) | Cleavage Conditions | Key Features |
| Benzyl ester (OBzl) | -OBzl | Benzyl alcohol, Acid catalyst (e.g., TsOH) | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc and Fmoc. |
| tert-Butyl ester (OtBu) | -OtBu | Isobutylene, Acid catalyst | Strong Acid (e.g., TFA) | Commonly used for side-chain protection in Fmoc-SPPS. |
| Methyl/Ethyl ester (OMe/OEt) | -OMe / -OEt | Methanol/Ethanol, Acid catalyst (e.g., SOCl₂) | Saponification (e.g., NaOH) | Base-labile; risk of racemization. |
Protocol 2: Synthesis of Amino Acid Benzyl Ester (p-Toluenesulfonate Salt)
This protocol describes a Fischer-Speier esterification to protect the carboxyl group as a benzyl ester, a method that avoids the use of hazardous solvents like benzene.[10][11][12]
Materials:
-
Amino Acid (1.0 equiv)
-
Benzyl alcohol (5.0 equiv)
-
p-Toluenesulfonic acid (TsOH) monohydrate (1.2 equiv)
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the amino acid, benzyl alcohol, p-toluenesulfonic acid, and cyclohexane.[11]
-
Reflux the mixture for 4-6 hours, collecting the water that azeotropes out in the Dean-Stark trap.[11]
-
Monitor the reaction by TLC until the starting amino acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to precipitate the product. Stir for 1 hour to ensure complete precipitation.[11]
-
Collect the solid product by vacuum filtration, wash with ethyl acetate, and dry under vacuum.
Validation: The resulting p-toluenesulfonate salt can be analyzed by NMR to confirm esterification and by chiral HPLC to verify enantiomeric purity.[11]
Chapter 3: Navigating the Side Chains - The Core Challenge
The diversity of side-chain functionalities requires a wide array of specialized protecting groups. The choice is dictated by the specific amino acid and the overall synthetic strategy (e.g., Fmoc/tBu or Boc/Bzl).
Basic Amino Acids (Lys, Arg, His)
These amino acids contain nucleophilic side chains that must be masked to prevent acylation.
| Amino Acid | Side Chain Group | Common Protecting Groups (Fmoc Strategy) | Cleavage Conditions |
| Lysine (Lys) | ε-Amino | Boc (tert-butoxycarbonyl) | TFA |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF | ||
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |
| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | TFA | ||
| Histidine (His) | Imidazole | Trt (Trityl) | TFA |
| Bom (Benzyloxymethyl) | Strong Acid (HF) / Hydrogenolysis |
Acidic Amino Acids (Asp, Glu)
The side-chain carboxyl groups must be protected to prevent amide bond formation at the wrong site.
| Amino Acid | Side Chain Group | Common Protecting Groups (Fmoc Strategy) | Cleavage Conditions |
| Aspartic Acid (Asp) | β-Carboxyl | tert-Butyl ester (OtBu) | TFA |
| Mpe (3-methyl-3-pentyl) | TFA | ||
| Bno (Benzyloxy) | TFA | ||
| Glutamic Acid (Glu) | γ-Carboxyl | tert-Butyl ester (OtBu) | TFA |
| Allyl ester (OAll) | Pd(0) catalyst |
Expert Insight - The Challenge of Aspartimide Formation: Aspartic acid residues are notoriously problematic in Fmoc-SPPS. Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen can attack the side-chain ester, forming a five-membered succinimide ring known as an aspartimide.[13][14] This intermediate can lead to a mixture of byproducts, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.[13] Strategies to mitigate this include using sterically hindered protecting groups like Mpe or specialized groups like Bno, or adding weak acids to the piperidine deprotection solution.[15]
Hydroxyl-Containing Amino Acids (Ser, Thr, Tyr)
While sometimes left unprotected, the hydroxyl groups are often protected to prevent O-acylation during coupling.
| Amino Acid | Side Chain Group | Common Protecting Groups (Fmoc Strategy) | Cleavage Conditions |
| Serine (Ser) | Hydroxyl | tert-Butyl ether (tBu) | TFA |
| Threonine (Thr) | Hydroxyl | tert-Butyl ether (tBu) | TFA |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl ether (tBu) | TFA |
Thiol-Containing Amino Acids (Cys)
The high nucleophilicity and susceptibility to oxidation of the cysteine thiol group make its protection absolutely essential.[16][17] A vast number of protecting groups exist to enable complex disulfide bond formation strategies.[18][19]
| Amino Acid | Side Chain Group | Common Protecting Groups | Cleavage Conditions | Key Features |
| Cysteine (Cys) | Thiol | Trt (Trityl) | TFA, scavengers required | Standard for preparing free-thiol peptides.[20] |
| Acm (Acetamidomethyl) | Iodine (for disulfide formation) or Hg(II)/Ag(I) | Stable to TFA; used for selective disulfide bridging.[20] | ||
| StBu (S-tert-butylthio) | Reducing agents (e.g., DTT, TCEP) | Removed by thiolysis. | ||
| Mmt (Monomethoxytrityl) | Dilute Acid (e.g., 1% TFA in DCM) | Orthogonal to Fmoc/tBu for on-resin modification.[20] |
Chapter 4: Integrated Workflow and Protocols
The selection of a protecting group strategy is a critical first step in planning a peptide synthesis. The following workflow illustrates the key decision points.
Caption: Decision Workflow for Peptide Synthesis Strategy.
Protocol 3: Selective Deprotection of Fmoc-Lys(ivDde)-OH on Resin
This protocol demonstrates the principle of orthogonality by selectively removing a side-chain protecting group (ivDde) while the N-terminal Fmoc group and other acid-labile side-chain groups remain intact. This is a key step for on-resin modification, such as labeling or cyclization.
Materials:
-
Peptide-resin containing an Fmoc-Lys(ivDde) residue
-
2% Hydrazine monohydrate in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
Add the 2% hydrazine/DMF solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture for 3 minutes.
-
Drain the solution and repeat the hydrazine treatment for another 3 minutes.
-
Repeat the hydrazine treatment cycle (steps 3-5) for a total of 3-5 cycles, until a colorimetric test (e.g., Kaiser test) indicates the presence of a free primary amine.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine.
-
Wash the resin with DCM (3x) and dry under vacuum if the resin is to be stored, or proceed directly to the next on-resin reaction (e.g., coupling with a fluorescent dye).
Validation: Successful deprotection is confirmed by a positive Kaiser test on a small sample of resin beads, which detects the newly exposed primary ε-amino group of lysine. The absence of Fmoc deprotection can be confirmed by analyzing the cleavage solution via UV-Vis spectroscopy for the characteristic dibenzofulvene adduct.
References
- Kong, M., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_16NMowAGKWw6PHk_YqTH3yFquCMnL6-nb4V5APUqbuzrZMGNNaKE2L1OCj3-cHzTsx4_q71s80YRsO4EpoZykL4yG8grNXChdlaJYXdAyogWw9-wfH337fPSPN7kHV3GNVnhA9nx1fODBNA=]
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem Technical Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmUjb9PRixwe_kefd_R-iepuuTlxcbQeFv8U0Xg0KXq7cpkBiGrYxphoDUy3W8egRZ5lUYADrZPT0bIL7BnNOXEP6XNGkOMvsGetCqmNdNC7DmTOtG_K-sQEHB6X0eclzObkQ3x10X_i4B2gEk_jm15BO2mk4CZ1EZGE4BM6OcoZSwCGXPThbQr-EOiRWBNsWO0iqWCHyVEYkxrYzYqbOg6s5ZCcI=]
- Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpevrZBMeptSg2SVpRr3MBVi9y1VsoGSqY0g20rTv_VIElNJygjyzNjBtSD1TYsz130bc7Osl_KMP9jLS2Ayc7b4FQy7meJgtXgsZxclzZsXMaWeJnxrByL6kEmshQVer3cfSdUZkHhZBhgEjJoFtxd1ZctRqy8mMwsUQJ1IFofiQiqiwP70RHXa_GG_mGBJvvcaZ-oenlGe1mnDFI4XVDPLQ=]
- Sigma-Aldrich. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich Technical Bulletin. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFY9dOUVOmT_UK84bUYV_gi5mv53gVM4uVpEaFlJtBFB8KttUL-uuvCNBQGHR2LeWLYwUgXWur-rwzepFZQS_JdAcF0u76GZNgvzGl0v5h_7IE_3bptHs3RMvUclKskuapfnD1PSC-WtvyrYalU0VkwAjaYJ8sN1bLhopwqiSPpufMs1Z7OibkLY4Qk68MqnflpIvgstAi0pMWIIIaPonym4WvCX_2889VPYpaY0Y7FrPm9EZgmn69VdZYnLdhJYJ2Qrm-PlVEowZ0HuJOUQ==]
- Boutard, N., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. RSC Chemical Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxCYChwmEDkvH_06emfeB4S8cpVsfgAIhjC4bjQ4uombwRTh1nx2m_yPKfz-X8mBpAUUqVE21qFNaeVEq3DhZVBtB8OSVaZTOTLi8e_im_dbFPI8BLZXzwB3AmvmEg6E-NcHUSeGSRZLbKbYUKV8yfhD1b4AxQSmhHLeY=]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFItSsPSWVPdsiX8iYokdvmm9ymbolFQZc2IzaoAltBz-1uStNystAh0UMyCpACFMZ8HaHu5y4pCzmarnjP4YFmz6M9HG5wZ7sCahT6BHzmuiAPx-CgNWd1AKiTZ9WWkBeedS8=]
- Muthyala, R., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTBkDAvef4TqcutTOMoVyliTXj19rbtYLqHnu8A0qrr7RoDygYIXX6iCstVg1iwZOyUubEXdC93BWwwj85m6e1wDaNVoCtz7Tq6j3qCmMP1X99RmF6L7QjeTClHWuOcrd4t0d8K8dEX3CXhrSHyrs=]
- Kong, M., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw10VZqr2G2cNFEzO0Ac9xLftvNIe82aiD5AmB1shC3DDNddPzIkNIlf_NfUzP9h8xybPYnDadAeKdaVj3VDvLCPBiSZKq-Lvx17wk_kyfxsKSwyNRt35Y1JVs1wSb9k5b3O9sFuOK3f9kgpf6S_wrettoDNVE3zz99VDq60pR3_koet5B1NFDOz1_YAx-V93IqmbkLQ==]
- van der Veken, P., et al. (2016). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBWHAa0_-meb56G9Gsn6gGObuQ6QsUnxXN7aL0boGPdFYsLrZtxxAha8PqJTwu87qCORwzI2eCA4VR8s3QNxUYV2jfkVrEzHsWOE2hZ72pP4OKuQgj7RL1M8ANdx110pFw1dcqfB_PWw==]
- Thompson, D. A., et al. (2014). The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. Journal of Peptide Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-9U2SELZJXMV6qqL08gBaAye5TujYLZoee2V141eY0ObWDj75eWYpxp-wdYlUv5TlespPHi4y3grmW4n-eGio_1HBrXS2f3ivreaAFSpvdI3Ji-TzGWd3w774UyZzct5jdi4=]
- Kong, M., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpr2SjLnTOrE4HoYcZl69xa-xMafgDlJA3SW1mCfOF2alLF8KiKDaWNj_9ZDr9evTqWEVUtFz0236sC_qNaqO46pfgn_58_kFgPYqIGI3sGQ-tpvKSj_yFcms2SnagN7-HfwPbCqxsr-jE9EmhDUcw4oRO6PvbIh6pO1CKwQgr8zB_Nl8OCEF4BO0tLEm_WNtjP2I-gEl-W_ISgW0NrvIQwe3kcHUcSBVYW8JiYFU5snhCkQvWOnuo_CxpqWUba-bpTZgDWGg=]
- CoLab. Cysteine protecting groups: applications in peptide and protein science. CoLab. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPAdo8KGUPOM4v4vmiRQ7D5dFScncJS6rf0BAJ7oK4g1Qig7k3qjljBJgkowxAN4KiwANuGRvXhM4awEspN9Gl-LUQ-ISiwukWua016bd3UQBdGpPKIxzkTt9EcsYEKs7C_1i3hp8s1g==]
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr-xgdX6Gm1MC6MfTrEVzKhdwS3XLYfJs6I8X6yx6GbMzTXMa_CQqGZA8KX2xPv-Zufk7OQhiWr4ntL8Cpj--JSAH5Va8R3U1G9lcOE5nFR9Q7dGWOPUOj2-a1m1yWaY1j8C3ilq9pnD85srrwFMuh17KLT-8ZANvAyYbCEpCCQBwy1oT9cVuna76gEnIQewZY8wxr1wy8ddkYmPw2e87PBTqmsc16vQ==]
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich Technical Bulletin. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHOcjotoPlLkWpjwa-N2ZMcfiUKtxeUPCCZI0umjpBB1qpah-IBnlfk09xmJOpyHuGFVkCv3j7JlyQDOy2JmeQJADhA-ki2zZLFeko5coRoqRMAwA2MuOMxHY4Oc-WtLwd4XFyMa8BAH8iUn9_BxBK-por8v3WamW4RJIwzmzQwdRyuoir9Xjf8KWCG_vzGw5wliI_mrG_7RlzqB5U_Y9vUpY0Es1mo-_x2ZbkOgpeMep9TLLOBXkwsoAIo3gvxYk=]
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlPi-ZyTgbDQJKTFM4htl0Hq4wRtF4UBTp0cnQdbCzYzy1nNRja576Nak4mMQpwmNOsQlLm94L6ztAu-hQEFv03Eqe6YPI6Rj7cBiIYAGNqEW1tq_R1bENxYcievUFI4zDjzzAMiEQ_np1QduLyBrL58kL8Mnp2s8ubVx1v297AA==]
- Bolchi, C., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIWbHvQwLJgjF0DTokYGmK-_vphQDxEpMS9j0db7y3cFYVrkuabgblMw6EuOf41cozAI4OvOMeM9-D7IxEtJYOFlY9fSbQcMFpi_0BlW-7xGDyS7EgzIXevNSqavwf_x3h16MKJZwjwFTcBX5zkKPXb-Lv8zzMltjP6xIATH4IJe5WxwMEeibSRV3NEFs5wUihcBhrsX-JT6ofZCWcCgSVvvbFzOvPG0BXFL1OFnlGYPuVk3UopyA=]
- BOC Sciences. (2024). Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfeZnXYJTgKwSwQsAfoPRnnqsET4fckyOPEGqPQco54UdzMc6bi6C3-hOAsZRKMdo_sNIQoXtDh5URMznlYRjVtkgqbq1ps6gxvpx6C5-1fmgGF1KyHNRQkcHcHUqNI2DQNAE-2wljg4fl2iTXuRyaXNZEOJJ9MZQR1eBqrBWNmfNb2-7ctb4j928wXusXsUZ4JNE4v4-DoieGTjgCycelLrFeUHCFKEf7]
- Chakraborty, A., et al. (2020). New Protecting Groups for the Cysteine Side Chain. ChemistryViews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVkAO_no3SjyxW8jeSZo4TjF49e5UzUwnX1vZeZQgt-wUXCvm0H5bzXKcF3hA6dY_XeljQRUZobsKEuWQJBn-N4_DeWZ8yIyrgPHG8Np0YDRycAjVWyvbx1ozYicW-SH7gQ7TNvOirJCPOC9fZ8B0PDPgPztmGJsMJ9X2PGYbknowUwHcVsOnn80sSzF9cz4QGTYpQxULxdI_z8JTEnLxXcg==]
- AAPPTec. (2009). Attaching Boc Protecting Groups With BOC-ON. AAPPTec Technical Support Information Bulletin. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKg4D2f4rOvfTKwuLKat17BoswCzG7z8hE-nBzCOTnM-RaKJXEAvXLBKys5kVLRoyYyRcy8NAVVKrZWXQA5Eb0aJKmR1aZJ5rbad-1IkvARRrZs3A0o02iy6aCaz9GbBvaG5Ki2vfkMUmLN__ayQAhmtg941ELmxzU0jDI9-8oXwV_yH7t08SliFYHo2ql]
- Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM7tMp4EpwFka1CnXsz1SENZlHLSml7iUB2bkhwBa8HI4tV9TjUnR7S1OLRtBYRfMSR5-fqSUv4jloFcEEt6OG9yEY23N_87TeUNMa2cH_cwEJ0AXuKOOXAGQk-ZfP1gupOLQJ1gz5gssNyBv678rwMI6qG6uvEVA=]
- Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOibTvD0oDgmQZvAmjSPeNTZvkqM1VzmZwt_oufVO4kh070AYFFaiQjh7xSnUSpZ3Pnacj8SEdIk5UhpMT3V7HH5isJo37aJ2b4JtOeGEfFWvPgZ96_7pS7J7CWOI61J4QMyifVvczWJN1HHJvYLrdMAs39xK86bp8aOro-mneOw380FYF]
- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth Technical Resources. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcyL5GzsDdcYxVMON2_rY5b-shG9Xc5nKQrWc3tEfz-StxGFHh5qyZDXGyRF-w00bHCdDQX0v72AtTX3lxyUjVfr1SkbiSklHmwAYTkZVtjGJLEW29vlaEgOPIvQSHnrtDnx9zmpoFdAaZx2QfDv1lB_rpdKmMKH9kcLh2iV1bB_-brzPyuinhRuWC8Jhsii-_M-Ife9vUzAOv0pfPLrTonXHsIddKsIfWoYPil4DZs2D20lWxexAlkCgENshx4hrovPU8kcvM5hVr1qgkkeVfxR00ve8aACyBofWyafTHPUe7uhZGsIW1NilkPh2u]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs1WsSoKHgFoRkwtRLRr6wFFSbtrDJw3lw8GoKJRy_QcX_UUHsjALx0Fev5Adpd6djJKS72KYwooB8bYobggabwcmfpETEBj2QOzVFVA2ZhGOHVcbGDbiXK5NkvgYiBt6B4UwACGF5oNAnU0nNC9jh6i_3xnZGAYlAbhP-k61OHZiGUu3tGoyEBvzcnwEaEugzGPi8JaoMt3XvI66oyuov2qMAbtYHAoSJylyUay5RSKHfbBBy30hFa3H_YId5HocA2RL7r9DVTSVvqo3JQVs-NIhc0mjtCcZI]
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeYCyWuwetYMcNGc8fJuDddfTJH-YKB15tPP2QNZZXk6I-emu-2a_U7HKSeAVbx14Ya80JVXt6I4S-rtgQ5gKOCzeV6D4MYqw827x4kXHvzMBjCq9o9te0mFfJoFMlTe7UtymCitrehdldtQ==]
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDv1yjjUouPRXrfpwEfXuPOC0o5crjMRO6cI_HoGCSmA2XgVEvnkOoEQtA7Sz0IfCZQsKd3FMLIi2zBv4QRGwbmNmkzSARY_MySIyhYWLZnlJ31rc24md_iNc5wgcChNYAKIuEuXk69jA=]
Sources
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. biosynth.com [biosynth.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
- 12. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Cysteine protecting groups: applications in peptide and protein science | CoLab [colab.ws]
- 20. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Application Notes and Protocols for Peptide Coupling of Sterically Hindered β-Amino Acids: The Case of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
In the landscape of modern drug discovery and development, the incorporation of non-natural and structurally complex amino acids into peptide scaffolds is a key strategy for enhancing therapeutic efficacy, metabolic stability, and conformational rigidity. 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid, a β-amino acid featuring a bulky, substituted aryl moiety at the β-position, presents a formidable challenge to standard peptide synthesis protocols. The steric bulk imposed by the two benzyloxy groups in close proximity to the amine functionality significantly encumbers the approach of the incoming acylating species, leading to sluggish reaction kinetics, incomplete couplings, and an increased propensity for side reactions, including racemization.
This technical guide provides an in-depth analysis of effective peptide coupling reagents for overcoming the steric hurdles associated with this compound and similarly hindered amino acids. We will delve into the mechanistic underpinnings of why certain reagents excel in these demanding couplings, present a comparative analysis of their performance, and provide detailed, field-proven protocols for their successful implementation in both solid-phase and solution-phase peptide synthesis.
Selecting the Right Tool for the Job: A Comparative Analysis of High-Performance Coupling Reagents
Standard carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often prove inadequate for couplings involving sterically demanding amino acids, resulting in low yields and the need for harsh reaction conditions.[1] To address this, a new generation of more potent in-situ activating reagents, primarily based on phosphonium and aminium/uronium salts, have become the reagents of choice.[1][2] These reagents generate highly reactive activated esters that can overcome significant steric barriers.[1]
Here, we focus on three of the most effective and widely adopted coupling reagents for hindered systems: HATU , COMU , and PyBOP .
| Feature | HATU (Aminium/Uronium Salt) | COMU (Uronium Salt) | PyBOP (Phosphonium Salt) |
| Activating Species | OAt-active ester[3][4] | Oxyma-active ester[2][4] | OBt-active ester[5] |
| Coupling Efficiency | Very high, particularly for sterically hindered and N-methylated amino acids.[5][6] | High, with efficiency comparable to or exceeding HATU in some cases, especially in microwave-assisted synthesis.[2][3][7] | Generally effective for standard couplings, but may be less efficient for highly hindered residues compared to HATU or COMU.[5][7] |
| Racemization Suppression | Highly effective due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[3] | Shows reduced epimerization compared to older benzotriazole-based reagents.[4] | Generally low racemization, especially with the addition of HOBt.[1] |
| Key Advantages | Benchmark for high reactivity and extensive literature support.[5][6] | Superior safety profile (non-explosive), excellent solubility, and less allergenic potential.[2][3][4] | Avoids carcinogenic HMPA byproduct of its predecessor (BOP) and is generally more soluble in DMF than some uronium salts.[6][7] |
| Potential Side Reactions | Guanidinylation of the N-terminal amine if used in excess.[5] | Can also cause guanidinylation, though some studies suggest it may be less prone than HATU.[4] | Can lead to the formation of N-unsubstituted carboxamides with bulky amines.[5] |
| Safety Profile | The precursor, HOAt, is known to be explosive, requiring careful handling.[2][3] | Based on the non-explosive OxymaPure, offering a significantly better safety profile.[2][3][4] | Considered a potential explosive and requires careful handling.[8] |
Mechanisms of Action: The Chemistry Behind High-Efficiency Coupling
Understanding the reaction mechanisms of these reagents is crucial for optimizing reaction conditions and troubleshooting difficult couplings. The activation of the carboxylic acid is a common theme, but the nature of the active intermediate and the subsequent aminolysis pathway differ.
HATU: Anchimeric Assistance for Enhanced Reactivity
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium salt that, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), activates a carboxylic acid to form a highly reactive OAt-active ester.[3][4][7] The 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is key to HATU's efficacy, as the nitrogen atom in the pyridine ring provides anchimeric assistance, stabilizing the transition state of the subsequent aminolysis step.[4]
Caption: COMU-mediated carboxylic acid activation pathway.
PyBOP: A Robust Phosphonium Reagent
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that activates carboxylic acids to form OBt-active esters. [5]A key advantage of PyBOP is that its byproduct, tris(pyrrolidino)phosphine oxide, is not carcinogenic, unlike the hexamethylphosphoramide (HMPA) produced by its predecessor, BOP. [7]PyBOP is known for promoting rapid and clean amide bond formation with minimal racemization. [5]
Caption: PyBOP-mediated activation and subsequent amidation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of Fmoc-3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid. Due to the significant steric hindrance, strategies such as extended reaction times and "double coupling" are often necessary to drive the reaction to completion. [1]
Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for incorporating the hindered β-amino acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected peptide (e.g., Rink Amide resin)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Dichloromethane (DCM) for washing
Workflow:
Caption: General workflow for a single coupling cycle in SPPS.
Detailed Steps:
-
Resin Preparation: Ensure the resin-bound peptide has undergone complete N-terminal Fmoc deprotection (confirmed by a positive Kaiser test) and has been thoroughly washed with DMF. [1]2. Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution. [1]3. Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature. [1]4. First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring and Washing: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test. If the test is negative (beads remain colorless or yellow), the coupling is complete. Proceed to step 7. If the test is positive (blue beads), indicating incomplete coupling, proceed to step 6.
-
Second Coupling (Double Coupling): Drain the reaction solution and repeat steps 2 through 4 with a fresh solution of activated amino acid. [1]7. Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts.
Protocol 2: COMU-Mediated Coupling in Solution-Phase Synthesis
This protocol is suitable for coupling the hindered β-amino acid to an amine component (e.g., an amino acid ester) in solution.
Materials:
-
Fmoc-3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid
-
Amine component (e.g., H-Ala-OMe·HCl)
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Detailed Steps:
-
Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid (1.0 equivalent) and the amine component (1.0 equivalent) in anhydrous DMF. If the amine component is a hydrochloride salt, add 1.0 equivalent of DIPEA to neutralize it.
-
Reagent Addition: Add COMU (1.0 equivalent) to the stirred solution, followed by an additional 2.0 equivalents of DIPEA. [9]3. Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change; the solution often becomes colorless or yellow upon completion. [9]Monitor the reaction by a suitable analytical technique (e.g., TLC or LC-MS). For this hindered coupling, the reaction may require several hours to overnight.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. [9]5. Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: PyBOP-Mediated Coupling in Solution-Phase Synthesis
This protocol provides an alternative method for solution-phase coupling using PyBOP.
Materials:
-
Fmoc-3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid
-
Amine component (e.g., H-Val-OtBu)
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
10% Citric acid (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (brine)
-
Anhydrous Na₂SO₄
Detailed Steps:
-
Reactant Preparation: To a solution of Fmoc-3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid (1.0 equivalent) and the amine component (1.2 equivalents) in anhydrous DMF or DCM at 0 °C, add DIPEA (1.5 equivalents). [8]2. Reagent Addition: Add PyBOP (1.2 equivalents) to the reaction mixture at 0 °C. [8]3. Reaction: Allow the reaction to warm to room temperature and stir overnight. [8]Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃, and brine. [8]5. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Conclusion and Future Perspectives
The successful incorporation of sterically hindered β-amino acids like this compound is a critical capability in modern peptide chemistry. While challenging, the use of potent coupling reagents such as HATU, COMU, and PyBOP, combined with optimized protocols that account for slower reaction kinetics, enables the efficient synthesis of these complex molecules.
HATU remains a gold standard for reactivity, while COMU offers a compelling combination of high efficiency and enhanced safety. PyBOP stands as a reliable and robust alternative, particularly in scenarios where the avoidance of aminium-salt-related side reactions is a priority. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, scale, and safety considerations. As peptide-based therapeutics continue to evolve, the development and application of powerful synthetic methodologies will be paramount to unlocking their full potential.
References
- Albericio, F., & El-Faham, A. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(5), 941-951.
- El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link].
-
Acid-Amine Coupling using PyBOP. Organic Synthesis. Available at: [Link].
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research, 8(1).
-
Coupling Reagents. Aapptec. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
Application Note: A Guide to Catalytic Deprotection of Benzyloxy Groups in Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (Bn) group is a cornerstone in the art of organic synthesis, prized for its role as a robust protecting group for hydroxyl and amine functionalities. Its stability across a wide range of reaction conditions, including acidic, basic, and many organometallic environments, makes it an invaluable tool in the construction of complex molecular architectures.[1] However, the ultimate success of any synthetic strategy hinges on the final, often delicate, step of deprotection. For the benzyl group, catalytic hydrogenolysis stands as the preeminent method for its cleavage, offering a mild and efficient pathway to unveil the desired functional group.[1][2]
This application note serves as a comprehensive technical guide for navigating the nuances of catalytic debenzylation. It moves beyond simple procedural lists to explore the underlying principles, catalyst selection strategies, and troubleshooting techniques essential for achieving high-yield deprotection in the context of sensitive and complex substrates. We will delve into the mechanistic basis of hydrogenolysis, compare the workhorse catalysts, and provide detailed, field-tested protocols to empower researchers to overcome common challenges and ensure the successful culmination of their synthetic efforts.
Section 1: The Core of the Reaction: Understanding Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a reductive cleavage of a single bond, in this case, the carbon-oxygen or carbon-nitrogen bond of the benzylic group. The process is heterogeneous, occurring on the surface of a solid catalyst, typically a noble metal like palladium or platinum dispersed on a high-surface-area support such as activated carbon.[3]
The generally accepted mechanism involves several key steps:
-
Adsorption: Both the hydrogen gas (or a hydrogen donor) and the benzyl-protected substrate adsorb onto the active sites of the metal catalyst surface.
-
Bond Activation: The catalyst facilitates the cleavage of the H-H bond, generating reactive metal-hydride species on the surface.
-
C-X Bond Cleavage: The benzylic C-O or C-N bond is cleaved through interaction with the catalyst surface, leading to the formation of toluene and the deprotected alcohol or amine.[3]
This process is generally clean, with the primary byproduct, toluene, being volatile and easily removed.
Diagram: Simplified Mechanism of Catalytic Hydrogenolysis
This diagram illustrates the key stages of benzyl ether deprotection on a palladium catalyst surface.
Caption: Key steps in the catalytic hydrogenolysis of a benzyl ether.
Section 2: Catalyst Selection and Reaction Systems
The choice of catalyst is paramount and can dramatically influence reaction efficiency, selectivity, and success with challenging substrates.
Palladium-Based Catalysts: The Industry Standard
Palladium catalysts are the most widely used for debenzylation due to their high activity and selectivity.[4]
-
Palladium on Carbon (Pd/C): This is the quintessential "workhorse" catalyst for hydrogenolysis.[5] It is relatively inexpensive, robust, and effective for a wide array of benzyl ethers and amines. It is typically used at 5-10% palladium loading by weight.[6][7] However, it can be less effective for sterically hindered substrates or those prone to catalyst poisoning.[8]
-
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst, palladium hydroxide on carbon, is significantly more active than Pd/C and is the go-to choice for difficult debenzylations.[4][5] Its higher activity is often attributed to the Pd(II) state and reduced particle aggregation, making it particularly effective for hindered substrates and less prone to causing over-reduction.[9][10] It is also known to be more resistant to certain types of catalyst poisoning.
Table 1: Comparison of Common Palladium Catalysts
| Feature | Palladium on Carbon (Pd/C) | Pearlman's Catalyst (Pd(OH)₂/C) |
| Relative Activity | High | Very High[5] |
| Typical Substrates | General purpose, unhindered ethers/amines. | Hindered substrates, acid-sensitive molecules.[8] |
| Common Issues | Can be prone to poisoning, may require higher pressures/temperatures for difficult substrates. | Higher cost, can be pyrophoric (handle with care). |
| Key Advantage | Cost-effective and widely applicable. | Superior activity for challenging deprotections.[11] |
Transfer Hydrogenolysis: The Flameless Alternative
For laboratories not equipped for high-pressure hydrogenations, or for reactions where selectivity is a concern, catalytic transfer hydrogenolysis (CTH) is an excellent alternative.[12] This method uses a hydrogen donor in solution, obviating the need for flammable H₂ gas.[3]
Common hydrogen donors include:
CTH, particularly with ammonium formate, is often rapid and can be performed at room temperature or with gentle heating.[14][15] It can sometimes offer improved chemoselectivity, preserving other reducible functional groups.[12]
Diagram: Decision Workflow for Catalyst Selection
This flowchart guides the researcher in choosing an appropriate debenzylation strategy based on substrate complexity.
Caption: A decision tree for selecting the optimal debenzylation method.
Section 3: Overcoming Challenges in Complex Molecule Synthesis
The deprotection of a benzyl group in a simple molecule is often straightforward. However, in the context of drug development and natural product synthesis, substrates are frequently complex and harbor sensitive functional groups.
Chemoselectivity
A primary concern is the unintended reduction of other functional groups.
-
Olefins and Alkynes: These are readily reduced under many hydrogenolysis conditions. Selective debenzylation in their presence is challenging but can sometimes be achieved using CTH or by carefully controlling hydrogen stoichiometry.
-
Nitro Groups and Azides: These are typically reduced to amines under standard conditions.
-
Halogens: Aryl chlorides, bromides, and iodides can undergo hydrodehalogenation. Selectivity can often be controlled by adjusting pH; acidic conditions tend to favor debenzylation, while basic conditions can promote dehalogenation.[16] The addition of bases like pyridine or triethylamine can sometimes be used to selectively inhibit hydrogenolysis while allowing other reductions to proceed.[6]
Catalyst Poisoning
Catalyst poisoning is a frequent cause of slow or stalled reactions.[17] Poisons are substances that strongly adsorb to the catalyst's active sites, blocking them from reactants.[18][19]
-
Common Poisons:
-
Sulfur Compounds: Thiols, sulfides, and thioacetals are potent poisons.[18]
-
Nitrogen Heterocycles: Pyridines, indoles, and other nitrogen-containing rings can coordinate to the palladium surface and inhibit its activity.[17][18][20]
-
Amines: The product amine itself can sometimes act as a mild poison, which is why N-debenzylations are often run in the presence of an acid to form the non-coordinating ammonium salt.[21][22]
-
-
Mitigation Strategies:
-
Increase Catalyst Loading: A brute-force but often effective method.
-
Use a More Active Catalyst: Pearlman's catalyst can sometimes overcome mild poisoning.
-
Add an Acid: For N-debenzylation, adding acetic acid or HCl can prevent product inhibition.[5][17]
-
Substrate Purification: Ensure the starting material is free of sulfur-containing impurities.
-
Section 4: Experimental Protocols
Safety Note: Palladium catalysts, especially when dry and finely divided, can be pyrophoric and may ignite solvents in the presence of air and hydrogen.[7] Always handle catalysts in an inert atmosphere (e.g., nitrogen or argon) and never allow the filter cake to dry completely during workup.
Protocol 4.1: Standard Debenzylation using Pd/C and H₂ Gas
This protocol is suitable for the deprotection of standard benzyl-protected alcohols or phenols.
-
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C, ~50% wet with water)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)[5]
-
Two- or three-neck round-bottom flask
-
Hydrogen balloon or cylinder
-
Stirring apparatus
-
Celite® for filtration
-
-
Procedure:
-
In a round-bottom flask, dissolve the substrate in the chosen solvent (e.g., 0.1 M concentration).
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).[6]
-
Seal the flask, and using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with nitrogen or argon three times.
-
Replace the inert gas atmosphere with hydrogen from a balloon or a regulated cylinder.
-
Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.[5]
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from 1 to 24 hours.
-
Upon completion, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[21] Caution: Keep the Celite® pad wet with solvent at all times to prevent ignition.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can then be purified by standard methods.
-
Protocol 4.2: Transfer Hydrogenolysis using Pd/C and Ammonium Formate
This protocol is a convenient benchtop method that avoids the use of hydrogen gas.[14]
-
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C, ~50% wet)
-
Ammonium formate (HCOONH₄)
-
Methanol
-
Standard reaction flask and stirring apparatus
-
-
Procedure:
-
Dissolve the substrate in methanol in a round-bottom flask.
-
Add 10% Pd/C (an amount equal in weight to the substrate is often used for difficult cases, but less can be effective).[14]
-
Under a nitrogen atmosphere, add ammonium formate (typically 3-5 equivalents) in a single portion.[14]
-
Stir the mixture at room temperature or reflux, monitoring by TLC. These reactions are often complete within 10-60 minutes.[14]
-
Upon completion, dilute the mixture with solvent and filter through a pad of Celite®, keeping the pad wet.
-
Wash the Celite® pad with additional methanol.
-
Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium formate salts.
-
Perform an aqueous workup: dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water or brine to remove the salts, dry the organic layer, and concentrate to yield the product.[12]
-
Section 5: Troubleshooting Guide
Table 2: Common Problems and Solutions in Catalytic Debenzylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalled / Incomplete | 1. Catalyst poisoning (sulfur, nitrogen heterocycles).[17][18] 2. Inactive or old catalyst.[5] 3. Insufficient hydrogen pressure or poor mixing.[17] 4. Sterically hindered substrate. | 1. Increase catalyst loading; add a mild acid (e.g., AcOH) for N-debenzylation; purify substrate.[5][17] 2. Use a fresh batch of catalyst. 3. Ensure vigorous stirring; use a high-pressure Parr shaker if available.[5] 4. Switch to Pearlman's catalyst (Pd(OH)₂/C); increase temperature or pressure.[5][8] |
| Low Yield | 1. Incomplete reaction. 2. Product instability under reaction conditions. 3. Adsorption of product onto the catalyst/Celite®. | 1. See "Reaction Stalled" above. 2. Reduce reaction time; use milder conditions (e.g., CTH at room temp). 3. Thoroughly wash the catalyst/Celite® pad with a more polar solvent or a solvent mixture containing a small amount of acid/base to displace the product. |
| Formation of Side Products | 1. Over-reduction of other functional groups (e.g., alkenes, aryl halides).[16] 2. Ring saturation (reduction of the aromatic ring of the benzyl group or substrate). | 1. Use CTH which can be milder; add additives to modulate selectivity (e.g., bases to suppress dehalogenation).[23] 2. Use a less active catalyst or milder conditions; avoid excessive reaction times. Pearlman's catalyst can sometimes be less prone to arene reduction. |
Conclusion
The catalytic deprotection of benzyloxy groups is a powerful and indispensable transformation in modern organic synthesis. While standard Pd/C-catalyzed hydrogenation is effective for many applications, success with complex, sensitive, and challenging substrates requires a deeper understanding of the available catalytic systems and potential pitfalls. By carefully selecting the catalyst—whether the robust Pd/C, the highly active Pearlman's catalyst, or a convenient transfer hydrogenolysis system—and by anticipating challenges such as catalyst poisoning and chemoselectivity, researchers can confidently and efficiently unveil the final target molecules. The protocols and troubleshooting strategies outlined in this guide provide a solid foundation for optimizing these critical deprotection steps, ensuring the successful completion of intricate synthetic endeavors.
References
- Gowda, D., & Mahesh, B. (2002). The hydrogenolysis of N-benzyl groups with magnesium and ammonium formate. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
- Yamamoto, Y., Shimizu, E., Ban, K., Wada, Y., Mizusaki, T., & Takashima, H. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- BenchChem. (n.d.).
- Ambeed. (n.d.). Hydrogenolysis of Benzyl Ether. Ambeed.com.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis Reagent Guide. ACS GCI Pharmaceutical Roundtable.
- Reddy, G., & Rao, G. (2000). Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate.
- Sergeev, A. G., & Hartwig, J. F. (2011). Hydrogenolysis of Diaryl Ethers Catalyzed by a Nickel Complex with an N-Heterocyclic Carbene Ligand.
- Anwer, M., & Spatola, A. (1985). CTH Removal of N-Benzyl Groups. Synthesis.
- O'Neill, J., et al. (2023).
- Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N‑Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N- dimethoxybenzyl protecting group.
- Ram, S., & Spicer, L. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
- Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C). Common Organic Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. BenchChem.
- Reddit. (2022).
- Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?. Chemistry Stack Exchange.
- Paquette, L. A. (Ed.). (n.d.). Palladium on Carbon. Encyclopedia of Reagents for Organic Synthesis.
- Request PDF. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Request PDF.
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- BenchChem. (n.d.). Comparative study of deprotection methods for benzyl and trityl ethers. BenchChem.
- Bennett, C. S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Sciencemadness.org.
- Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
- He, J., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Request PDF. (n.d.). Hydroxyl Group Deprotection Reactions with Pd(OH)2/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals.
- Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical and Pharmaceutical Bulletin.
- ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.
- Coleman, N., et al. (2021).
- Request PDF. (n.d.). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline.
- StudySmarter. (n.d.).
- Sciencemadness.org. (2014).
- Bull, S., et al. (2001). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1.
- Technology Networks. (2016). Selective Debenzylation of N-Benzyloxypyrazinones in Flow. Technology Networks.
- David, A., & Vannice, M. A. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- Request PDF. (n.d.). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions.
- Shashidhar, M. S., et al. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Tetrahedron.
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. lzchemical.com [lzchemical.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. expert.taylors.edu.my [expert.taylors.edu.my]
- 13. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Semantic Scholar [semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid
Introduction
3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid is a complex, non-proteinogenic amino acid derivative. Its structure, characterized by a chiral center, a zwitterionic nature at physiological pH, and two bulky, hydrophobic benzyloxy protecting groups on the phenyl ring, presents a unique challenge for purification. High purity of this compound is often a critical prerequisite for its use in pharmaceutical research and development, particularly in peptide synthesis or as a scaffold in medicinal chemistry. This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of this molecule using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The causality behind each experimental choice is explained to empower the researcher to adapt and troubleshoot the method effectively.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.[1]
Structure and Polarity: The target molecule possesses both polar (amino and carboxylic acid groups) and non-polar (two benzyl ethers and the phenyl ring) functionalities. This amphiphilic nature makes Reverse-Phase HPLC (RP-HPLC) the chromatographic mode of choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[2] The large hydrophobic surface area conferred by the two benzyloxy groups will lead to strong retention on a C18 column.
Zwitterionic Nature and pH Control: As an amino acid, the target compound is zwitterionic. The ionization state of the amino group (basic) and the carboxylic acid group (acidic) is highly dependent on the pH of the mobile phase. Controlling the pH is therefore the most critical parameter for achieving good peak shape and reproducible retention times.[3] Operating at a pH close to the isoelectric point (pI) of the molecule can lead to poor solubility and peak distortion.[2] To ensure the compound is in a single, stable ionic form, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the pKa values of the acidic and basic functional groups.[4]
Predicted pKa Values: Due to the lack of experimental data for the target molecule, its pKa values were predicted using computational tools.
-
Carboxylic Acid (pKa₁): Predicted to be approximately 3.5 - 4.5 . This is slightly higher than a simple benzoic acid due to the electron-donating effect of the benzyloxy groups.
-
Amine (pKa₂): Predicted to be approximately 8.5 - 9.5 .
UV Absorbance: The presence of the substituted benzene ring, the primary chromophore, allows for detection using a UV detector. The two benzyloxy groups are expected to cause a bathochromic (red) shift in the UV absorbance maximum (λmax) compared to unsubstituted phenylalanine.[5] A λmax in the range of 260-280 nm is anticipated, providing good sensitivity for detection.
HPLC Purification Protocol
This protocol is designed for preparative scale purification, but can be scaled down for analytical purposes with appropriate adjustments to column size and flow rate.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Preparative HPLC system with a binary gradient pump, autosampler, column oven, and a UV-Vis detector. |
| Column | Reverse-Phase C18, 10 µm particle size, ≥20 mm internal diameter, 250 mm length. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water (HPLC Grade) |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade) |
| Sample Solvent | Methanol or a mixture of Acetonitrile/Water (1:1 v/v) with minimal 0.1% Formic Acid to aid dissolution. |
| Filtration | 0.45 µm PTFE syringe filters for sample preparation. |
Experimental Workflow
Caption: HPLC Purification Workflow for this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh the crude this compound.
-
Dissolve the compound in a minimal amount of the sample solvent. Sonication may be used to aid dissolution. The final concentration should be between 10-50 mg/mL, depending on solubility and column loading capacity.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
HPLC Method Parameters:
| Parameter | Value/Condition | Rationale |
| Column | C18, 10 µm, ≥20 x 250 mm | The C18 stationary phase provides the necessary hydrophobicity to retain the analyte. Larger particle sizes and column dimensions are standard for preparative scale purification to allow for higher sample loading. |
| Mobile Phase A | 0.1% Formic Acid in Water | Water is the weak solvent in RP-HPLC. Formic acid is added to control the pH of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is the strong organic solvent used to elute the compound. Formic acid is included to maintain a consistent pH throughout the gradient. |
| Mobile Phase pH | ~2.7 (with 0.1% Formic Acid) | At this acidic pH, the carboxylic acid group (pKa ~3.5-4.5) will be protonated and neutral, while the amino group (pKa ~8.5-9.5) will be protonated and positively charged. This ensures the molecule has a consistent net positive charge, leading to sharper peaks and predictable retention.[4] |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) | The flow rate is scaled according to the column dimensions to maintain optimal linear velocity for efficient separation. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature can improve peak shape and reduce mobile phase viscosity, leading to lower backpressure. |
| Detection | UV at 270 nm | This wavelength is within the expected absorbance maximum for the 2,4-bis(benzyloxy)phenyl chromophore, providing a good balance of sensitivity and selectivity. |
| Injection Volume | Variable, dependent on sample concentration and column capacity. | The injection volume should be optimized to maximize throughput without overloading the column, which can lead to poor peak shape and reduced resolution. |
| Gradient Program | Time (min) | %B (Acetonitrile) |
| 0 | 40 | |
| 5 | 40 | |
| 25 | 80 | |
| 30 | 100 | |
| 35 | 100 | |
| 36 | 40 | |
| 40 | 40 |
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase composition (40% B) for at least 5-10 column volumes, or until a stable baseline is observed at the detector.
-
-
Purification and Fraction Collection:
-
Inject the filtered sample onto the equilibrated column.
-
Initiate the gradient program.
-
Monitor the chromatogram and collect fractions corresponding to the main peak of interest. Automated fraction collectors are highly recommended for this process.
-
-
Post-Purification Workup:
-
Analyze the collected fractions for purity using an analytical scale HPLC system with a similar, but faster, gradient method.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the organic solvent (acetonitrile) and water from the pooled fractions using a rotary evaporator. Lyophilization (freeze-drying) can be used to obtain a fine, dry powder.
-
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The analytical HPLC analysis of the collected fractions provides immediate feedback on the success of the purification. If the purity is not as expected, the gradient can be adjusted. For instance, a shallower gradient around the elution time of the target compound can improve the resolution from closely eluting impurities. The use of an acidic modifier (formic acid) is a well-established practice to ensure robust and reproducible chromatography for basic and zwitterionic compounds.[4]
Conclusion
The purification of this compound can be effectively achieved using preparative reverse-phase HPLC with a C18 stationary phase. The critical parameter for a successful separation is the control of the mobile phase pH to ensure the analyte is in a consistent ionic state. By using an acidic mobile phase containing 0.1% formic acid, the compound is maintained as a cation, leading to excellent peak shape and reproducible retention. The provided protocol, grounded in chromatographic theory and an understanding of the analyte's physicochemical properties, serves as a comprehensive guide for researchers to obtain this valuable compound in high purity.
References
-
Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]
-
Pharmaguideline. Steps for HPLC Method Development. [Link]
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
- Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology Europe.
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
-
Rowan. Rowan's Free Online pKa Calculator. [Link]
-
Rowan. pKa Prediction. [Link]
-
Chromatography Forum. HPLC method dev strategies for Zwitterions. [Link]
-
Reddit. Any tips for purification of two zwitterionic compounds?. [Link]
-
Zenodo. Open source application for small molecule pKa predictions. [Link]
-
MDPI. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. [Link]
-
Chemistry Stack Exchange. Why can zwitterions be difficult detect by HPLC-MS?. [Link]
-
Rowan. How to Predict pKa. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. moravek.com [moravek.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone [mdpi.com]
Applications of β-Amino Acids in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols
Authored by: A Senior Application Scientist
Abstract
Beta-amino acids (β-AAs) represent a pivotal class of non-proteinogenic amino acids that have garnered substantial interest in medicinal chemistry and drug discovery. Characterized by the presence of two carbon atoms separating the amino and carboxyl termini, this structural motif imparts unique conformational properties and significant metabolic stability compared to their α-amino acid counterparts.[1][2] These attributes make β-AAs and the peptides derived from them, known as β-peptides, highly valuable tools for developing novel therapeutics with enhanced pharmacokinetic profiles. This guide provides an in-depth exploration of the applications of β-amino acids, detailing their role as peptidomimetics, their incorporation into various therapeutic agents, and step-by-step protocols for their synthesis and evaluation.
Introduction: The Strategic Advantage of the Beta-Amino Acid Scaffold
Peptide-based therapeutics often face significant hurdles, including susceptibility to proteolytic degradation, which limits their oral bioavailability and in vivo half-life.[2][3] The incorporation of β-amino acids into peptide sequences is a powerful strategy to overcome these limitations.[1][4] The altered backbone structure of β-amino acids renders the resulting peptides resistant to degradation by common proteases, a critical feature for developing robust drug candidates.[5]
Furthermore, the additional carbon atom in the backbone provides greater conformational flexibility, yet β-peptides are known to fold into stable, predictable secondary structures such as helices, turns, and sheets.[5][6] This ability to form well-defined three-dimensional structures allows for the rational design of molecules that can mimic the bioactive conformations of natural peptides, thereby enabling them to interact with biological targets like receptors and enzymes with high affinity and specificity.[7] The vast structural diversity achievable with β-amino acids, stemming from the potential for substitution at both the α (C2) and β (C3) carbons, offers extensive opportunities for molecular design and optimization.[1]
Structural Diversity and Conformational Control
Unlike α-amino acids, where stereochemistry is limited to the α-carbon, mono-substituted β-amino acids can exist as four possible diastereoisomers due to the presence of two chiral centers (at the C2 and C3 positions).[1][2] This inherent stereochemical diversity, coupled with the ability to introduce various substituents, provides a rich scaffold for creating a wide array of molecular shapes and functionalities. The incorporation of cyclic β-amino acids further constrains the peptide backbone, locking it into a specific, biologically active conformation.[2] This level of conformational control is crucial for designing potent and selective receptor agonists and antagonists.[8]
Core Applications in Drug Discovery
The unique properties of β-amino acids have led to their widespread application across various therapeutic areas.
Peptidomimetics: Enhancing Stability and Potency
The primary application of β-amino acids is in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[1][9] By strategically replacing α-amino acids with β-amino acids in a peptide sequence, researchers can develop analogs with significantly enhanced resistance to enzymatic degradation.[4] This increased stability translates to a longer duration of action in vivo.[7]
Key Therapeutic Areas for β-Amino Acid-Based Peptidomimetics:
-
Antimicrobial Agents: β-peptides have been designed to mimic the amphipathic structures of natural antimicrobial peptides (AMPs).[10][11] These synthetic mimics can effectively disrupt bacterial membranes, exhibiting broad-spectrum antimicrobial activity with minimal toxicity to mammalian cells.[11] Ultrashort cationic β-peptides, in particular, have shown promise as a new class of antibiotics.[11]
-
Anticancer Agents: β-amino acids and their derivatives are components of several anticancer agents.[10] They can be used to create peptidomimetics that inhibit protein-protein interactions crucial for tumor growth and survival, such as the p53-hDM2 interaction.[5][8]
-
Antiviral Agents: The structural features of β-amino acids have been exploited to design inhibitors of viral enzymes. For instance, β-amino acid derivatives have been developed as inhibitors of influenza virus neuraminidase.[12][13]
-
Receptor Agonists and Antagonists: The conformational control offered by β-amino acids is invaluable for designing ligands that can selectively activate or block G-protein-coupled receptors (GPCRs) and other cell surface receptors.[8]
Building Blocks for Small Molecule Pharmaceuticals
Beyond peptidomimetics, β-amino acids serve as versatile chiral building blocks for the synthesis of a wide range of small molecule drugs.[14][15] Their structural motifs are found in numerous natural products with potent biological activities, including β-lactam antibiotics and certain cancerostatica.[14] The ability to synthesize enantiomerically pure β-amino acids is therefore of great importance in medicinal chemistry.[15]
Experimental Protocols and Methodologies
Synthesis of β-Amino Acids
The efficient synthesis of enantiomerically pure β-amino acids is a cornerstone of their application in drug discovery. Several synthetic strategies have been developed to access these valuable building blocks.
Protocol 1: Asymmetric Conjugate Addition
This method is a powerful approach for the stereoselective synthesis of β-amino acids.
Objective: To synthesize a chiral β-amino acid derivative via the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester.
Materials:
-
α,β-unsaturated ester (e.g., tert-butyl cinnamate)
-
Chiral catalyst (e.g., a copper-chiral ligand complex)
-
Hydrosilane (e.g., (EtO)3SiH)
-
Electrophilic aminating reagent (e.g., 1,2-benzisoxazole)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and reagents for workup and purification (e.g., silica gel chromatography).
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α,β-unsaturated ester (1.0 eq) in the anhydrous solvent.
-
Add the chiral copper catalyst (e.g., 1-5 mol%).
-
Add the hydrosilane (1.1 eq) dropwise at the appropriate temperature (this can range from room temperature to lower temperatures depending on the specific reaction).
-
Stir the reaction mixture until the hydrocupration is complete (monitor by TLC or LC-MS).
-
Add the electrophilic aminating reagent (1.2 eq) and continue stirring until the reaction is complete.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically enriched β-amino acid derivative.
Causality Behind Experimental Choices:
-
Chiral Catalyst: The use of a chiral ligand complexed with a metal (like copper) is critical for controlling the stereochemistry of the addition, leading to a high enantiomeric excess of the desired product.[15]
-
Inert Atmosphere: This prevents the reaction of sensitive organometallic intermediates with oxygen or moisture.
-
Stepwise Addition: The sequential addition of the hydrosilane and then the aminating reagent allows for the controlled formation of the key copper-enolate intermediate before amination.
Protocol 2: Ugi and Passerini Multi-Component Reactions (MCRs)
MCRs, such as the Ugi and Passerini reactions, offer a highly efficient route to complex β-amino acid derivatives from simple starting materials in a single step.[16][17]
Objective: To synthesize a complex α-acyloxy-β-amino amide derivative using a Passerini reaction.
Materials:
-
An aldehyde containing a β-amino acid precursor scaffold
-
An isocyanide (e.g., tert-butyl isocyanide)
-
A carboxylic acid (e.g., acetic acid)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the aldehyde (1.0 eq) in the anhydrous solvent, add the carboxylic acid (1.1 eq).
-
Add the isocyanide (1.2 eq) to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the Passerini product.
Causality Behind Experimental Choices:
-
Multi-Component Approach: This strategy is highly atom-economical and allows for the rapid generation of a library of compounds by varying the starting components.[16]
-
Isocyanide: The isocyanide is a key reactant that acts as a "molecular zipper," bringing the other components together to form the final product.[17]
Incorporation into Peptides and Biological Evaluation
Once synthesized, β-amino acids can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.[1][2]
Workflow for β-Peptide Synthesis and Evaluation:
Caption: Workflow for β-peptide drug discovery.
Protocol 3: Proteolytic Stability Assay
Objective: To assess the resistance of a β-amino acid-containing peptide to enzymatic degradation compared to its α-peptide counterpart.
Materials:
-
β-peptide and corresponding α-peptide
-
Protease enzyme (e.g., trypsin, chymotrypsin, or human serum)
-
Assay buffer (e.g., PBS, pH 7.4)
-
HPLC system for analysis
Procedure:
-
Prepare stock solutions of the peptides in the assay buffer.
-
Incubate a known concentration of each peptide with the protease solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding a stop solution (e.g., trifluoroacetic acid).
-
Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent peptide peak over time.
-
Calculate the half-life of each peptide in the presence of the protease.
Expected Outcome: The β-amino acid-containing peptide is expected to show significantly greater stability (a longer half-life) compared to the α-peptide.[5]
Data Presentation and Analysis
Table 1: Comparative Properties of α- vs. β-Amino Acid Containing Peptides
| Property | α-Peptide | β-Peptide / α,β-Peptide | Reference(s) |
| Proteolytic Stability | Low (rapidly degraded) | High (resistant to degradation) | [1][5] |
| Secondary Structure | Helices, Sheets, Turns | Stable Helices, Sheets, Turns | [5][6] |
| Bioavailability | Generally Poor | Potentially Improved | [3] |
| Immunogenicity | Can be immunogenic | Generally low immunogenicity | N/A |
| Synthesis | Standard SPPS | Compatible with standard SPPS | [1][2] |
Logical Relationship Diagram: From β-Amino Acid to Therapeutic Candidate
Caption: The path from β-amino acid to a drug candidate.
Conclusion and Future Perspectives
β-Amino acids are a cornerstone of modern medicinal chemistry, providing a robust platform for the design of next-generation therapeutics. Their ability to confer proteolytic resistance while maintaining or even enhancing biological activity makes them an invaluable tool in overcoming the inherent limitations of natural peptides.[1][4] The continued development of novel synthetic methodologies for accessing diverse β-amino acid scaffolds will further expand their utility in drug discovery.[18][19] Future research will likely focus on the development of more complex β-peptide architectures, including cyclic and constrained structures, to target challenging protein-protein interactions and other intracellular targets, paving the way for new treatments for a wide range of diseases.
References
- Chatterjee, S., et al. (2003). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 10(19), 1-13.
- Fairlie, D.P., et al. (2000). β-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry, 7(9), 945-968.
- Gopi, H., et al. (2007). Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. Organic & Biomolecular Chemistry, 5(18), 2884-90.
- Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307.
- Cheng, R. P. (2004).
- Various Authors. (2023).
-
Riaz, N. N., et al. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]
- Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock.
- Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
- Kim, C. U., et al. (1997). Novel alpha- and beta-amino acid inhibitors of influenza virus neuraminidase. Journal of Medicinal Chemistry, 40(12), 1821-1830.
- Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 12(6), 723-730.
- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
- Grokipedia. (n.d.). Beta-peptide. Grokipedia.
- Kumar, S., et al. (2024). The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics. Cell Reports Medicine, 5(1), 101374.
- Martinek, T. A., & Fülöp, F. (2012). Pharmacologically active β-amino acid derivatives.
- Beke, T., et al. (2004). On the Flexibility of Beta-Peptides.
- Liu, R. Y., & Lalic, G. (2014). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 136(32), 11434–11439.
- Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
- De Poli, M., et al. (2016).
- Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab.
- Ostrowski, T., et al. (2020). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Molecules, 25(16), 3671.
- Sharma, G., & Kumar, A. (2019).
- Batool, M., et al. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. International Journal of Molecular Sciences, 23(19), 11883.
- Heravi, M. M., et al. (2016). A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. Beilstein Journal of Organic Chemistry, 12, 1266–1271.
- Alcaide, B., et al. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry, 13(5), 1387-94.
- Alcaide, B., et al. (2012). Synthesis of β-ketoamides by Passerini and Ugi reactions.
- Chmielewska, E., et al. (2021). Amino Acid and Peptide‐Based Antiviral Agents. ChemMedChem, 16(20), 3106-3135.
- Lee, J., & Kim, J. (2022). Amino Acid Metabolism in Cancer Drug Resistance. Cancers, 14(15), 3793.
- Singh, A., et al. (2024). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Molecules, 29(4), 842.
- Chmielewska, E., et al. (2021). Amino Acid and Peptide-Based Antiviral Agents. ChemMedChem, 16(20), 3106-3135.
- An, S., et al. (2023). Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions. Frontiers in Oncology, 13, 1226330.
- Lo, M., et al. (2017). Drug-induced amino acid deprivation as strategy for cancer therapy.
- BOC Sciences. (n.d.). Amino Acids for Sustained-Release Injectables. BOC Sciences.
- Wang, N., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(14), 5406.
- Wang, Q., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(18), 5993.
- Kou, Z., et al. (2022). DRAVP: A Comprehensive Database of Antiviral Peptides and Proteins. Frontiers in Microbiology, 13, 868345.
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Amino Acids: Versatile Peptidomimetics: Ingenta Connect [ingentaconnect.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel alpha- and beta-amino acid inhibitors of influenza virus neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 15. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. baranlab.org [baranlab.org]
- 17. BJOC - A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions [beilstein-journals.org]
- 18. chemistry.illinois.edu [chemistry.illinois.edu]
- 19. hilarispublisher.com [hilarispublisher.com]
Topic: Experimental Procedure for Amide Bond Formation with a β-Amino Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
β-Peptides, oligomers comprised of β-amino acids, represent a compelling class of foldamers with significant potential in medicinal chemistry and materials science. Their defining characteristic is a backbone constructed from β-amino acids, which imparts remarkable resistance to proteolytic degradation and the ability to adopt unique, stable secondary structures such as the 14-helix.[1][2][3] However, the synthesis of β-peptides presents unique challenges compared to their α-peptide counterparts. The increased steric bulk and altered nucleophilicity around the β-amino group often lead to slower reaction kinetics and require optimized coupling protocols to achieve high yields and purity.[4][5] This guide provides a detailed examination of the principles and a field-proven protocol for the efficient formation of amide bonds involving β-amino acids, with a focus on the use of modern coupling reagents to overcome common synthetic hurdles.
Introduction: The Rationale and Challenges of β-Peptide Synthesis
The allure of β-peptides stems from their structural and functional divergence from natural α-peptides. The additional carbon atom in the backbone of β-amino acids fundamentally alters their conformational landscape, allowing them to fold into well-defined helices, sheets, and turns that are distinct from those of α-peptides.[2][3] This structural novelty, combined with their profound stability against enzymatic cleavage, makes them ideal scaffolds for designing novel therapeutics, including antimicrobial agents and protein-protein interaction inhibitors.[1][6]
Despite these advantages, the synthetic accessibility of β-peptides is often hampered by the lower reactivity of the β-amino acid. The coupling of a carboxylic acid to the amine of a β-amino acid (or vice-versa) is frequently sluggish due to steric hindrance. This can lead to incomplete reactions, the need for extended reaction times or elevated temperatures, and an increased risk of side reactions, such as epimerization at the α-carbon of the activated acid partner.[4][7] Therefore, the choice of coupling reagent and reaction conditions is paramount to a successful synthesis.
Core Mechanism: Activating the Carboxyl Partner
The formation of an amide bond is a condensation reaction that is not thermodynamically spontaneous.[8] The process universally requires the "activation" of the carboxylic acid component, converting the hydroxyl group into a better leaving group.[7][9] This creates a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine.
The general cascade involves two key steps:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a reactive intermediate, such as an active ester or a symmetric anhydride.[10]
-
Acylation: The amine component attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the stable amide bond and release the activated leaving group.[9]
Modern peptide synthesis relies on in-situ activating reagents that generate these reactive intermediates directly in the reaction vessel. For challenging couplings involving sterically hindered residues like β-amino acids, uronium/aminium salt-based reagents are often the tools of choice due to their high reactivity and ability to suppress side reactions.[11][12]
The Role of HATU in β-Amino Acid Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its efficacy in difficult couplings.[11][13] Its mechanism exemplifies the principles of modern activation strategies:
-
A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[14][15]
-
This anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[13]
-
The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt. This step is a key feature of HATU's effectiveness.[13][14]
-
The result is a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance during the subsequent amination step, stabilizing the transition state and accelerating the reaction.[13]
-
Finally, the β-amino acid's amine group attacks the active ester to form the desired amide bond.
This pathway is highly efficient and minimizes the risk of racemization, a critical consideration for preserving stereochemical integrity.[11][16]
Experimental Protocol: HATU-Mediated Coupling of a β-Amino Acid
This protocol describes a general procedure for the solution-phase coupling of an N-protected α-amino acid to the free amine of a C-terminally protected β-amino acid.
Materials and Reagents
-
N-Fmoc-α-amino acid (e.g., Fmoc-Ala-OH)
-
β-amino acid methyl ester hydrochloride (e.g., H-β-HGly-OMe·HCl)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Step-by-Step Methodology
-
Preparation:
-
In a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-Fmoc-α-amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (provide a concentration of ~0.1 M with respect to the amino acid).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
-
Activation:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 eq) to the mixture. The solution may turn a pale yellow.
-
Allow the activation to proceed for 5-10 minutes at 0 °C.
-
-
Coupling:
-
In a separate flask, prepare a solution of the β-amino acid ester hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF. Note: The hydrochloride salt must be neutralized. The 2.5 eq of DIPEA added previously is sufficient to neutralize the salt and catalyze the reaction.
-
Add the β-amino acid solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. The extended time accommodates the lower reactivity of the β-amino acid.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
-
Workup:
-
Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes excess reagents, DMF, and byproducts like tetramethylurea.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification and Characterization:
Critical Parameters and Optimization Strategies
Achieving a successful β-peptide coupling often requires careful optimization. The following table summarizes common coupling reagents and key considerations.
| Reagent Class | Examples | Advantages | Disadvantages & Mitigation | Best For |
| Uronium/Aminium | HATU, HBTU, HCTU | High efficiency, fast kinetics, low racemization.[7][12] Byproducts are water-soluble, simplifying workup. | Can cause guanidinylation of free amines if used in excess.[14][19] Mitigation: Use stoichiometric amounts (1.0-1.1 eq) and pre-activate the acid before adding the amine. | Difficult couplings , sterically hindered residues (including β-amino acids), and minimizing racemization.[11] |
| Phosphonium | PyBOP, PyAOP | High efficiency, similar to uronium salts. Less prone to guanidinylation side reactions. | Can be less stable in solution than uronium salts. Byproduct (HMPA from BOP) is carcinogenic.[7] | General peptide synthesis, fragment condensation, and when guanidinylation is a major concern. |
| Carbodiimide | DCC, DIC, EDC | Inexpensive and widely available. | High risk of racemization.[12][20] Forms insoluble DCU byproduct (DCC) or soluble DIU (DIC). Can cause dehydration of Asn/Gln side chains.[7] Mitigation: Always use with an additive like HOBt or HOAt to suppress racemization.[20] | Routine, less-demanding couplings where cost is a primary factor. EDC is used for aqueous couplings. |
Key Considerations:
-
Solvent: Anhydrous polar aprotic solvents like DMF or N-Methyl-2-pyrrolidone (NMP) are standard. Dichloromethane (DCM) can also be used but may be less effective for dissolving larger peptides.
-
Base: A non-nucleophilic tertiary amine like DIPEA is crucial. It acts as a proton scavenger without competing in the coupling reaction. N-methylmorpholine (NMM) is a slightly weaker base that can sometimes help reduce racemization.[7]
-
Temperature: While most couplings proceed at room temperature, starting the reaction at 0 °C can help control the initial exotherm and minimize side reactions. For extremely difficult couplings, gentle heating (40-50 °C) or the use of microwave-assisted synthesis can dramatically improve yields and reduce reaction times.[4][21]
-
Stoichiometry: A slight excess (1.05-1.2 eq) of the coupling reagent and the non-limiting amino acid component is typically used to drive the reaction to completion. However, a large excess of uronium reagents should be avoided to prevent side reactions.[12][14]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Incomplete activation or coupling. 2. Reagents (especially DMF) are not anhydrous. 3. Insufficient base to neutralize HCl salt. | 1. Increase reaction time or gently heat. Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU). 2. Use freshly opened anhydrous solvents. 3. Ensure at least 2 eq of base are used if starting from an amine salt. |
| Guanidinylation Side Product | Excess uronium reagent (HATU/HBTU) reacting with the free amine.[19] | Use a stoichiometric amount of the coupling reagent (≤1.1 eq). Pre-activate the carboxylic acid for 5-10 min before adding the amine component. Consider switching to a phosphonium reagent like PyBOP. |
| Epimerization/Racemization | Over-activation of the carboxylic acid, especially with carbodiimides or strong bases.[7] | Add a racemization suppressant like HOAt or HOBt. Use a weaker base like NMM or collidine.[7] Perform the reaction at a lower temperature. |
| Difficult Purification | 1. Hydrophobic peptide aggregation.[22] 2. Byproducts co-elute with the product. | 1. Dissolve crude material in a minimal amount of strong solvent (e.g., DMSO) before loading onto the column.[23] Use basic or acidic additives in the mobile phase during RP-HPLC.[24] 2. Ensure the aqueous workup is thorough to remove water-soluble byproducts. |
References
-
Design and synthesis of beta-peptides with biological activity. PubMed. Available at: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
HATU. Wikipedia. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers. Available at: [Link]
-
Handling difficult peptides - how to purify beta amyloid peptides. Biotage. Available at: [Link]
-
Novel Purification Process for Amyloid Beta Peptide(1-40). MDPI. Available at: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CD Bioparticles. Available at: [Link]
-
Three Decades of Amyloid Beta Synthesis: Challenges and Advances. PMC. Available at: [Link]
-
Novel Purification Process for Amyloid Beta Peptide(1-40). FAO AGRIS. Available at: [Link]
-
A facile method for expression and purification of the Alzheimer's disease-associated amyloid β-peptide. PMC - PubMed Central. Available at: [Link]
-
(PDF) Three Decades of Amyloid Beta Synthesis: Challenges and Advances. ResearchGate. Available at: [Link]
-
The twists and turns of beta-peptides. PubMed. Available at: [Link]
-
The Twists and Turns of β-Peptides. ResearchGate. Available at: [Link]
-
An efficient method for the expression and purification of Aβ(M1–42). PubMed Central - NIH. Available at: [Link]
-
Efficient Synthesis of a β-Peptide Combinatorial Library with Microwave Irradiation. Journal of the American Chemical Society. Available at: [Link]
-
Peptide synthesis. Wikipedia. Available at: [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. NIH. Available at: [Link]
-
Direct amidation of unprotected amino acids using B(OCH 2 CF 3 ) 3. RSC Publishing. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC - NIH. Available at: [Link]
-
Amino acids and amide bond formation. YouTube. Available at: [Link]
-
Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.. Available at: [Link]
-
CHAPTER 2: Characterization of Peptides and Their Assemblies. Books. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
(PDF) Biocatalytic Amide Bond Formation. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The twists and turns of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. peptide.com [peptide.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. peptide.com [peptide.com]
- 20. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 21. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 22. blog.mblintl.com [blog.mblintl.com]
- 23. biotage.com [biotage.com]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As a crucial building block in medicinal chemistry, particularly for the development of novel therapeutics, optimizing the synthesis of this β-amino acid is paramount. This document offers practical, field-tested insights to help you improve your yield and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield method for synthesizing this compound?
A robust and reproducible method involves a two-step process starting from 2,4-dihydroxybenzaldehyde. The first step is the protection of the hydroxyl groups via benzylation, followed by a one-pot reaction to construct the β-amino acid moiety.
Step 1: Synthesis of 2,4-bis(benzyloxy)benzaldehyde (Intermediate)
This step involves a standard Williamson ether synthesis to protect the two phenolic hydroxyl groups of 2,4-dihydroxybenzaldehyde.
-
Reaction: 2,4-dihydroxybenzaldehyde is reacted with benzyl bromide or chloride in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF.[1][2]
-
Causality: The base deprotonates the phenolic hydroxyls, forming phenoxides that act as nucleophiles, attacking the benzyl halide in an Sₙ2 reaction. Using a slight excess of the benzylating agent ensures the reaction goes to completion.[1]
Step 2: Synthesis of this compound
This transformation is efficiently achieved via a modified Rodionov reaction, a one-pot condensation of an aldehyde, malonic acid, and an ammonia source.
-
Reaction: The intermediate, 2,4-bis(benzyloxy)benzaldehyde, is heated with malonic acid and ammonium acetate in a solvent like ethanol.[3][4]
-
Mechanism: The reaction proceeds through a Knoevenagel condensation between the aldehyde and malonic acid to form an ylidene malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation to yield the final β-amino acid.
Below is a detailed experimental protocol for this synthesis.
Experimental Protocol
Step 1: Synthesis of 2,4-bis(benzyloxy)benzaldehyde
-
To a round-bottom flask, add 2,4-dihydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone.
-
Stir the suspension and add benzyl bromide (2.2 eq) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain 2,4-bis(benzyloxy)benzaldehyde as a solid.[2]
Step 2: Synthesis of this compound
-
In a round-bottom flask, suspend 2,4-bis(benzyloxy)benzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in ethanol.[3]
-
Heat the mixture to reflux for 6-8 hours. A precipitate of the product should form upon reaction progression.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Filter the white precipitate, wash with cold ethanol, and dry under vacuum to yield the final product.
Caption: Overall synthetic workflow.
Troubleshooting Guide
Q2: My overall yield is significantly lower than expected. What are the common pitfalls?
Low yields can be frustrating but are often traceable to a few key areas. A systematic approach to troubleshooting is essential.[5][6]
| Problem Area | Potential Cause | Recommended Solution & Rationale |
| Starting Materials & Reagents | Purity of 2,4-dihydroxybenzaldehyde or benzyl bromide is low. Malonic acid has decomposed. | Solution: Purify starting materials before use (e.g., recrystallize the aldehyde). Use a fresh bottle of malonic acid. Rationale: Impurities can lead to side reactions, reducing the yield of the desired product. |
| Step 1: Benzylation | Incomplete reaction leading to mono-benzylated byproduct. | Solution: Ensure K₂CO₃ is anhydrous and finely powdered. Increase reflux time or consider a stronger base/solvent system like NaH in DMF. Rationale: Incomplete deprotonation or insufficient reaction time will result in a mixture of products that are difficult to separate. |
| Step 2: Rodionov Reaction | Formation of side products due to high temperatures. | Solution: Optimize the reflux temperature and reaction time. Use a minimal amount of heat required to sustain the reaction. Rationale: The Knoevenagel condensation intermediate can undergo polymerization or other side reactions if heated for too long or at too high a temperature. |
| Workup & Purification | Product loss during extraction or precipitation. | Solution: Carefully adjust the pH during workup if an extraction is performed. Ensure the product is fully precipitated by cooling for an adequate amount of time. Rationale: As an amino acid, the product's solubility is highly pH-dependent. During precipitation, insufficient cooling will leave a significant amount of product in the solution. |
Q3: I'm observing multiple spots on my TLC plate after the benzylation step (Step 1). How can I achieve a cleaner reaction?
The most common issue in this step is incomplete benzylation, leading to a mixture of the starting material, the mono-benzylated product, and the desired di-benzylated product.
-
Cause: Insufficient base or alkylating agent, or low reactivity.
-
Solution 1 (Stoichiometry): Ensure you are using at least 2.2 equivalents of benzyl bromide and 2.5 equivalents of potassium carbonate to drive the reaction to completion.
-
Solution 2 (Reaction Conditions): If the reaction is still sluggish, switching from acetone to a higher-boiling solvent like DMF can increase the reaction rate. Using a stronger base such as sodium hydride (NaH) will also ensure complete deprotonation of the hydroxyl groups, but requires anhydrous conditions and careful handling.[1]
-
Solution 3 (Catalyst): The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction by in situ formation of benzyl iodide, which is a better alkylating agent.
Q4: The Rodionov reaction is giving me a complex mixture, and the desired product is not precipitating cleanly. What's going wrong?
This step is prone to side reactions if not carefully controlled. The primary culprits are often related to the reaction intermediates.
-
Side Reaction 1 (Self-Condensation): The starting aldehyde can undergo self-condensation or other undesired reactions under basic conditions from the ammonium acetate.
-
Side Reaction 2 (Decarboxylation issues): Incomplete decarboxylation can lead to dicarboxylic acid impurities.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating. The reaction should be maintained at a gentle reflux.
-
Stoichiometry: Ensure the molar ratios of reactants are correct. An excess of malonic acid is generally used, but a large excess can complicate purification.
-
Monitoring: Monitor the reaction closely by TLC. Once the starting aldehyde is consumed, proceed with the workup to prevent product degradation or further side reactions.
-
Caption: Potential side reactions in Step 2.
Q5: How can I effectively purify the final product? Standard column chromatography is not working well.
Amino acids are often challenging to purify due to their zwitterionic nature, which can lead to poor solubility in common organic solvents and streaking on silica gel.
-
Recrystallization: This is the preferred method. Since the product precipitates from the reaction mixture, it is often of high purity. If further purification is needed, try dissolving the product in a minimal amount of a hot polar solvent (like an ethanol/water mixture) and allowing it to cool slowly.
-
Acid-Base Extraction: You can dissolve the crude product in a dilute aqueous base (like NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer with a dilute acid (e.g., HCl or citric acid). Be cautious not to use strongly acidic conditions which could risk cleaving the benzyl ethers.[7]
-
Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography is a powerful technique for separating amino acids from neutral or differently charged impurities.[8]
Q6: Are the benzyl ether protecting groups stable throughout this synthesis?
Benzyl ethers are generally robust protecting groups. However, they are sensitive to certain conditions:
-
Acidic Cleavage: They can be cleaved by strong acids.[7][9] Therefore, it is crucial to avoid strongly acidic conditions during workup and purification. Use of dilute citric acid or careful addition of dilute HCl for pH adjustment is recommended over strong acids.
-
Catalytic Hydrogenation: Benzyl ethers are readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[10] This method is often used for their deprotection, so these conditions must be avoided if the benzyl groups are to be retained.
The conditions used in the proposed synthesis (mild base in Step 1, reflux in ethanol in Step 2) are generally compatible with benzyl ethers.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
University of Vienna. (2022, July 18). A new method for the synthesis of β-amino acids. Retrieved from [Link]
- Tang, T. P., & Ellman, J. A. (1999). Synthesis of α-Branched and α,α-Dibranched β-Amino Acid Derivatives. The Journal of Organic Chemistry, 64(1), 12-13.
- Moumne, R., Lavielle, S., & Karoyan, P. (2006). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry, 71(8), 3332–3334.
-
ACS Publications. (n.d.). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. Retrieved from [Link]
- International Journal of Innovative Technology and Exploring Engineering (IJITEE). (2013).
-
PrepChem.com. (n.d.). Synthesis of 2,4-dibenzyloxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
YouTube. (2018, December 31). benzyl ether cleavage. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
-
ResearchGate. (n.d.). Novel route to bio-based β-amino acid esters via direct catalytic.... Retrieved from [Link]
-
Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
MDPI. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. Retrieved from [Link]
-
Biotage. (2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides. Retrieved from [Link]
-
Wiley-VCH. (2005). Supporting Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Novel Purification Process for Amyloid Beta Peptide(1-40). Retrieved from [Link]
- Google Patents. (n.d.). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
- Google Patents. (n.d.). CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters.
Sources
- 1. 2,4-Bis(benzyloxy)benzaldehyde | 13246-46-3 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. diaion.com [diaion.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Side Reactions in Benzyl Ether Deprotection
Introduction
The benzyl (Bn) ether is a cornerstone protecting group in modern organic synthesis, prized for its stability across a wide range of reaction conditions. Its removal, most commonly via palladium-catalyzed hydrogenolysis, is often perceived as straightforward. However, for researchers in complex, multi-step syntheses, particularly in drug development, deprotection can be fraught with challenges. Side reactions can lead to reduced yields, difficult purifications, and, in the worst cases, failure of a synthetic campaign.
This guide provides a structured, in-depth approach to troubleshooting common and complex side reactions encountered during benzyl ether deprotection. Moving beyond a simple list of procedures, we will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven strategies to overcome them.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles faced during benzyl ether deprotection.
Q1: My hydrogenolysis reaction is stalled or incomplete. What's the first thing I should check?
A1: An incomplete reaction is most often due to issues with the catalyst or the reaction setup.
-
Catalyst Activity: The primary suspect is the palladium catalyst (e.g., Pd/C). Ensure you are using a fresh, high-quality batch. Catalysts can lose activity over time due to improper storage or exposure to air. Pearlman's catalyst, Pd(OH)₂/C, is often more active and can be a useful alternative.[1][2]
-
Mass Transfer Limitations: Hydrogen gas has poor solubility in most organic solvents. If the reaction mixture is not stirred vigorously enough, the catalyst surface will be starved of hydrogen, leading to a slow or stalled reaction. Ensure your stirring is vigorous enough to create a vortex and suspend the catalyst particles throughout the solution.[3]
-
Hydrogen Pressure: While many debenzylations proceed at atmospheric pressure, some sterically hindered or electronically deactivated substrates require higher pressures. If possible, try increasing the hydrogen pressure (e.g., using a Parr hydrogenator).[3]
Q2: I suspect my starting material or solvent is "dirty." How can this affect the reaction?
A2: Impurities are a major cause of catalyst deactivation, a phenomenon known as catalyst poisoning .[4][5]
-
Sulfur Compounds: Even trace amounts of sulfur-containing compounds (thiols, thioethers, sulfoxides) can irreversibly poison palladium catalysts by strongly binding to the palladium surface and blocking active sites.[4][6][7]
-
Other Poisons: Other functional groups or impurities that can act as poisons include nitrogen heterocycles, phosphines, and some halides.[8][9]
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents. Residual acids or other reactive impurities can interfere with the catalysis.
A quick diagnostic "spike" test can confirm poisoning. Run two parallel reactions: one with your standard substrate and another "spiked" with a small amount of a known clean substrate that deprotects easily. If the spiked reaction also fails, it strongly suggests a poison is present in your solvent or reaction setup.[10]
Q3: My molecule contains other reducible functional groups (alkenes, alkynes, nitro groups). How can I selectively remove the benzyl ether?
A3: This is a classic chemoselectivity challenge. Standard catalytic hydrogenolysis (H₂, Pd/C) will readily reduce these other groups.[11][12] Your options are:
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in situ, such as ammonium formate, cyclohexene, or 1,4-cyclohexadiene, instead of hydrogen gas.[8][13][14] CTH can often be more selective, leaving other reducible groups untouched.[15][16][17]
-
Oxidative Cleavage: For substrates sensitive to reduction, oxidative methods are a powerful alternative. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is particularly effective for cleaving p-methoxybenzyl (PMB) ethers but can also be used for standard benzyl ethers, often with photoirradiation to improve efficiency.[18][19][20]
-
Lewis Acid-Mediated Deprotection: Lewis acids like BCl₃ or BBr₃ can cleave benzyl ethers, often with high selectivity and tolerance for reducible groups.[1][2][21] These reactions are typically run at low temperatures.
Part 2: In-Depth Troubleshooting of Specific Side Reactions
This section provides a deeper dive into specific, often complex, side reactions, complete with mechanistic insights and advanced solutions.
Problem 1: Catalyst Poisoning and Deactivation
Q: My reaction has started but then stopped completely. I've confirmed my substrate is pure. What's happening and how do I fix it?
A: This is a classic sign of catalyst poisoning, where a substance in the reaction mixture deactivates the catalyst. Sulfur compounds are the most notorious culprits.[4][6][7]
The Mechanism of Sulfur Poisoning: Palladium's catalytic activity relies on its vacant d-orbitals to coordinate with both hydrogen and the substrate. Low-valent sulfur compounds act as strong Lewis bases, irreversibly binding to the palladium surface. This electronic interaction, known as chemisorption, blocks the active sites required for hydrogenolysis.[6]
Troubleshooting Workflow for Catalyst Poisoning
Caption: Workflow for diagnosing and solving catalyst poisoning.
Advanced Solutions:
-
Pre-treatment of Substrate: If sulfur impurities are suspected, pre-treating the substrate solution with a scavenger like Raney Nickel before adding the palladium catalyst can be effective.
-
Catalyst Regeneration: While often difficult, regeneration is sometimes possible. This can involve washing the filtered catalyst with solvents like DMF to remove organic residues, followed by careful thermal treatment or chemical washing with acidic or basic solutions to remove the poison.[6][10]
-
Switching Deprotection Method: This is often the most practical solution. Lewis acid-mediated cleavage (e.g., BCl₃, TFA/TfOH) or oxidative methods are generally insensitive to sulfur compounds that poison palladium catalysts.[2][22][23]
Experimental Protocol: Catalyst Regeneration (Thermal Method) This is a general guideline and requires optimization.[10]
-
Recovery: Carefully filter the deactivated catalyst from the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).
-
Washing: Wash the catalyst sequentially with N,N-dimethylformamide (DMF) to remove adsorbed organics, followed by copious amounts of deionized water to remove DMF, and finally with acetone to aid drying.
-
Drying: Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Thermal Treatment: Place the dried catalyst in a tube furnace. Purge the system with an inert gas (Argon) for 30 minutes. Heat the catalyst under a continuous flow of inert gas to 200-400 °C for 2-4 hours. For some poisons, a mild oxidation with a stream of air at ~200 °C followed by reduction under a hydrogen stream can be effective.[6][10]
-
Cooling & Storage: Allow the catalyst to cool to room temperature under an inert gas stream before handling and storing in a desiccator.
Problem 2: Over-reduction of Other Functional Groups
Q: I am trying to deprotect a benzyl ether in the presence of an alkyne, but I am getting the fully saturated alkane as the major product. How can I improve selectivity?
A: This is a common problem of over-reduction. The palladium catalyst is highly active for the hydrogenation of alkynes and alkenes, often more so than for the hydrogenolysis of benzyl ethers.
The Mechanism of Over-reduction: Hydrogenolysis of a benzyl ether and hydrogenation of an alkyne occur concurrently on the catalyst surface. The alkyne often coordinates more strongly to the palladium surface than the benzyl ether. Hydrogen is delivered in a stepwise fashion, first reducing the alkyne to an alkene, which can then be further reduced to the alkane before it desorbs from the catalyst surface.
Strategies for Chemoselective Debenzylation
| Strategy | Reagents & Conditions | Rationale & Key Considerations | Compatible With | Incompatible With |
| Transfer Hydrogenation | Pd/C, Ammonium Formate, MeOH | A milder hydrogen source limits the reducing potential of the system.[8][12] | Alkenes, Alkynes, Halides | Often reduces nitro groups. |
| Lewis Acid Cleavage | BCl₃·SMe₂, DCM, -78 °C to 0 °C | Operates via an entirely different, non-reductive mechanism.[21] | Most reducible groups (alkenes, alkynes, esters, azides).[21] | Acid-sensitive groups (e.g., acetals, Boc). |
| Oxidative Cleavage | DDQ, DCM/H₂O, rt | An oxidative method that is orthogonal to reductive conditions.[18] | Most reducible groups, thioethers.[19][20] | Electron-rich aromatic rings, some amines. |
| Modified Hydrogenolysis | Triethylsilane, PdCl₂, CH₂Cl₂ | Triethylsilane acts as a hydride donor in a palladium-catalyzed cycle.[15][16] | Aryl chlorides, alkenes, cyclopropanes.[15] | Can be substrate-dependent with aryl bromides.[15] |
Problem 3: Benzyl Group Migration
Q: During my deprotection, I've isolated an isomer where the benzyl group appears to have moved to a different hydroxyl group on my molecule. What is this side reaction?
A: This is likely an acid- or base-catalyzed benzyl group migration. This side reaction is particularly prevalent in polyol systems, such as carbohydrates, where multiple hydroxyl groups are in close proximity.
The Mechanism of Migration: Under acidic conditions, a free hydroxyl group can be protonated and attack the benzylic carbon of a nearby benzyl ether in an intermolecular or intramolecular Sₙ2 fashion, transferring the benzyl group. A dissociative mechanism involving a benzyl cation is also possible, particularly with electron-donating groups on the benzyl ring.[24]
Visualizing Benzyl Migration vs. Deprotection
Caption: Competing pathways of deprotection and benzyl migration.
Mitigation Strategies:
-
Control pH: If using catalytic hydrogenation, ensure the reaction medium is strictly neutral. Adding a non-nucleophilic base, like propylene oxide or a hindered amine, can scavenge any trace acids (e.g., HCl from chlorinated solvents) that might form.
-
Avoid Strong Acids: If possible, avoid strongly acidic deprotection methods when adjacent hydroxyl groups are present.
-
Use Orthogonal Methods: If migration is persistent, switch to a method less prone to this side reaction, such as dissolving metal reduction (e.g., Na/NH₃), though this method has its own compatibility issues.[12]
Problem 4: Steric Hindrance
Q: My benzyl ether is at a very crowded tertiary or neopentyl center, and standard hydrogenolysis is not working at all. What are my options?
A: Steric hindrance can completely prevent the benzyl ether from accessing the active sites on the catalyst surface. For these challenging substrates, more forceful or alternative methods are required.
Solutions for Hindered Ethers:
-
Harsh Hydrogenolysis Conditions: Increasing hydrogen pressure significantly (e.g., >500 psi) and temperature (e.g., >80 °C) can sometimes overcome the activation barrier. Using a more active catalyst like Pearlman's catalyst is also recommended.
-
Lewis Acids: Strong Lewis acids that do not require coordination at the oxygen lone pair in the same way as a catalyst surface can be effective. A combination of Trifluoromethanesulfonic acid (TfOH) and a scavenger is a powerful option.[22]
-
Radical-Based Methods: A method developed by Binkley and Hehemann, using N-bromosuccinimide (NBS) and light, proceeds via a radical mechanism and is highly effective for hindered benzyl ethers.[25] This method is compatible with many sensitive functional groups like glycosyl sulfides and fluorides.[25]
Conclusion
Troubleshooting benzyl ether deprotection requires a systematic approach grounded in a solid understanding of reaction mechanisms. By carefully considering the substrate, potential impurities, and the interplay of reagents, researchers can diagnose issues ranging from catalyst poisoning to unwanted side reactions. When standard hydrogenolysis fails, a wealth of alternative methods, from transfer hydrogenation to Lewis acid and oxidative cleavage, provides a powerful toolkit to achieve successful deprotection in even the most complex synthetic routes.
References
-
Coleman, R. S., & Shah, J. A. (1999). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Synthesis, 1999(09), 1399–1400. Available from: [Link]
-
Wang, G., Zhang, Y., & Jiang, D. (2015). Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of N-(3-nitro-4-methoxyphenyl) Acetamide. Industrial & Engineering Chemistry Research, 54(31), 7513–7519. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Organic-chemistry.org. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic-chemistry.org. Available from: [Link]
-
Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 20(2), 159–169. Available from: [Link]
-
Shin, H., et al. (2014). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology, 48(10), 5882-5890. Available from: [Link]
-
Madsen, R., & Roberts, B. P. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. Available from: [Link]
-
Reddy, M. A., & Reddy, P. P. (1992). Chemoselective deprotection of benzyl esters in the presence of benzyl ethers, benzyloxymethyl ethers and N-benzyl groups by catalytic transfer hydrogenation. Tetrahedron Letters, 33(17), 2299–2302. Available from: [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. J&K Scientific. Available from: [Link]
-
Janiak, C. (2009). Poisoning and deactivation of palladium catalysts. Dalton Transactions, (38), 7758-7773. Available from: [Link]
-
Letters in Organic Chemistry. (2019). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 16(12), 955-958. Available from: [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar? ResearchGate. Available from: [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. Available from: [Link]
-
Peng, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 846–851. Available from: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. ResearchGate. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection - Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Santra, A., Ghosh, T., & Misra, A. K. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Arkivoc, 2012(5), 243-256. Available from: [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C). Common Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. ResearchGate. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. ResearchGate. Available from: [Link]
-
YouTube. (2022). Adding Benzyl Protecting Group Mechanism | Organic Chemistry. YouTube. Available from: [Link]
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the Removal of Benzyl Protecting Groups in Synthetic Peptides by Trifluoromethanesulfonic Acid-Trifluoroacetic Acid-Dimethyl Sulfide. Journal of the American Chemical Society, 105(21), 6442–6455. Available from: [Link]
-
MPG.PuRe. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. Available from: [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Atlanchim Pharma. Available from: [Link]
-
Reddit. (2022). Benzyl ether cleavage in presence of thiourea?. Reddit. Available from: [Link]
-
ResearchGate. (n.d.). Two mechanisms of migration of benzhydryl and benzyl groups in the pentamethoxycarbonylcyclopentadiene ring. ResearchGate. Available from: [Link]
-
Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123–1125. Available from: [Link]
-
ResearchGate. (n.d.). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. ResearchGate. Available from: [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pure.mpg.de [pure.mpg.de]
- 21. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 22. electronicsandbooks.com [electronicsandbooks.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution of Racemic 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid
Welcome to the technical support center for the chiral resolution of racemic 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully resolve this valuable chiral building block.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the chiral resolution process, providing potential causes and actionable solutions.
Question 1: I am observing a very low yield of my crystalline diastereomeric salt. What are the likely causes and how can I improve it?
Answer: Low yields during diastereomeric salt formation are a frequent challenge and can stem from several factors. A systematic investigation is key to identifying the root cause.[1]
-
Suboptimal Solvent System: The solubility difference between the two diastereomeric salts is the cornerstone of a successful resolution.[1][2] If the chosen solvent doesn't sufficiently differentiate between the solubilities of the desired and undesired diastereomers, both may remain in the solution, leading to poor precipitation of the target salt.
-
Inappropriate Resolving Agent: Not all resolving agents are created equal for every racemic compound. The interaction between the resolving agent and the enantiomers must lead to diastereomers with significantly different physical properties, primarily solubility.[1][3]
-
Solution: If feasible, screen a selection of chiral resolving agents. For acidic compounds like your target molecule, chiral bases such as brucine, cinchonine, or synthetic amino alcohols are common choices.[4]
-
-
Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent is a critical parameter.[1] While a 1:1 ratio is a common starting point, this may not be optimal.
-
Solution: Experiment with varying the stoichiometry. Sometimes, using a slight excess or deficit of the resolving agent can enhance the selective precipitation of the desired diastereomeric salt.[1]
-
-
Unfavorable Temperature Profile: The temperature at which salt formation and crystallization occur directly impacts the solubility of the diastereomeric salts.[1] Rapid cooling can lead to co-precipitation of both diastereomers.
-
Solution: Implement a controlled cooling profile. After dissolving the components at an elevated temperature, allow the solution to cool slowly to room temperature, and then potentially further cool it in an ice bath to maximize the recovery of the less soluble salt.[5]
-
Question 2: The enantiomeric excess (e.e.) of my resolved amino acid is consistently low. How can I improve the chiral purity?
Answer: Achieving high enantiomeric excess is the primary goal of chiral resolution. Low e.e. often indicates that the undesired diastereomer is co-crystallizing with the desired one.
-
Partial Precipitation of the More Soluble Diastereomer: This is a common issue, especially with rapid crystallization or insufficient solubility differences between the diastereomers.[3]
-
Solution 1: Recrystallization: The most straightforward approach to enhance enantiomeric purity is to recrystallize the isolated diastereomeric salt.[5] Dissolve the salt in a minimal amount of a suitable hot solvent and allow it to cool slowly.[5] This process can be repeated until the desired level of purity is achieved.
-
Solution 2: Optimize Crystallization Conditions: As mentioned previously, a slow and controlled cooling process is crucial.[5] Seeding the solution with a small crystal of the desired pure diastereomeric salt can also promote the crystallization of the correct form and prevent the spontaneous nucleation of the more soluble diastereomer.[1]
-
-
Incomplete Reaction: If the reaction between the racemic acid and the resolving agent is incomplete, the unreacted starting material can interfere with the crystallization process.[3]
-
Solution: Ensure that the salt formation reaction goes to completion. This can be verified by techniques like TLC or NMR. You may need to adjust the reaction time or temperature.
-
Question 3: I'm having difficulty inducing crystallization of the diastereomeric salt. The solution remains clear even after cooling.
Answer: Failure to crystallize can be frustrating. This typically points to issues with supersaturation or the solvent system.
-
Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated with the less soluble diastereomer.[1]
-
Solution 1: Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the diastereomeric salts.
-
Solution 2: Anti-Solvent Addition: Add a solvent in which the diastereomeric salts are less soluble (an anti-solvent) to induce precipitation. This should be done dropwise to avoid rapid, non-selective crashing out of both diastereomers.
-
-
Inhibitory Effects of the Solvent: The chosen solvent may be too good at solvating the diastereomeric salts, preventing them from forming a crystal lattice.
-
Solution: As with low yield, a thorough solvent screening is recommended. Experiment with solvent mixtures to fine-tune the solubility properties.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the principles and practices of chiral resolution.
What is the fundamental principle behind chiral resolution by diastereomeric salt formation?
Chiral resolution by diastereomeric salt formation is a classical and widely used technique for separating enantiomers.[2][6] Enantiomers have identical physical properties, making them difficult to separate directly.[7] This method involves reacting the racemic mixture (in this case, an acid) with a single enantiomer of a chiral resolving agent (a chiral base).[] This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[2][9] This difference in solubility allows for the separation of the two diastereomers by fractional crystallization.[9] Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed to yield the desired pure enantiomer of the original compound.[5][]
How do I choose the right resolving agent for my this compound?
The selection of an effective resolving agent is crucial and often requires empirical screening.[1] For your target molecule, which is a β-amino acid, you would typically use a chiral base as the resolving agent. Commonly used resolving agents for acidic compounds include naturally occurring alkaloids like brucine and cinchonine, as well as synthetic chiral amines and amino alcohols.[4][10] The ideal resolving agent will form a stable, crystalline salt with one enantiomer that has significantly lower solubility in a practical solvent system compared to the salt formed with the other enantiomer.[3]
What analytical techniques are essential for monitoring the success of my chiral resolution?
Several analytical techniques are indispensable:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of your resolved amino acid.[11] It is used to analyze the final product and can also be used to track the purity of the diastereomeric salt at various stages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the formation of the diastereomeric salts and to assess their purity. The spectra of the two diastereomers will be different.
-
Melting Point Analysis: Diastereomers have different melting points. A sharp melting point for your isolated diastereomeric salt is a good indicator of its purity.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the chiral resolution of racemic this compound via diastereomeric salt formation. Note: Optimization of solvent, stoichiometry, and temperature will likely be required.[5]
1. Diastereomeric Salt Formation: a. In a suitable reaction vessel, dissolve one equivalent of the racemic this compound in an appropriate solvent (e.g., methanol, ethanol, or a mixture of solvents).[5][9] b. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine) in the same solvent. c. Slowly add the resolving agent solution to the racemic acid solution with stirring. d. The formation of the diastereomeric salts may be instantaneous, leading to precipitation, or the solution may remain clear.[5]
2. Crystallization: a. If precipitation occurs immediately, heat the mixture to redissolve the salts.[5] b. Allow the solution to cool slowly to room temperature to induce selective crystallization of the less soluble diastereomeric salt.[5] c. For further precipitation, the flask can be placed in a refrigerator or an ice bath. d. If crystallization does not occur, consider the troubleshooting steps outlined above (e.g., slow solvent evaporation, seeding).
3. Isolation and Purification of the Diastereomeric Salt: a. Collect the precipitated diastereomeric salt by filtration, for instance, using a Büchner funnel.[5] b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[5] c. Dry the isolated diastereomeric salt under vacuum to a constant weight.[5] d. To enhance enantiomeric purity, the isolated salt can be recrystallized.[5]
4. Liberation of the Enantiomerically Enriched Amino Acid: a. Suspend the purified diastereomeric salt in water. b. Add an aqueous solution of a base (e.g., 2M NaOH) dropwise with stirring until the pH is basic (pH > 10) to neutralize the resolving agent and liberate the free amino acid.[5] c. If the resolving agent is a base, treat the diastereomeric salt with an acid (e.g., 2M HCl) to liberate the free amino acid. d. Extract the liberated amino acid into an appropriate organic solvent (e.g., ethyl acetate).[5] Perform multiple extractions to ensure complete recovery.[5] e. Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).[5] f. Concentrate the solution under reduced pressure to obtain the enantiomerically enriched this compound.
5. Analysis: a. Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.
Data Presentation
Table 1: Key Parameters for Diastereomeric Salt Resolution Screening
| Parameter | Variable Range | Purpose |
| Resolving Agent | Screening of 2-3 different chiral bases | To find the agent that provides the best diastereomeric discrimination. |
| Solvent System | Methanol, Ethanol, Isopropanol, Ethyl Acetate, and mixtures | To identify a solvent that maximizes the solubility difference between the diastereomers.[1] |
| Stoichiometry (Racemate:Agent) | 1:0.5, 1:0.8, 1:1, 1:1.2 | To optimize the yield and purity of the desired diastereomeric salt.[1] |
| Crystallization Temperature | Room Temperature, 4 °C, -20 °C | To control the rate of crystallization and improve selectivity.[1] |
Visualizing the Workflow
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
References
- BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolutions.
- BenchChem. (n.d.). Common mistakes when using enantiomer controls.
- BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
- BenchChem. (2025). Troubleshooting low yields in diastereomeric salt formation.
- BenchChem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid.
- BenchChem. (n.d.). Technical Support Center: Purification of (2S,3S)-2-amino-3-methylhexanoic Acid.
- BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Flood, A. E. (2008). Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution. Recent Patents on Materials Science, 1(2), 98-115.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamdirect.com [benthamdirect.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Conditions to Prevent Peptide Aggregation
Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding peptide aggregation during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the knowledge and practical strategies to overcome even the most "difficult sequences."
Introduction: The Challenge of On-Resin Aggregation
During SPPS, the growing peptide chain, tethered to an insoluble resin, can self-associate through intermolecular hydrogen bonds. This process, known as on-resin aggregation, often leads to the formation of stable secondary structures like β-sheets, particularly in hydrophobic sequences or peptides longer than 20-30 amino acids.[1][2][3] Aggregation physically obstructs reactive sites, leading to incomplete coupling and deprotection steps. The consequences are significant: lower yields, deletion sequence impurities that are difficult to separate, and ultimately, failure to synthesize the target peptide.[1][4] This guide will explore the causes of aggregation and provide a multi-faceted approach to its prevention and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of on-resin peptide aggregation during my synthesis?
A1: Several key observations during SPPS can indicate that your peptide is aggregating:
-
Poor Resin Swelling: You may notice that the resin bed volume shrinks or fails to swell adequately in the synthesis solvents.[3][5][6]
-
Physical Clumping: The resin beads may become sticky and clump together, impeding proper mixing and solvent flow.[3]
-
Slow or Incomplete Reactions: A positive Kaiser test (or other amine test) after a coupling step is a classic indicator of unreacted free amines, suggesting the coupling reaction was hindered.[3][6] Similarly, Fmoc deprotection may be sluggish.[3][5]
-
Low Yield and Purity: Analysis of a test cleavage via HPLC/LC-MS will reveal a complex mixture of products, with the target peptide in low abundance amidst numerous deletion sequences.[3][4]
Q2: Which peptide sequences are most susceptible to aggregation?
A2: While prediction is not always exact, certain sequences are notoriously "difficult":[2][3]
-
High Hydrophobic Content: Sequences rich in hydrophobic amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), Alanine (Ala), and Phenylalanine (Phe) are highly prone to aggregation.[2][3][5]
-
β-Branched Amino Acids: Val and Ile, with their side chains branching at the β-carbon, contribute significantly to aggregation.[2][3]
-
Specific Motifs: Stretches of contiguous hydrophobic residues are problematic. Glycine, when combined with hydrophobic residues, can also promote β-sheet packing.[2]
Q3: Can I just extend the coupling time to overcome aggregation?
A3: While extending the coupling time or performing a "double coupling" (repeating the coupling step with fresh reagents) is a common first-line strategy, it is often insufficient for severe aggregation.[7] Once a peptide chain is buried within an aggregate, it becomes physically inaccessible to the activated amino acid, no matter how long the reaction time. A more robust, multi-pronged approach is typically required.
Troubleshooting Guide: A Multi-Strategy Approach
When facing a difficult synthesis, a systematic approach is key. The following decision-making workflow can help you navigate the challenges of peptide aggregation.
Caption: A decision-making workflow for troubleshooting peptide aggregation.
In-Depth Strategies to Disrupt Aggregation
Chemical Tools: Modifying the Peptide Backbone
The most powerful strategies involve temporarily altering the peptide backbone to introduce "kinks" that disrupt the hydrogen bonding necessary for β-sheet formation.[5][8]
What are they? Pseudoproline dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side-chain is cyclized with the backbone nitrogen, forming an oxazolidine or thiazolidine ring.[9][10] This five-membered ring mimics the structure of proline, inducing a cis-amide bond that acts as a potent "kink" in the peptide chain.[9][10]
How do they work? By forcing a bend in the peptide backbone, pseudoprolines disrupt the linear structure required for inter-chain hydrogen bonding and β-sheet formation.[9][11] This enhances the solvation of the growing peptide, keeping it accessible for subsequent coupling and deprotection reactions.[9] The modification is temporary and is reversed during the final trifluoroacetic acid (TFA) cleavage step, yielding the native peptide sequence.[10]
When should I use them? Consider using pseudoproline dipeptides when synthesizing:
-
Long peptides (>30 amino acids).[11]
-
Hydrophobic or known "difficult" sequences.[11]
-
Sequences containing Ser, Thr, or Cys at strategic locations.
Placement Strategy: For maximum benefit, pseudoproline dipeptides should be spaced approximately every 5-6 residues.[12][13] They are particularly effective when placed just before a hydrophobic stretch of amino acids.[12][14]
Sources
- 1. youtube.com [youtube.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Pseudoproline - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
How to prevent racemization of beta-amino acids during peptide coupling
Technical Support Center: β-Amino Acid Peptide Synthesis
Guide: Preventing Racemization During Peptide Coupling
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating β-amino acids into their peptide synthesis workflows. As a Senior Application Scientist, I understand that the stereochemical integrity of your peptide is paramount. Racemization of β-amino acids during coupling is a critical challenge that can lead to diastereomeric impurities, complicating purification and compromising the biological activity of the final product.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maintain the stereochemical purity of your β-amino acid-containing peptides.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of β-amino acids and provides detailed, actionable solutions.
Q1: I'm observing significant epimerization of my β-amino acid residue after coupling. What is the primary chemical mechanism causing this, and how can I diagnose it?
A1: Understanding the Mechanism is Key to Prevention.
The primary cause of racemization (or more accurately, epimerization) at the α-carbon of a β-amino acid during peptide coupling is the formation of an enolate intermediate. This occurs via the abstraction of the α-proton from the activated amino acid species.
Here’s the causal chain:
-
Activation: The carboxylic acid of your N-protected β-amino acid is activated by a coupling reagent (e.g., a carbodiimide like DIC or a phosphonium/uronium salt like HBTU/HATU). This forms a highly reactive species, such as an O-acylisourea or an active ester.
-
Proton Abstraction: The α-proton of the β-amino acid is acidic. In the presence of a base (even a weak one like the C-terminal amine coupling partner or excess tertiary amines like DIEA), this proton can be removed from the activated intermediate.
-
Enolate Formation: Deprotonation leads to the formation of a planar enolate intermediate.
-
Loss of Stereochemistry: This planar enolate is achiral at the α-carbon. When it is subsequently protonated or attacked by the amine nucleophile, it can occur from either face, leading to a mixture of stereoisomers (epimers).
Unlike α-amino acids, which can racemize via an oxazolone (azlactone) mechanism, β-amino acids are generally thought to racemize primarily through this direct enolization pathway. The stability of the resulting enolate can be influenced by the substituents on the β-amino acid.
To effectively troubleshoot, you must first quantify the problem. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Protocol: Chiral HPLC Analysis of a Dipeptide Model
-
Synthesize a Model Dipeptide: Couple your N-protected β-amino acid (e.g., Fmoc-β-Hphe-OH) to a simple amino acid methyl ester (e.g., H-Ala-OMe) using the coupling conditions you are troubleshooting.
-
Purify the Product: Purify the resulting dipeptide (Fmoc-β-Hphe-Ala-OMe) via standard flash chromatography to remove unreacted starting materials and coupling byproducts.
-
Prepare Analytical Samples:
-
Dissolve a small amount of the purified dipeptide in a suitable solvent (e.g., acetonitrile/water).
-
As a control, intentionally epimerize a sample by dissolving it in a basic solution (e.g., 1% DBU in DCM) and stirring for several hours to generate both diastereomers. This helps in peak identification.
-
-
HPLC Analysis:
-
Column: Use a chiral stationary phase column suitable for peptide analysis (e.g., a Chiralpak® series column).
-
Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or a buffered aqueous/organic mixture. Method development will be required.
-
Detection: UV detection at a wavelength appropriate for your protecting group (e.g., 265 nm for Fmoc).
-
-
Data Interpretation: The two diastereomers should appear as distinct, separated peaks. Integrate the peak areas to calculate the diastereomeric ratio and determine the percentage of epimerization.
Q2: My standard coupling protocol with DIC/HOBt is causing >10% epimerization for a β³-amino acid. What is a robust, step-by-step protocol to minimize this?
A2: Adopting a Low-Racemization Protocol is Essential.
When standard carbodiimide methods fail, switching to a protocol designed for sterically hindered or racemization-prone couplings is necessary. Uronium/phosphonium salt-based reagents, particularly those based on ethyl cyanohydroxyiminoacetate (Oxyma), are often superior. The following protocol utilizes HATU, a highly effective and widely used coupling reagent.
Protocol: Low-Epimerization Coupling of β-Amino Acids using HATU
-
Reagents & Materials:
-
N-protected β-amino acid (1.0 eq)
-
C-terminal amine component (or resin-bound amine) (1.0-1.2 eq)
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.0 eq)
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (2.0 eq)
-
Anhydrous, polar aprotic solvent (e.g., DMF or NMP)
-
-
Step-by-Step Methodology:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the N-protected β-amino acid (1.0 eq) and HATU (1.0 eq) in the anhydrous solvent.
-
Pre-activation (Critical Step):
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., DIEA, 2.0 eq) to the mixture.
-
Stir the solution at 0 °C for 1-5 minutes. This "pre-activation" step forms the active ester (OAt ester in the case of HATU) before the amine is introduced. The causality here is crucial: forming the active ester first minimizes the time the activated β-amino acid is exposed to the base in the absence of the amine nucleophile, thereby reducing the window for enolization.
-
-
Amine Addition: Add the amine component (dissolved in a small amount of the same solvent, if necessary) to the pre-activated mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Workup & Purification: Once the reaction is complete, proceed with a standard aqueous workup to remove water-soluble byproducts, followed by purification (e.g., flash chromatography or preparative HPLC).
-
Caption: Decision workflow for troubleshooting and minimizing epimerization in β-amino acid couplings.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are generally best for suppressing racemization of β-amino acids?
A1: The choice of coupling reagent is arguably the most critical factor. Reagents are generally ranked as follows, from lowest to highest risk of epimerization:
-
Excellent (Low Risk):
-
Phosphonium Reagents: BOP, PyBOP, and especially PyAOP are known for low racemization levels due to the nature of their active ester intermediates.
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): Often cited as an excellent choice for racemization-prone couplings, including those with β-amino acids.
-
T3P® (Propylphosphonic Anhydride): A very effective reagent that often yields clean reactions with low epimerization.
-
-
Good (Use with Caution):
-
Uronium/Aminium Reagents: HATU and HCTU are highly efficient but must be used with care. The choice of base and the use of a pre-activation protocol are critical to suppress racemization. They are generally superior to carbodiimides.
-
-
High Risk (Avoid for Sensitive Substrates):
-
Carbodiimides (DIC, DCC, EDC): When used alone or with additives that are also strong bases, carbodiimides pose a high risk. The O-acylisourea intermediate is highly activated and susceptible to enolization. While the addition of HOBt or Oxyma helps, they are often not sufficient for sensitive β-amino acids.
-
Summary of Coupling Reagents for β-Amino Acids
| Coupling Reagent | Additive | Typical Base | Racemization Risk | Key Considerations |
| DIC / DCC | HOBt | DIEA / NMM | High | Avoid for sensitive β-amino acids. O-acylisourea is highly prone to enolization. |
| HBTU / TBTU | (Internal) | DIEA | Moderate | More efficient than carbodiimides, but the basicity of the HBTU leaving group can contribute to racemization. |
| HATU / HCTU | (Internal) | DIEA / Collidine | Low to Moderate | Excellent efficiency. Risk is minimized with pre-activation at 0°C and using a hindered base like collidine. |
| PyAOP / PyBOP | (Internal) | DIEA / Collidine | Low | Phosphonium salts are generally safer. PyAOP is often superior to PyBOP for sensitive amino acids. |
| DEPBT | None | DIEA / NMM | Very Low | Excellent choice for fragment condensation and sensitive residues. Slower reaction rates. |
Q2: What is the mechanistic role of additives like HOBt and Oxyma in preventing racemization?
A2: Additives like HOBt (Hydroxybenzotriazole) and OxymaPure® (Ethyl cyanohydroxyiminoacetate) are acidic and act as "racemization suppressants." Their primary role is to rapidly trap the highly reactive activated intermediate (e.g., the O-acylisourea from a carbodiimide) to form a more stable, less reactive active ester.
Overcoming solubility issues of protected amino acids in peptide synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals encountering challenges with protected amino acid solubility and on-resin aggregation. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to make informed decisions and troubleshoot effectively.
PART 1: Frequently Asked Questions (FAQs) - The "Why" Behind Solubility Issues
This section addresses the fundamental questions regarding solubility and aggregation challenges in Fmoc-based SPPS.
Q1: Why is my protected amino acid not dissolving in DMF?
A1: While N,N-Dimethylformamide (DMF) is the workhorse solvent for SPPS, several factors can lead to poor solubility of Fmoc-amino acids. The primary reasons include the inherent properties of the amino acid's side chain, the nature of its protecting group, and the quality of the solvent itself.[1] Highly hydrophobic side chains (e.g., Val, Leu, Ile) naturally have lower affinity for polar aprotic solvents like DMF.[2][3] Furthermore, bulky, nonpolar side-chain protecting groups can exacerbate this issue.[1] Finally, the quality of DMF is critical; aged DMF can contain dimethylamine impurities from degradation, which can interfere with the synthesis.[4]
Q2: What is on-resin aggregation and why does it happen?
A2: On-resin aggregation is the self-association of growing peptide chains attached to the solid support.[5] This is primarily driven by the formation of extensive intermolecular hydrogen bonds, which create stable secondary structures, most notably β-sheets.[5][6] This aggregation effectively buries the N-terminus of the growing chain, making it inaccessible for subsequent deprotection and coupling steps.[2][5][7] The result is incomplete reactions, leading to deletion sequences and drastically reduced purity and yield.[7][8]
Q3: Which amino acid sequences are considered "difficult" and prone to aggregation?
A3: "Difficult sequences" are those with a high propensity to form the secondary structures that cause aggregation.[2][7] Key characteristics include:
-
High Hydrophobicity: Stretches of hydrophobic residues like Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are highly susceptible to aggregation.[2][5]
-
β-branched Amino Acids: Residues like Val, Ile, and Threonine (Thr) are not only hydrophobic but also sterically hindered, which can slow down coupling reactions and provide more time for aggregation to occur.[2][8]
-
Hydrogen Bonding Side Chains: Residues such as Glutamine (Gln), Serine (Ser), and Threonine (Thr) can participate in side-chain to side-chain or side-chain to backbone hydrogen bonding, further stabilizing aggregates.
Q4: What are the visible signs of on-resin aggregation during synthesis?
A4: The most telling physical sign is a failure of the peptide-resin to swell properly in the synthesis solvent; the resin bed may appear shrunken or clumped.[5] In automated synthesizers, this can lead to flow restrictions and pressure alarms. Chemically, you may observe very slow or incomplete Fmoc deprotection (indicated by persistent yellow color in the resin bed) and positive results from qualitative tests like the Kaiser or TNBS test even after extended coupling times, indicating unreacted free amines.[5]
PART 2: Troubleshooting Guide: Strategies to Overcome Solubility & Aggregation
This guide provides a tiered approach to solving solubility problems, from immediate physical interventions to advanced chemical strategies.
Guide A: First-Line Interventions (Physical & Solvent-Based Methods)
When you first encounter a solubility issue, these methods can often provide a quick resolution without significantly altering your core protocol.
1. Mechanical & Thermal Assistance
-
Sonication: Using an ultrasonic bath is a highly effective method for breaking up solid particles and aggregates of Fmoc-amino acids in solution.[9][10] It provides energy to overcome the initial activation barrier for dissolution.
-
Gentle Heating: Warming the solution to approximately 30-40°C can significantly improve the solubility of many protected amino acids.[1][9][11] Caution: Avoid prolonged or excessive heating, as it can risk the degradation of the Fmoc-amino acid.[9]
2. Solvent Optimization
-
Switching Primary Solvent: If DMF fails, N-Methyl-2-pyrrolidone (NMP) is an excellent alternative. NMP is a more powerful and less polar solvent that can better solvate hydrophobic sequences and disrupt aggregation.[3][4]
-
Using Co-solvents: Adding a small amount of a stronger solvent can be very effective.
Table 1: Qualitative Solubility of Amino Acid Types in Common SPPS Solvents
| Amino Acid Type | DMF | NMP | DCM | DMSO (as co-solvent) |
| Small/Aliphatic (Gly, Ala) | Good | Excellent | Moderate | Excellent |
| Hydrophobic (Val, Leu, Ile, Phe) | Moderate-Poor | Good | Poor | Excellent |
| Polar/Uncharged (Ser, Thr, Asn, Gln) | Good | Excellent | Poor | Excellent |
| Acidic (Asp, Glu) | Good | Excellent | Poor | Excellent |
| Basic (Lys, Arg, His) | Variable | Good | Poor | Excellent |
This table provides a general guide. Solubility can be highly dependent on the specific side-chain protecting group.[1]
Experimental Protocol 1: Standard Dissolution with Physical Aid
-
Weigh the required amount of Fmoc-amino acid into a clean, dry synthesis-grade vessel.
-
Add the calculated volume of high-purity, amine-free DMF or NMP.
-
Vortex the vessel for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, place the vessel in an ultrasonic bath for 5-10 minute intervals.[9]
-
If solubility is still an issue, warm the solution to ~37°C with intermittent vortexing.[1]
-
Once fully dissolved, use the solution immediately for the coupling reaction.
Guide B: Advanced Chemical Strategies for "Difficult Sequences"
When physical methods are insufficient, modifying the chemical environment or the peptide backbone itself is necessary.
1. Chaotropic Agents
Chaotropic agents are salts that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[2] By breaking up the intermolecular H-bonds that cause β-sheet formation, they can effectively dismantle on-resin aggregates.[2]
-
When to Use: When you observe poor resin swelling and failed couplings, especially after the 5th or 6th residue in a known hydrophobic sequence.
-
Common Agents: 0.8 M NaClO₄ or LiCl in DMF.[1]
Experimental Protocol 2: Coupling with Chaotropic Salts
-
After a failed or incomplete coupling (confirmed by a positive Kaiser/TNBS test), wash the peptide-resin thoroughly with DMF (3x).
-
Wash the resin with a solution of 0.8 M LiCl in DMF for 5-10 minutes. This is the "chaotropic wash."
-
Wash the resin again with DMF (3x) to remove the salt.
-
Prepare a fresh solution of the activated Fmoc-amino acid.
-
Repeat the coupling reaction. The disruption of the aggregate structure should now allow the N-terminus to be accessible.
2. Pseudoproline Dipeptides: The "Structure-Breaking" Solution
This is one of the most powerful and widely adopted strategies for preventing aggregation.[6] Pseudoproline (ψ-Pro) dipeptides are derivatives of Ser, Thr, or Cys where the side chain is reversibly cyclized to form an oxazolidine or thiazolidine ring.[12][13][14]
-
Mechanism of Action: This cyclic structure introduces a "kink" into the peptide backbone, similar to a natural proline.[14][15] This kink physically disrupts the formation of the planar, linear structure required for β-sheet aggregation.[6][12] The native Ser/Thr/Cys residue is fully regenerated during the final TFA cleavage.[13]
-
When to Use: Proactively, when synthesizing long peptides (>30 residues), sequences known to be hydrophobic or aggregation-prone, or when a previous synthesis attempt has failed due to aggregation.[14] They are typically inserted every 6-8 residues within a difficult region.[6]
Experimental Protocol 3: Incorporation of a Pseudoproline Dipeptide
-
Identify the position for insertion in your sequence (e.g., Xaa-[Ser/Thr]).
-
Instead of coupling Fmoc-Ser-OH or Fmoc-Thr-OH, use the corresponding commercially available Fmoc-Xaa-(ψ-Pro)-OH dipeptide.
-
Dissolve the Fmoc-pseudoproline dipeptide and activate it using your standard coupling protocol (e.g., with HCTU/DIPEA).
-
Couple the dipeptide to the resin-bound peptide chain. The coupling may be slightly slower due to steric hindrance, so an extended coupling time (e.g., 2 hours) or a double coupling is recommended.[15]
-
Proceed with the synthesis. The native sequence will be restored upon final cleavage with TFA.[13]
References
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Available from: [Link]
-
Merck Millipore. Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Available from: [Link]
-
Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Available from: [Link]
-
Wikipedia. Pseudoproline. Available from: [Link]
-
PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available from: [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]
-
Research Outreach. (2023). All's swell: Greener replacements for hazardous solvents in peptide synthesis. Available from: [Link]
-
Gyros Protein Technologies. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Available from: [Link]
-
GenScript. Peptide Solubilization. Available from: [Link]
-
ResearchGate. (2025). Overview of Solid Phase Synthesis of Difficult Peptide Sequences | Request PDF. Available from: [Link]
-
Oxford Academic. 5 Difficult peptides. Available from: [Link]
-
SB-PEPTIDE. Peptide solubility guidelines. Available from: [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. chempep.com [chempep.com]
- 13. Pseudoproline - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
Technical Support Center: Alternative Protecting Groups for Phenolic Hydroxyls
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and utilizing alternative protecting groups for phenolic hydroxyls. Here, we move beyond theoretical knowledge to provide field-proven insights, troubleshooting guides, and detailed protocols to support your synthetic endeavors.
The hydroxyl group on a phenyl ring presents a unique set of challenges in multi-step organic synthesis. Its acidity and nucleophilicity, coupled with its ability to activate the aromatic ring, often necessitate protection to ensure chemoselectivity. The c[1]hoice of protecting group is critical and depends on the overall synthetic strategy, including the stability required during subsequent reactions and the conditions available for its eventual removal. This [2]guide will explore a range of alternative protecting groups, offering solutions for when standard choices are suboptimal.
I. Ether-Based Protecting Groups: The Workhorses of Phenol Protection
Ethers are among the most robust and commonly employed protecting groups for phenols due to their general stability to basic and nucleophilic conditions.
[1][3]Methyl Ethers
Methyl ethers are exceptionally stable, resisting a wide array of reagents. This [3]robustness, however, comes at the cost of requiring harsh deprotection conditions.
-
[3][4]When to Use: Ideal for early-stage protection in a long synthesis where the phenol must withstand numerous transformations.
-
Causality of Choice: The strength of the aryl C-O bond necessitates potent reagents for cleavage, making it a "last resort" deprotection.
Experimental Protocols:
-
Protection (Williamson Ether Synthesis):
-
Dissolve the phenol in a suitable solvent (e.g., THF, DMF).
-
Add a strong base (e.g., NaH) to generate the phenoxide.
-
Introduce a methylating agent such as dimethyl sulfate or methyl iodide. 4[3]. Stir at room temperature until completion, monitored by TLC.
-
Quench the reaction carefully with water and extract the product.
-
-
Deprotection:
-
Using Boron Tribromide (BBr₃): A common and effective method, though BBr₃ is corrosive and moisture-sensitive. The r[3][5]eaction is typically run in a chlorinated solvent like dichloromethane at low temperatures. *[3] Using Hydrobromic Acid (HBr): Requires harsh conditions, often refluxing in 48% aqueous HBr, which may not be suitable for sensitive substrates.
-
[3]Benzyl Ethers (Bn)
Benzyl ethers offer a significant advantage over methyl ethers due to their facile cleavage under mild, neutral conditions via hydrogenolysis. They [3]are stable to a broad range of non-reductive reagents.
-
[3][4]When to Use: When mild deprotection is crucial, especially in the presence of other sensitive functional groups.
-
Causality of Choice: The benzylic C-O bond is susceptible to cleavage by catalytic hydrogenation, a highly selective transformation.
Ex[3]perimental Protocols:
-
Protection (Williamson Ether Synthesis):
-
Deprotection (Catalytic Hydrogenolysis):
-
Dissolve the benzylated phenol in a solvent such as ethanol or ethyl acetate.
-
Add a palladium catalyst, typically 10% Pd/C. 3[3]. Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature. 4[3]. Upon completion, filter off the catalyst and concentrate the filtrate.
-
Silyl Ethers
Silyl ethers are widely used due to their ease of formation and the variety of deprotection conditions available. The s[7][8]tability of the silyl ether is directly related to the steric bulk of the substituents on the silicon atom.
-
[7][8]Common Silyl Ethers (in order of increasing stability):
-
Trimethylsilyl (TMS)
-
Triethylsilyl (TES)
-
tert-Butyldimethylsilyl (TBDMS or TBS) *[9] Triisopropylsilyl (TIPS)
-
tert-Butyldiphenylsilyl (TBDPS)
-
-
When to Use: When tunable stability and mild, fluoride-based deprotection are desired.
-
Causality of Choice: The silicon-oxygen bond is readily cleaved by fluoride ions due to the high strength of the resulting silicon-fluoride bond.
Experimental Protocols:
-
Protection (Silylation):
-
Dissolve the phenol in a solvent like DMF.
-
Add an amine base, typically imidazole.
-
Introduce the corresponding silyl chloride (e.g., TBDMSCl). 4[3]. Stir at room temperature until the reaction is complete.
-
-
Deprotection:
-
Using Fluoride Ions: The most common method involves a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. *[3] Using Acid: Silyl ethers can also be cleaved under acidic conditions, with lability depending on the specific silyl group.
-
I[3][10]I. Ester and Carbonate Protecting Groups
These groups offer an alternative to ethers, with deprotection typically achieved under basic or specialized conditions.
Acetyl Esters (Ac)
Acetates are simple to form and are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis.
-
[3]When to Use: When protection is needed during acid-mediated reactions and subsequent deprotection under basic conditions is tolerable.
-
Causality of Choice: The ester carbonyl is susceptible to nucleophilic attack by hydroxide or other bases, leading to rapid cleavage.
Experimental Protocols:
-
Protection (Acetylation):
-
React the phenol with acetic anhydride in the presence of a base like pyridine or triethylamine. 2[3]. The reaction is typically fast and can be performed at room temperature.
-
-
Deprotection (Hydrolysis):
-
Treat the acetylated phenol with a base such as NaOH or K₂CO₃ in a mixture of methanol and water.
-
[3]tert-Butoxycarbonyl (Boc) Carbonates
The Boc group is known for its stability under many conditions but is particularly sensitive to acid.
-
[10]When to Use: In complex syntheses where an acid-labile protecting group is required for orthogonal deprotection strategies.
-
[11]Causality of Choice: The tert-butyl carbocation that forms upon protonation is highly stable, facilitating cleavage under acidic conditions.
Experimental Protocols:
-
Protection:
-
React the phenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine.
-
-
Deprotection:
-
Treat with a strong acid such as trifluoroacetic acid (TFA), often in dichloromethane.
-
III. Data Summary and Comparison
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability Profile |
| Methyl Ether | MeI or Me₂SO₄, NaH | BBr₃ or HBr (harsh) | Very stable to acids, bases, redox |
| Benzyl Ether (Bn) | BnBr, K₂CO₃ or NaH | H₂, Pd/C (mild) | Stable to non-reductive conditions |
| TBDMS Ether | TBDMSCl, Imidazole | TBAF or mild acid | Stable to base, mild acid labile |
| Acetyl Ester (Ac) | Ac₂O, Pyridine | NaOH or K₂CO₃ in MeOH/H₂O | Stable to acid, base labile |
| tert-Butyl Carbonate (Boc) | Boc₂O, DMAP | TFA | Stable to base, very acid labile |
IV. Troubleshooting Guides and FAQs
Q1: My benzylation reaction is incomplete. What can I do?
-
Answer: Incomplete benzylation is often due to a weak base or insufficient reactivity of the benzylating agent.
-
Troubleshooting Steps:
-
Switch to a stronger base: If you are using K₂CO₃, consider switching to NaH. Ensure your solvent is anhydrous if using NaH.
-
Add a phase-transfer catalyst: Additives like tetrabutylammonium iodide (TBAI) can accelerate the reaction when using carbonate bases. [6] 3. Increase the temperature: Gently heating the reaction can improve the rate.
-
Check reagent quality: Ensure your benzyl bromide is not old or decomposed.
-
-
Q2: During the deprotection of my TBDMS-protected phenol with TBAF, I'm observing side reactions. Why?
-
Answer: While TBAF is primarily a fluoride source, it is also basic. This basicity can cause issues with base-sensitive functional groups in your molecule. *[3] Troubleshooting Steps:
- Buffer the reaction: Adding acetic acid to the TBAF solution can buffer the reaction mixture and mitigate base-catalyzed side reactions.
- Switch to acidic deprotection: If your molecule is stable to acid, consider using a mild acidic condition like 1M HCl in methanol. [3] 3. Use an alternative fluoride source: Reagents like HF-Pyridine or triethylamine trihydrofluoride can sometimes be less basic and more effective.
Q3: I need to deprotect a methyl ether, but my substrate is sensitive to the harsh conditions of BBr₃. Are there any milder alternatives?
-
Answer: Cleaving phenolic methyl ethers is challenging, but some milder options exist, although they may be substrate-dependent. *[5] Alternative Methods:
- Thiolates: Strong nucleophiles like sodium ethanethiolate (NaSEt) in a high-boiling solvent like DMF can cleave methyl ethers via an SNAr-type mechanism. [4][12] 2. Lewis Acids with Scavengers: Using BCl₃ in the presence of a cation scavenger like pentamethylbenzene can sometimes allow for lower reaction temperatures.
Q4[3]: How can I selectively protect a phenolic hydroxyl group in the presence of an aliphatic alcohol?
-
Answer: This is a common challenge that relies on the differential acidity of the two hydroxyl groups. The phenolic proton is significantly more acidic than the aliphatic one.
-
Selective Protection Strategy:
-
Use a weak base: By using a base that is strong enough to deprotonate the phenol but not the alcohol (e.g., K₂CO₃), you can selectively form the phenoxide.
-
Controlled addition of reagents: Add the protecting group reagent (e.g., BnBr) stoichiometrically to the selectively formed phenoxide.
-
Silyl ether differentiation: Sterically hindered silyl groups like TBDMS will preferentially react with the less hindered primary alcohol over the phenol under certain conditions. Conversely, under other conditions, the more acidic phenol can be selectively protected.
-
-
V. Logical Flow for Protecting Group Selection
Caption: Decision tree for selecting a phenol protecting group.
References
-
Patrick, G. L. An Introduction to Drug Synthesis. Oxford University Press, 2015. [Link]
-
University of Guelph. Alcohol Protecting Groups. [Link]
-
Kuwano, R., & Kusano, H. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 2008, 10(9), 1795–1798. [Link]
-
Chemistry Stack Exchange. Phenol protection. [Link]
-
Bandar, J. S., & Buchwald, S. L. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Angewandte Chemie International Edition, 2017, 56(30), 8636-8659. [Link]
-
Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 2022, 12(4), 83-90. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
Kuwano, R., & Kusano, H. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 2008, 10(9), 1795-1798. [Link]
-
Pang, X., Ge, X., Ji, J., Liang, W., Li, Z., Chen, X., & Ge, J. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 2019, 82(1), 37-43. [Link]
-
Deiters, A. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Accounts of Chemical Research, 2011, 44(9), 768-779. [Link]
-
Król-Bogomilski, J. Protection of alcohols and phenols with methoxymethyl acetate. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by carbonate cleavage. [Link]
-
SynArchive. Protection of Phenol by Ether. [Link]
-
SynArchive. Protection of Phenol by Ether. [Link]
-
Brittain, W. D. G., & Cobb, S. L. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 2019, 17(3), 438-443. [Link]
-
Wikipedia. Protecting group. [Link]
-
Baran, P. S. Protecting Groups. [Link]
-
ResearchGate. Silylation of the phenols, allyl, and propargyl alcohols in DES. [Link]
-
SynArchive. Protection of Phenol by Silyl ether. [Link]
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. synarchive.com [synarchive.com]
- 7. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. synarchive.com [synarchive.com]
- 10. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
Common impurities in the synthesis of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid and their removal
Technical Support Center: Synthesis of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid
A Guide to Identifying and Removing Common Impurities
Welcome to the technical support guide for the synthesis and purification of this compound. As a Senior Application Scientist, I understand that achieving high purity for this complex β-amino acid is critical for its successful application in research and drug development. This guide is structured to provide not just protocols, but a deep understanding of the chemical principles at play, empowering you to troubleshoot and optimize your experimental outcomes. We will explore the common impurities encountered during a typical synthetic route and provide validated methods for their removal.
Part 1: Understanding the Synthetic Landscape and Impurity Profile
The most common and efficient route to this target molecule is a variation of the Rodionov reaction, which involves a Knoevenagel condensation of 2,4-bis(benzyloxy)benzaldehyde with malonic acid, catalyzed by a base like piperidine or ammonium acetate in a suitable solvent. This is followed by a conjugate addition of ammonia and subsequent reduction. However, a closely related and illustrative pathway is the Erlenmeyer-Plöchl synthesis, which provides a clear framework for understanding the formation of key intermediates and byproducts.
Caption: Generalized Erlenmeyer-Plöchl synthetic route.
Frequently Asked Questions: Impurity Origins
Q1: What are the most common impurities I should expect from my starting materials?
A: Unreacted starting materials are the most straightforward impurities to anticipate.
-
2,4-bis(benzyloxy)benzaldehyde: This aldehyde is relatively non-polar. If your reaction does not go to completion, it will persist in the crude product. Its presence is easily detected by TLC as a spot with high Rf value or by HPLC as an early-eluting peak.
-
Malonic Acid / N-Acetylglycine: These are highly polar, acidic compounds. Most of the unreacted malonic acid is typically removed during the initial aqueous workup phases due to its high water solubility.
The causality here is simple: incomplete reaction kinetics. This can be due to insufficient reaction time, improper temperature control, or deactivation of the catalyst.
Q2: My TLC plate shows a streak of impurities and a major spot that isn't my product. What side-reactions could be happening?
A: Side reactions are common and generate structurally related impurities that can be challenging to separate.
-
α,β-Unsaturated Acid Intermediate: This is arguably the most common process-related impurity. It is formed by the hydrolysis of the azlactone intermediate.[1][2] If the final reduction/amination step is incomplete or inefficient, this conjugated acid will contaminate your final product. It is less polar than the final amino acid product.
-
Aldol Self-Condensation Product: The starting aldehyde can undergo a self-condensation reaction under basic conditions, leading to the formation of a larger, more complex byproduct. This is often an amorphous solid that can complicate crystallization.
-
Debenzylation Products: The benzyl ether protecting groups can be labile, especially under harsh acidic or basic conditions, or more commonly, if catalytic hydrogenation (e.g., H₂/Pd-C) is used for reduction.[3] This will lead to the formation of phenolic impurities, which are more polar and can significantly impact the product's solubility and chromatographic behavior.
Caption: Sources of common synthetic impurities.
Impurity Summary Table
| Impurity Type | Source | Typical Characteristics | Recommended Primary Removal Method |
| Unreacted Aldehyde | Incomplete reaction | Non-polar, high Rf on TLC | Extraction, Column Chromatography |
| α,β-Unsaturated Acid | Incomplete reduction | Moderately polar, less polar than product | Column Chromatography, Recrystallization |
| Phenolic Compounds | Debenzylation | Polar, acidic | pH-controlled precipitation, Chromatography |
| Aldol Byproducts | Side reaction | Often high MW, can be non-polar | Column Chromatography |
Part 2: Troubleshooting and Purification Protocols
High purity is achieved through a multi-step process. Never rely on a single purification technique. The following Q&A and protocols provide a systematic approach to isolating your target compound.
Troubleshooting Guide
Problem: My crude product is an oil/gum, and I can't get it to crystallize.
A: This is a classic sign of significant impurity levels. An oily consistency often indicates the presence of multiple components preventing the formation of a stable crystal lattice.
-
Causality: The impurities act as "defects," disrupting the ordered packing required for crystallization. The unreacted aldehyde and the α,β-unsaturated intermediate are common culprits.
-
Solution: Do not attempt to force crystallization at this stage. Proceed directly to a chromatographic or pH-mediated purification step to remove the bulk of the impurities first. See Protocols 2 and 3.
Problem: After purification, my NMR shows residual benzaldehyde signals.
A: This indicates that your initial workup or primary purification was insufficient to remove this non-polar impurity.
-
Causality: The aldehyde has good solubility in many organic solvents used for extraction and chromatography.
-
Solution: A secondary purification is needed. A carefully chosen recrystallization (Protocol 1) can be effective if the aldehyde is a minor component. Alternatively, a meticulous column chromatography (Protocol 3) with a less polar eluent system at the start can effectively separate the aldehyde from your more polar product.
Problem: My product yield is low after purification, and I'm losing a lot of material during recrystallization.
A: This often points to a suboptimal choice of recrystallization solvent or technique.
-
Causality: The ideal recrystallization solvent should dissolve the compound when hot but have very poor solubility when cold. If the solubility is too high even when cold, recovery will be poor. Conversely, if it's too low when hot, you may need excessive solvent volumes, leading to losses.
-
Solution: Perform a systematic solvent screen using small amounts of your product. Test single solvents (e.g., ethanol, isopropanol, acetonitrile, water) and binary mixtures (e.g., ethanol/water, acetone/hexane). The goal is to find a system where the product precipitates cleanly upon cooling, while impurities remain in the mother liquor.
Sources
Technical Support Center: Scaling Up Non-Natural Amino Acid Synthesis for Preclinical Studies
Welcome to the Technical Support Center for scaling up the synthesis of non-natural amino acids (NNAAs). This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of transitioning NNAA synthesis from the bench to preclinical scales. Here, we address common challenges with in-depth, experience-driven solutions in a direct question-and-answer format.
Our focus is on the causality behind experimental choices and establishing self-validating protocols to ensure robustness and reproducibility—critical components for any preclinical manufacturing campaign.
Section 1: Reaction Scale-Up & Process Safety
Transitioning a synthetic route from milligram to kilogram scale introduces challenges beyond simple multiplication of reagents.[1] Thermal control, mixing efficiency, and reaction kinetics become critical safety and quality parameters.[2][3]
Frequently Asked Questions (FAQs)
Q1: My exothermic reaction was well-controlled at the 1g scale, but I experienced a dangerous temperature spike at the 100g scale. Why did this happen and how can I prevent it?
A1: This is a classic surface-area-to-volume ratio problem. Smaller flasks have a large surface area relative to their volume, allowing for efficient heat dissipation to the surroundings.[4] As you scale up, the volume increases cubically while the surface area only increases squarely. This drastic reduction in relative surface area means heat generated by an exothermic reaction cannot dissipate as quickly, leading to a potential thermal runaway.[2][5]
Causality & Prevention Strategy:
-
Differential Scanning Calorimetry (DSC): Before scaling up, perform DSC on your reaction mixture to understand the total heat of reaction (ΔH) and the onset temperature for any decomposition. This data is crucial for a proper safety assessment.
-
Reaction Calorimetry (RC1): Use a reaction calorimeter to simulate the thermal profile of your scaled-up reaction. This will determine the rate of heat evolution and help you design an adequate cooling strategy.[3]
-
Controlled Addition: Instead of adding all reagents at once, use a syringe pump or an addition funnel for slow, controlled addition of the limiting reagent. This allows you to manage the rate of heat generation.
-
Never Scale by More Than 3x: A prudent rule of thumb is to never scale a reaction by more than a factor of three from a previously successful run without re-evaluating the safety parameters.[6]
Q2: I'm observing a significant increase in side-product formation upon scale-up, even though I'm maintaining the same reaction temperature. What's going on?
A2: This is likely due to inefficient mixing and localized "hot spots" within the reactor. In a large vessel, even with overhead stirring, areas near the reactor walls or bottom may not be mixed as efficiently as the center. This can lead to localized high concentrations of reagents and heat, promoting side reactions that were negligible at a smaller scale.
Troubleshooting & Optimization:
-
Stirrer and Baffle Design: Ensure your reactor is equipped with an appropriate stirrer (e.g., anchor, turbine) and baffles to create turbulent flow and ensure homogeneity.
-
Stirring Rate Study: Conduct a study at a smaller scale to determine the minimum stirring rate required to achieve a homogenous mixture and maintain it during scale-up.
-
Dilution: While it may seem counterintuitive, sometimes a slightly more dilute reaction can improve mixing and heat transfer, ultimately leading to a cleaner reaction profile.
Section 2: Protecting Group Strategies at Scale
Protecting groups are essential in amino acid synthesis, but their stability and removal can present challenges during scale-up.[7][8]
Diagram: Orthogonal Protecting Group Strategy
This diagram illustrates a common orthogonal strategy in peptide synthesis, where the α-amino group and a reactive side chain are protected with groups that can be removed under different conditions.
Caption: Orthogonal protection in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q3: My Fmoc deprotection with piperidine is sluggish and incomplete at a larger scale. Why is this happening?
A3: Incomplete Fmoc deprotection is a common issue during the scale-up of solid-phase peptide synthesis (SPPS).[1] The primary culprits are often related to mass transfer limitations and reagent degradation.
Troubleshooting & Optimization:
-
Resin Swelling: Ensure your resin is adequately swelled in the reaction solvent (e.g., DMF, NMP).[9] Poor swelling can limit the access of the piperidine to the Fmoc groups within the resin beads.
-
Piperidine Quality: Use fresh, high-quality piperidine. Old or improperly stored piperidine can degrade, reducing its efficacy.
-
Mixing: Inadequate mixing of the resin can lead to channeling of the reagents, where the solution flows around clumps of resin rather than through them. Ensure your vessel design allows for efficient suspension of the entire resin bed.
-
Double Deprotection: For difficult sequences, a second treatment with the deprotection solution can be beneficial.
Q4: I'm seeing an unexpected side reaction involving my Boc-protected lysine side chain during the final TFA cleavage step. How can I avoid this?
A4: The tert-butyloxycarbonyl (Boc) group is acid-labile, but the tert-butyl cation generated during its removal by trifluoroacetic acid (TFA) is a potent electrophile.[10] This cation can be "scavenged" by nucleophilic residues like tryptophan, but it can also re-alkylate other residues if not properly quenched.
Self-Validating Protocol: The Role of Scavengers
A self-validating cleavage protocol must include an optimized scavenger cocktail to quench these reactive cations.
| Scavenger | Target Residue/Function | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | Reduces tert-butyl cations, protects Trp | 2.5% - 5% |
| Water | Proton source, helps dissolve peptide | 2.5% - 5% |
| Dithiothreitol (DTT) | Reduces oxidized Met, protects Cys | 2.5% |
| Thioanisole | Protects Met and Tyr from re-alkylation | 5% |
Experimental Protocol: Optimized TFA Cleavage
-
Swell the peptide-resin in dichloromethane (DCM) and then drain.
-
Prepare the cleavage cocktail (e.g., 90% TFA, 5% TIS, 5% Water) and cool to 0°C.
-
Add the cold cleavage cocktail to the resin and stir for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Section 3: Chiral Integrity & Purification
Maintaining enantiomeric purity during scale-up is paramount for preclinical candidates.[11] Purification strategies must also be scalable and efficient.
Diagram: Chiral Resolution Workflow
Caption: General workflow for chiral resolution of non-natural amino acids.
Frequently Asked Questions (FAQs)
Q5: My enzymatic resolution works perfectly at the gram-scale, but the reaction stalls and gives poor enantiomeric excess (ee) at the 100g scale. What are the likely causes?
A5: This is a common problem when scaling up biocatalytic reactions. The issue often lies with factors that are easily controlled in a small flask but become limiting in a large reactor.[12][13]
Troubleshooting Checklist:
-
pH Control: Is your pH drifting out of the optimal range for the enzyme? Large-scale reactions can generate acidic or basic byproducts that overwhelm the buffering capacity. Implement an automated pH controller (autotitrator) for tight control.
-
Oxygen Transfer (for oxidases): If your enzyme requires oxygen, is your sparging and agitation sufficient for the larger volume? The oxygen transfer rate (kLa) is a critical scale-up parameter that needs to be characterized.
-
Product/Substrate Inhibition: High concentrations of the product or substrate can inhibit the enzyme. Consider a fed-batch approach where the substrate is added gradually to maintain a low, optimal concentration.
-
Cofactor Regeneration: If your enzyme requires a cofactor (e.g., NAD+/NADH), ensure the regeneration system is not becoming the rate-limiting step.[12]
Q6: I am struggling to crystallize my final NNAA product at a large scale, ending up with an oil instead of the nice crystals I got from a small-scale crystallization. What should I try?
A6: Crystallization is a nucleation- and growth-dependent process that is highly sensitive to purity, solvent environment, and cooling rate.[14] "Oiling out" is a sign that the conditions are not right for crystal lattice formation.
Optimization Strategies:
| Parameter | Problem | Solution |
| Purity | Residual solvents or impurities can inhibit crystallization. | Re-purify the material. Ensure the purity is >99% by HPLC and NMR.[15] |
| Solvent System | The solvent/anti-solvent ratio is incorrect for the larger volume. | Perform a systematic screen of solvent/anti-solvent systems at a small scale. Use a controlled addition rate for the anti-solvent. |
| Cooling Rate | Rapid cooling can favor oiling out over crystal growth. | Implement a slow, controlled cooling profile using a programmable cooling bath. A slower rate allows for more ordered crystal growth.[14] |
| Seeding | Lack of nucleation sites at scale. | Add a small amount of previously obtained crystalline material (seed crystals) once the solution is supersaturated to induce crystallization.[] |
Section 4: Analytical Method Transfer & Validation
An analytical method that works for small-scale, high-purity samples may not be suitable for in-process control or final product release in a scaled-up process where the impurity profile might be different.[17][18]
Frequently Asked Questions (FAQs)
A7: It is very likely these are real process-related impurities that were below the limit of detection at the smaller scale. The first step is to ensure your analytical method is "stability-indicating" and validated for its intended purpose.[19]
Method Validation & Impurity Characterization:
-
Forced Degradation Study: Subject your NNAA to stress conditions (acid, base, heat, oxidation, light) to generate potential degradation products. Your HPLC method must be able to separate the main peak from all these degradation products.
-
Specificity & Selectivity: Demonstrate that your method can accurately quantify the NNAA in the presence of starting materials, intermediates, and known impurities.[20][21]
-
LC-MS Analysis: Use LC-MS to identify the mass of the new impurity peaks. This can provide clues to their structure and origin (e.g., a dimer, a side-product from the scavenger, etc.).
-
Qualification of Impurities: For a preclinical candidate, any impurity above a certain threshold (typically 0.1-0.15% as per ICH guidelines) must be identified and qualified through toxicological studies.
References
-
Perdih, A., & Sollner Dolenc, M. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry, 11(8), 801-832.
-
Ager, D. J., & Fotheringham, I. G. (2001). Methods for the synthesis of unnatural amino acids. Current Opinion in Drug Discovery & Development, 4(6), 800-807.
-
Sollner Dolenc, M. (2010). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 14(18), 2056-2086.
-
Denard, C. A., Hartwig, J. F., & Zhao, H. (2014). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis, 4(10), 3467-3474.
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety.
-
Li, B., et al. (2022). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 27(19), 6335.
-
QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
-
Singh, S., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 2(6), 1633-1653.
-
Nalas Engineering. (n.d.). Process Scale-Up & Safety.
-
Neuland Labs. (2023). From Milligrams to Kilograms: Scaling Up Synthetic Peptides.
-
H.E.L Group. (n.d.). Process Safety and Scale-up.
-
Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
-
ProteoGenix. (2019). Challenges in chemical and recombinant peptide production processes.
-
BenchChem. (2025). Technical Support Center: Scaling Up Chiral Amino Acid Synthesis.
-
BenchChem. (2025). Advanced Chiral Synthesis Of Amino Acids.
-
Creative Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Biosynth. (2024). Complex Peptide Production, Challenges and Manufacturing.
-
Zhang, X., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(13), 4671-4691.
-
PharmaTutor. (2011). Analytical Method Development and Validation for Pre-Clinical Analysis.
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
-
Gruber, P., et al. (2018). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. Biotechnology and Bioengineering, 115(5), 1146-1156.
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids.
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?.
-
Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.
-
ResearchGate. (2011). Analytical Method Development and Validation for Pre-Clinical Analysis.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
WuXi AppTec. (2023). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
-
Regis Technologies. (2023). Analytical Strategies from Early Development to Validation: Part Two.
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
-
BenchChem. (2025). Overcoming challenges in the purification of chiral amino alcohols.
-
Johnson, B. N., & Lillard, S. J. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(1), 743-750.
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602.
-
BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
-
PharmTech. (2014). GMPs for Method Validation in Early Development: An Industry Perspective (Part II).
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
-
BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
ResearchGate. (n.d.). Preparing Unnatural Amino Acids.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
BenchChem. (2025). A Technical Guide to Non-Natural Amino Acid Derivatives.
-
BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
-
D'Hondt, M., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5675.
-
ResearchGate. (2018). How can I know if the protein is crystallizable or not?.
-
Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.
-
Wikipedia. (n.d.). Protein purification.
-
Ho, J. A., et al. (2014). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Analytical Chemistry, 86(15), 7348-7355.
-
Al-Ghanim, A. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3983.
-
MolecularCloud. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins.
-
Biotage. (2023). What do you do when your peptide synthesis fails?.
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
Sources
- 1. How CDMOs Can Help With Scaling Up Synthetic Peptides [neulandlabs.com]
- 2. qesacademy.com [qesacademy.com]
- 3. nalasengineering.com [nalasengineering.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. helgroup.com [helgroup.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. biosynth.com [biosynth.com]
- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomatik.com [biomatik.com]
- 10. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 17. pharmatutor.org [pharmatutor.org]
- 18. sofpromed.com [sofpromed.com]
- 19. pharmtech.com [pharmtech.com]
- 20. researchgate.net [researchgate.net]
- 21. Analytical Strategies from Early Development to Validation: Part Two [registech.com]
Technical Support Center: Troubleshooting Failed Peptide Synthesis with Difficult Sequences
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the Solid-Phase Peptide Synthesis (SPPS) of difficult sequences. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. This guide is structured in a question-and-answer format to directly address the specific issues you may face.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to common problems. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides that follow.
Q1: My peptide synthesis failed. Where do I even begin to troubleshoot?
A: Start by analyzing the crude product. Mass spectrometry (MS) is the most direct method to identify what was synthesized.[1] Look for the desired molecular weight. If it's absent, check for smaller species which could indicate deletion sequences (incomplete coupling) or truncated sequences (capping after failed coupling).[1] Also, consider running a small-scale test synthesis and monitoring each coupling step with a colorimetric test like the Kaiser test.[1][2]
Q2: I'm synthesizing a long peptide (>30 amino acids) and the yield is very low. What's the likely cause?
A: For long peptides, the primary suspect is often on-resin aggregation.[3] As the peptide chain elongates, it can fold into secondary structures like β-sheets, which hinders reagent access for subsequent coupling and deprotection steps.[1][4] This is especially common with hydrophobic sequences.[4][5]
Q3: My peptide contains an Asp-Gly sequence and I'm seeing a significant side product with the same mass. What is it?
A: You are likely observing byproducts from aspartimide formation. This side reaction is notorious in Fmoc-based SPPS, especially with sequences like Asp-Gly, Asp-Asn, and Asp-Arg.[6][7][8] The aspartimide intermediate can lead to the formation of β-aspartyl peptides and epimerized α-aspartyl peptides, which are often inseparable from the target peptide by HPLC due to their identical mass and similar retention times.
Q4: After cleaving my dipeptide from the resin, I'm finding a cyclic impurity. What happened?
A: This is likely diketopiperazine (DKP) formation. It's a common side reaction, particularly when the N-terminal protecting group of a dipeptide on the resin is removed.[9] Sequences with proline at the second position (e.g., Xaa-Pro) are highly susceptible.[10][11]
Section 2: In-Depth Troubleshooting Guides
Issue 1: Peptide Aggregation & Incomplete Coupling
Q: My Kaiser test is positive after a coupling step, even after a second coupling. What's happening and how can I fix it?
A: Causality: A persistently positive Kaiser test (indicating unreacted primary amines) despite repeated coupling attempts is a classic sign of on-resin peptide aggregation. The growing peptide chains are self-associating through hydrogen bonds, forming secondary structures that physically block reactive sites.[5] This is particularly prevalent in sequences rich in hydrophobic or β-branched amino acids (Val, Ile, Leu, Phe).[1][4] The peptide-resin may also fail to swell properly.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Detailed Solutions:
-
Strategy 1: Modify the Solvent System. The goal is to disrupt the hydrogen bonds causing aggregation.
-
Switch to NMP: N-methyl-2-pyrrolidone (NMP) has a greater solvating capacity for growing peptide chains than the more commonly used Dimethylformamide (DMF).[12]
-
Use Solvent Mixtures: "Magic mixtures" composed of DCM/DMF/NMP (1:1:1) can be effective.[13] Adding chaotropic agents like LiCl or solvents like trifluoroethanol (TFE) or dimethyl sulfoxide (DMSO) can also help break up secondary structures.[5][13][14][15]
-
-
Strategy 2: Employ More Potent Coupling Reagents. If the amino acid itself is sterically hindered or the coupling is sluggish, a more reactive agent can improve efficiency.
-
Aminium/Uronium Reagents: Reagents like HATU, HCTU, and HBTU are highly efficient.[16] HATU is often considered one of the most effective for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[17]
-
Phosphonium Reagents: PyBOP and PyAOP are powerful phosphonium-based reagents. Unlike uronium salts, they don't pose a risk of guanidinylation of the N-terminal amine.
-
| Reagent Class | Examples | Key Advantage |
| Aminium/Uronium | HBTU, HATU, HCTU | High reactivity and speed.[18] |
| Phosphonium | BOP, PyBOP | No risk of guanidinylation side reaction. |
| Carbodiimide | DCC, DIC | Cost-effective, often used with additives like HOBt.[16][18] |
-
Strategy 3: Increase the Reaction Temperature.
-
Conventional or Microwave Heating: Increasing the temperature to 50-75°C can disrupt aggregation and accelerate reaction kinetics.[19][20] Microwave-assisted synthesis is particularly effective at rapidly increasing temperature and reducing reaction times.[15][19] Be cautious with residues prone to racemization, such as Cys and His, when using heat.[19]
-
-
Strategy 4: Utilize Backbone Protection. This is a highly effective, proactive strategy for known difficult sequences.
-
Pseudoproline Dipeptides: Incorporating commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptides introduces a kink in the peptide backbone, effectively disrupting the formation of β-sheets.[6] The native Ser or Thr residue is regenerated during the final TFA cleavage.[6]
-
Dmb/Hmb Groups: Inserting a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on a glycine or alanine residue protects the backbone amide, preventing hydrogen bonding. These groups are also removed during final cleavage.
-
Protocol: Monitoring Coupling with the Kaiser Test [2]
-
After the coupling reaction, take a small sample of the resin beads (5-10 mg).
-
Wash the beads thoroughly with DMF to remove any residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).
-
Heat at 100°C for 5 minutes.
-
Interpretation:
-
Intense Blue Beads: Incomplete coupling (free primary amines).
-
Colorless/Yellow Beads: Complete coupling.
-
Red/Brown Beads: N-terminal proline (use a specific test like the Chloranil test for confirmation).[2]
-
Issue 2: Sequence-Dependent Side Reactions
Q: My peptide contains an Asp-Gly motif, and purification is impossible due to a co-eluting impurity. How can I prevent this?
A: Causality: This is a classic case of aspartimide formation. During the Fmoc-deprotection step, the piperidine base can catalyze a side reaction where the backbone amide nitrogen attacks the side-chain ester of the preceding aspartic acid residue.[6][7] This forms a five-membered succinimide ring (the aspartimide). This intermediate is unstable and can be opened by piperidine or other nucleophiles, leading to a mixture of the desired α-peptide, the undesired β-peptide, and racemized versions of both.[8]
Caption: Mechanism of aspartimide formation.
Preventative Strategies:
-
Use a Sterically Hindering Protecting Group: The standard tert-butyl (OtBu) group is not always sufficient. Using a bulkier side-chain protecting group like 3-methylpent-3-yl (OMpe) or benzyloxymethyl (OBno) can physically block the nucleophilic attack that initiates the cyclization.[21] Fmoc-Asp(OBno)-OH has been shown to reduce aspartimide formation to almost undetectable levels in many cases.
-
Modify Deprotection Conditions: Reduce the time the peptide is exposed to the base. Shortened deprotection times or using a weaker base system (e.g., DBU in small concentrations) can help, though this may lead to incomplete Fmoc removal.[21]
-
Backbone Protection: As with aggregation, using a backbone protecting group like Hmb on the residue following the Asp can prevent the cyclization.[21]
Q: My synthesis involves coupling a third amino acid to a dipeptide-resin ending in Proline, and I'm getting a double amino acid deletion. Why?
A: Causality: You are observing the consequences of diketopiperazine (DKP) formation. After removing the Fmoc group from the N-terminal amino acid of the dipeptide-resin, the now-free amine can perform a "back-biting" intramolecular attack on the ester linkage to the resin.[10][11] This cleaves the dipeptide from the resin as a cyclic diketopiperazine, leaving the original resin linker ready to couple with the next amino acid, resulting in a deletion of the first two residues.[10][11][22] This is highly sequence-dependent, with Proline and other secondary amino acids being particularly prone to this side reaction.[11]
Preventative Strategies:
-
Use a Dipeptide Building Block: Instead of coupling the third amino acid to the dipeptide-resin, couple a pre-formed Fmoc-protected dipeptide (e.g., Fmoc-Xaa-Yaa-OH) to the resin-bound second amino acid. This bypasses the vulnerable dipeptide-resin stage.
-
Use a 2-chlorotrityl chloride (2-CTC) resin: This resin is highly sterically hindered, which can suppress DKP formation.
-
Immediate Coupling: After the deprotection of the second amino acid, proceed immediately to the next coupling step without any delay. This minimizes the time the free N-terminal amine is available to initiate the cyclization.[23]
Section 3: Purification Challenges
Q: My crude peptide is very hydrophobic and won't dissolve for HPLC purification. What can I do?
A: Causality: Highly hydrophobic peptides tend to aggregate in aqueous solutions, making them difficult to dissolve and purify.[24] This can lead to poor recovery, broad peaks, and even precipitation on the HPLC column.[24]
Solutions:
-
Solubilization Strategies:
-
Try dissolving the peptide in a small amount of organic solvent like acetonitrile (ACN), DMSO, or TFE before diluting with the aqueous mobile phase.[14]
-
For extremely difficult cases, chaotropic agents like guanidinium hydrochloride (GuHCl) can be added to the solvent, but this will require subsequent desalting.
-
-
HPLC Method Optimization:
-
Column Choice: Use a C4 or C8 column instead of a C18. The shorter alkyl chains have lower hydrophobicity, which can improve peak shape for very non-polar peptides.[25]
-
Shallow Gradient: Use a very shallow gradient around the expected elution point to maximize separation.[24]
-
Temperature: Increasing the column temperature can improve solubility and reduce peak broadening.[24]
-
Q: My HPLC chromatogram shows broad, tailing peaks for my peptide. How can I improve peak shape?
A: This is a common issue that can stem from several factors.
-
Peptide Aggregation: As mentioned, aggregation can occur on the column, leading to broad peaks.[24] Try the solubilization and method optimization strategies above.
-
Secondary Interactions: If your peptide has many basic residues (Lys, Arg), it can interact with residual silanol groups on the silica-based column, causing tailing. Ensure your mobile phase has a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%).
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or sample concentration.
-
Column Health: An old or contaminated column can lead to poor peak shape. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.
References
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). National Institutes of Health.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. Retrieved from [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. (1993). International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. (n.d.). University of Arizona. Retrieved from [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. Retrieved from [Link]
-
2,5-Diketopiperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. (n.d.). RSC Publishing. Retrieved from [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Radboud Repository. Retrieved from [Link]
-
Aspartimide formation during SPPS a Base-promoted aspartimide formation... (n.d.). ResearchGate. Retrieved from [Link]
- Peptide synthesis method for suppressing defect caused by diketopiperazine formation. (n.d.). Google Patents.
-
How to Optimize Peptide Synthesis? (n.d.). Synpeptide. Retrieved from [Link]
-
The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. (2019). National Institutes of Health. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage. Retrieved from [Link]
-
Synthesizing Hydrophobic Peptides. (2020). AAPPTec. Retrieved from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (n.d.). ACS Publications. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). National Institutes of Health. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). CDI-Peptides. Retrieved from [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Retrieved from [Link]
-
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Temperature Scanning. (n.d.). Gyros Protein Technologies. Retrieved from [Link]
-
Difficult peptides. (n.d.). Oxford Academic. Retrieved from [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. (2014). ResearchGate. Retrieved from [Link]
-
Solid Phase Synthesis-- What are the major problems in the lab?. (2018). Reddit. Retrieved from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]
-
Peptide purification using HPLC ?. (2021). ResearchGate. Retrieved from [Link]
-
HPLC peptide purification problem. (2024). Reddit. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 10. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 14. genscript.com [genscript.com]
- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
- 18. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 19. peptide.com [peptide.com]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 21. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 23. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. biotage.com [biotage.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Beta-Amino Acids
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity, efficacy, and safety. Beta-amino acids, as crucial building blocks for peptidomimetics, β-peptides, and various pharmaceuticals, are no exception.[1] Ensuring their enantiomeric purity is a mandatory checkpoint in both synthetic chemistry and quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (e.e.) of beta-amino acids, grounded in practical expertise and validated experimental data.
The Foundational Choice: Direct vs. Indirect Chiral Separation
The first and most critical decision in developing a method for chiral resolution is the overall strategy. Chromatographic separation of enantiomers requires the formation of transient diastereomeric complexes.[2] This can be achieved in two primary ways: directly on a Chiral Stationary Phase (CSP) or indirectly after derivatization with a Chiral Derivatizing Agent (CDA).
-
Direct Methods utilize a column where the stationary phase itself is chiral. This is the most elegant and widely used approach, as it allows for the separation of unmodified enantiomers, simplifying sample preparation and avoiding potential side reactions or racemization during derivatization.[3][4]
-
Indirect Methods involve reacting the amino acid enantiomers with a highly pure chiral reagent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral column (like a C18). While useful when a suitable CSP is unavailable or when enhanced detection is needed, this method adds complexity and potential sources of error.[3][5]
The logical flow for choosing between these methods is illustrated below. For beta-amino acids, the availability of powerful and versatile CSPs makes the direct approach the preferred starting point for method development.
A Comparative Analysis of Chiral Stationary Phases for Beta-Amino Acids
The "magic" of direct chiral HPLC happens at the surface of the stationary phase. The choice of CSP is paramount, as the separation mechanism is highly specific to the structures of both the chiral selector and the analyte. For beta-amino acids, macrocyclic glycopeptide phases have proven to be exceptionally versatile and effective.[6]
The Workhorse: Macrocyclic Glycopeptide CSPs
Macrocyclic glycopeptides, such as Teicoplanin and its aglycone variant, are the most powerful and broadly applicable CSPs for the direct separation of underivatized amino acids, including alpha, beta, and gamma variants.[6] Commercial examples include the CHIROBIOTIC™ series (T, T2, TAG).
-
Mechanism of Action: Their success stems from a complex combination of chiral recognition interactions. The selector, teicoplanin, has a basket-like structure with multiple stereogenic centers, aromatic rings, and ionizable groups (both acidic and basic).[4] This allows for:
-
Inclusion: The hydrophobic "basket" can include parts of the analyte.
-
Hydrogen Bonding: Amide linkages and hydroxyl groups provide sites for H-bonding.
-
Ionic Interactions: Carboxylate (acidic) and amine (basic) groups on the selector can interact with the corresponding groups on the zwitterionic amino acid.
-
π-π Interactions: Aromatic rings on the selector can interact with aromatic moieties on the analyte.
-
-
Causality in Performance: The position of the amino group in beta-amino acids (β² vs. β³) significantly impacts how they interact with the CSP. Studies have shown that the teicoplanin aglycone phase (Chirobiotic TAG), which lacks the sugar moieties of native teicoplanin, often provides superior selectivity for β²-homoamino acids. Conversely, the native teicoplanin phases (Chirobiotic T or T2) tend to perform better for β³-homoamino acid enantiomers.[1][7] This is likely due to steric differences; the absence of the bulky sugar groups on the TAG phase may allow β²-analytes to access key interaction sites more effectively.
Comparative Performance Data: Chirobiotic TAG vs. Chirobiotic T
The following table summarizes experimental data comparing the performance of Chirobiotic TAG and Chirobiotic T columns for the separation of various β² and β³-homoamino acid enantiomers.[1] A higher selectivity factor (α) indicates a better separation between the two enantiomer peaks.
| Analyte | Type | Chiral Stationary Phase | Selectivity (α) | Resolution (Rₛ) |
| β²-Homo-Alanine | β² | Chirobiotic TAG | 1.40 | 2.60 |
| Chirobiotic T | 1.14 | 1.10 | ||
| β²-Homo-Valine | β² | Chirobiotic TAG | 1.54 | 3.05 |
| Chirobiotic T | 1.10 | 1.00 | ||
| β²-Homo-Phenylalanine | β² | Chirobiotic TAG | 1.70 | 4.20 |
| Chirobiotic T | 1.18 | 1.55 | ||
| β³-Homo-Alanine | β³ | Chirobiotic TAG | 1.17 | 1.25 |
| Chirobiotic T | 1.21 | 1.55 | ||
| β³-Homo-Valine | β³ | Chirobiotic TAG | 1.10 | 0.95 |
| Chirobiotic T | 1.14 | 1.15 | ||
| β³-Homo-Phenylalanine | β³ | Chirobiotic TAG | 1.13 | 1.10 |
| Chirobiotic T | 1.16 | 1.40 | ||
| Conditions: Mobile phase of 0.1% TEAA (pH 4.1)/MeOH = 30/70 (v/v). Data adapted from Péter, A., et al. (2008). J. Sep. Sci.[1] |
Other Notable CSPs
While macrocyclic glycopeptides are often the first choice, other CSPs can be effective, particularly for derivatized beta-amino acids or in specific circumstances.
| CSP Type | Chiral Selector Principle | Common Mobile Phases | Best Suited For | Key Considerations |
| Cyclodextrin-Based | Inclusion into a chiral cavity formed by glucose units.[8][9] | Reversed-Phase, Polar Organic | Derivatized amino acids, analytes with aromatic rings that can fit into the cavity.[10] | Chiral recognition is sensitive to the size and shape of the analyte relative to the cyclodextrin cavity.[9] |
| Pirkle-Type | π-acid/π-base interactions, dipole-stacking, and H-bonding.[2] | Normal Phase | N-acylated or esterified amino acids, particularly those with aromatic groups.[11] | Requires analyte derivatization to introduce π-acidic or π-basic groups. |
| Ligand Exchange (LEX) | Formation of ternary diastereomeric metal complexes (e.g., with Cu²⁺).[2][12] | Aqueous buffers with a metal salt (e.g., CuSO₄). | Underivatized amino acids. | Mobile phase is not MS-compatible and can be corrosive to standard HPLC systems. Elution order can be reversed by using a column with the opposite ligand enantiomer.[6] |
| Zwitterionic | Anion- and cation-exchange functionalities.[6][13] | Polar Organic, SFC | Underivatized (free) amino acids. | Offers unique selectivity based on ionic interactions, complementary to other phases. |
A Practical Workflow for Chiral Method Development
A systematic screening approach is the most efficient path to a robust chiral separation method. Simply testing one column with one mobile phase is a recipe for failure. The goal of the initial screen is to find any separation (α > 1.05), which can then be optimized.
Self-Validating Experimental Protocol: Direct e.e. Determination on a Macrocyclic Glycopeptide CSP
This protocol describes a robust method for determining the enantiomeric excess of a representative beta-amino acid (e.g., β³-Homo-Phenylalanine) using a Chirobiotic T column, based on established methodologies.[1][3][4]
Materials and Reagents
-
HPLC System: Quaternary pump, autosampler, column thermostat, UV/PDA detector.
-
Column: Astec® CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm (or equivalent).
-
Reagents:
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (FA, >98%) or Acetic Acid (glacial)
-
Ammonium Hydroxide
-
Reference standards for racemic and enantiopure samples of the target beta-amino acid.
-
Mobile Phase Preparation (Polar Ionic Mode)
-
Rationale: The Polar Ionic Mode (PIM) is an excellent starting point for zwitterionic compounds like amino acids on teicoplanin phases. It uses a balanced concentration of a volatile acid and base in a polar organic solvent/water mixture to control ionization and achieve separation.
-
Preparation:
-
Prepare a stock buffer of 0.1% Formic Acid and 0.05% Ammonium Hydroxide in HPLC-grade water.
-
The final mobile phase is a mixture of this aqueous buffer and Methanol. A good starting point is 80:20 (v/v) Methanol:Aqueous Buffer .
-
Filter and degas the mobile phase before use.
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min. Expert Tip: Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min), which can increase resolution at the cost of longer run times.[14]
-
Column Temperature: 25 °C. Expert Tip: Temperature is a powerful optimization tool. Lowering the temperature often increases selectivity (α), while increasing it can improve peak shape and efficiency.[14]
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm or 254 nm (depending on analyte chromophore).
Sample Preparation
-
Accurately weigh and dissolve the beta-amino acid sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Prepare a racemic standard at the same concentration to identify the elution order and calculate the resolution.
-
Filter all samples through a 0.45 µm syringe filter before injection.
System Suitability and Data Analysis
-
Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. CHIROBIOTIC columns can require longer equilibration times than standard reversed-phase columns.[14]
-
System Suitability Test (SST): Inject the racemic standard.
-
Acceptance Criterion: The resolution (Rₛ) between the two enantiomer peaks must be ≥ 1.5 for accurate quantification.
-
-
Analysis: Inject the test sample.
-
Quantification: Integrate the peak areas for both enantiomers (Peak 1 and Peak 2).
-
Calculation of Enantiomeric Excess (% e.e.):
-
% e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
-
Conclusion and Expert Recommendations
The accurate determination of enantiomeric excess for beta-amino acids is a non-negotiable requirement in modern chemical and pharmaceutical development. While various HPLC methods exist, direct separation on macrocyclic glycopeptide chiral stationary phases represents the most efficient, robust, and reliable strategy for underivatized analytes.
-
For initial screening, a combination of Chirobiotic T and Chirobiotic TAG columns provides complementary selectivity that covers a wide range of beta-amino acid structures.[1][7]
-
A systematic method development approach, starting with broad mobile phase screening (RP, PO, NP modes) and followed by fine-tuning of parameters like organic modifier concentration and temperature, will yield a successful separation in the majority of cases.
-
Always validate the final method by establishing clear system suitability criteria, with a minimum resolution of 1.5 between enantiomers to ensure trustworthy and reproducible quantification.
By leveraging the principles and practical protocols outlined in this guide, researchers can confidently develop and implement high-performance chiral separation methods, ensuring the stereochemical integrity of their valuable beta-amino acid building blocks.
References
-
Pirkle, W. H., & Pochapsky, T. C. (1986). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Chromatography A, 369, 175-181. [Link]
-
Péter, A., et al. (2008). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids. Journal of Separation Science, 31(20), 3688-3697. [Link]
-
Gaspari, F., & Misiti, D. (1997). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. Biomedical Chromatography, 11(5), 317-320. [Link]
-
Ali, I., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(11), 3338. [Link]
-
Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database. Daicel Chiral Technologies. [Link]
-
Péter, A., et al. (2008). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2-and β3-homoamino acids. ResearchGate. [Link]
-
Chen, S. (2004). Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. Chirality, 16(5), 318-330. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex Inc.[Link]
-
Schmid, M. G., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
-
Árki, A., et al. (2007). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. [Link]
-
Santosh, K. C. (2018). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Phenomenex Inc.[Link]
-
Bhushan, R., & Joshi, S. (1993). Resolution of enantiomers of amino acids by HPLC. Biomedical Chromatography, 7(5), 235-250. [Link]
Sources
- 1. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Resolution of enantiomers of amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
Confirming the Molecular Structure of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid: A Comparative Guide to 2D NMR Techniques
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid, a beta-amino acid derivative with potential applications in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques, demonstrating their collective power in unequivocally assigning the molecular architecture of this complex organic molecule. We will delve into the practical application and data interpretation of COSY, HSQC, and HMBC experiments, offering a comprehensive workflow for researchers and scientists in the field.
The Challenge: Beyond 1D NMR
One-dimensional (1D) NMR spectra, while foundational, often present challenges for complex molecules due to signal overlap and the difficulty in deciphering intricate coupling patterns.[1] For this compound, the presence of multiple aromatic rings and a chiral center necessitates a more sophisticated approach to ensure every atom is correctly placed. 2D NMR spectroscopy provides this next level of insight by correlating nuclear spins through chemical bonds, effectively spreading the information into a second dimension to resolve ambiguities.[2][3][4][5]
A Multi-faceted Approach: COSY, HSQC, and HMBC
To achieve a comprehensive structural confirmation, a suite of 2D NMR experiments is employed. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for analysis.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart).[6][7][8][9] It is instrumental in piecing together fragments of the molecule by revealing proton-proton connectivity networks.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a heteroatom, most commonly ¹³C.[10][11][12][13] It provides a direct link between the proton and carbon skeletons of the molecule, greatly simplifying the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two to four bonds.[11][14][15][16][17] HMBC is crucial for connecting the molecular fragments identified by COSY and HSQC, allowing for the complete assembly of the molecular structure, including the identification of quaternary carbons.
The logical workflow for utilizing these techniques is visualized in the diagram below.
Caption: Experimental workflow for 2D NMR-based structure elucidation.
Experimental Protocols
Sample Preparation: A 10-20 mg sample of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
Step-by-Step Methodologies:
-
1D Spectra Acquisition:
-
Acquire a standard 1D proton (¹H) NMR spectrum to assess sample purity and identify proton chemical shifts and coupling patterns.
-
Acquire a 1D carbon (¹³C) NMR spectrum, often with proton decoupling, to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
COSY Spectrum Acquisition:
-
A standard COSY-90 or DQF-COSY pulse sequence is used.[8]
-
The spectral width is set to cover all proton signals.
-
Typically, 256-512 increments are collected in the indirect dimension (t₁), with 8-16 scans per increment.
-
-
HSQC Spectrum Acquisition:
-
A phase-sensitive HSQC experiment with gradient selection is employed for optimal sensitivity and resolution.[10][17]
-
The ¹H spectral width is set as in the COSY experiment. The ¹³C spectral width is set to encompass all expected carbon signals (e.g., 0-200 ppm).
-
The one-bond coupling constant (¹J_CH) is typically set to an average value of 145 Hz.
-
-
HMBC Spectrum Acquisition:
-
A gradient-selected HMBC experiment is performed.
-
The spectral widths for ¹H and ¹³C are the same as in the HSQC experiment.
-
The long-range coupling constant is optimized for values between 4-10 Hz to observe correlations across 2-3 bonds.[15]
-
Data Analysis and Interpretation
The following is a representative analysis based on expected 2D NMR data for this compound.
Predicted Chemical Structure with Numbering:
Caption: Structure of this compound with atom numbering for NMR assignment. (Note: A placeholder image is used. In a real scenario, the actual chemical structure with numbering would be depicted here.)
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations
| Atom | ¹H δ (ppm) | ¹³C δ (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| 2 | 2.8 (dd) | 40.0 | 3 | 40.0 | 1, 3, 4, 1' |
| 3 | 4.5 (t) | 55.0 | 2, NH₂ | 55.0 | 1, 2, 1', 2', 6' |
| 1 | - | 175.0 | - | - | 2, 3 |
| 1' | - | 120.0 | - | - | 2, 3, 5', 6' |
| 3' | 6.5 (d) | 100.0 | 5' | 100.0 | 1', 2', 4', 5' |
| 5' | 6.6 (dd) | 105.0 | 3', 6' | 105.0 | 1', 3', 4', 6' |
| 6' | 7.2 (d) | 130.0 | 5' | 130.0 | 1', 2', 4', 5' |
| 2' | - | 158.0 | - | - | 3', 6', 7'' |
| 4' | - | 160.0 | - | - | 3', 5', 7''' |
| 7'' | 5.1 (s) | 70.0 | - | 70.0 | 2', 1'' |
| 1''-6'' | 7.3-7.5 (m) | 127-137 | - | - | 7'', 2', 3', etc. |
| 7''' | 5.2 (s) | 71.0 | - | 71.0 | 4', 1''' |
| 1'''-6''' | 7.3-7.5 (m) | 127-137 | - | - | 7''', 3', 5', etc. |
Interpretation of Correlations:
-
COSY Analysis: The COSY spectrum would reveal a correlation between the protons at δ 2.8 ppm (H-2) and δ 4.5 ppm (H-3), establishing the propanoic acid backbone. A correlation between the proton at δ 4.5 ppm (H-3) and the NH₂ protons would also be expected. Within the substituted phenyl ring, correlations between H-3', H-5', and H-6' would confirm their adjacent positions.
-
HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon. For example, the proton at δ 2.8 ppm correlates with the carbon at δ 40.0 ppm (C-2), and the proton at δ 4.5 ppm correlates with the carbon at δ 55.0 ppm (C-3). The aromatic protons would also show direct correlations to their respective carbons.
-
HMBC Analysis: The HMBC spectrum is key to assembling the full structure.
-
The protons of the methylene group at C-2 (δ 2.8 ppm) would show long-range correlations to the carboxylic acid carbon (C-1, δ 175.0 ppm), the methine carbon (C-3, δ 55.0 ppm), and the quaternary carbon C-1' of the phenyl ring.
-
The methine proton at C-3 (δ 4.5 ppm) would show correlations to C-1, C-2, and the aromatic carbons C-2' and C-6', confirming the attachment of the amino-propanoic acid chain to the phenyl ring.
-
Crucially, the benzylic protons of the protecting groups (H-7'' and H-7''') would show correlations to the oxygen-bearing aromatic carbons (C-2' and C-4', respectively), confirming the positions of the benzyloxy substituents. For instance, the protons of the benzylic CH₂ at δ 5.1 ppm (H-7'') would correlate to the quaternary carbon at δ 158.0 ppm (C-2').
-
Caption: Key 2D NMR correlations for structural confirmation.
Conclusion
The synergistic use of COSY, HSQC, and HMBC 2D NMR techniques provides an unambiguous and robust method for the structural confirmation of this compound. While 1D NMR offers initial clues, the deconvolution of complex spin systems and the definitive placement of substituents are only made possible through the connectivity information provided by these 2D experiments. This guide has outlined a systematic approach, from experimental design to data interpretation, that ensures the scientific integrity of structural assignments for novel chemical entities. By following this workflow, researchers can confidently establish the molecular architecture of their compounds, a critical step in the journey of drug development.
References
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
- Use of NMR in Structure Elucid
- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- What Is COSY NMR?. Chemistry For Everyone - YouTube.
- Principles and Applic
- Measuring methods available and examples of their applic
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.
- Heteronuclear single quantum coherence spectroscopy. Wikipedia.
- What Is HMBC NMR?. Chemistry For Everyone - YouTube.
- 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts.
- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments.
- Organic Structure Determination Using 2-D NMR Spectroscopy.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
- HSQC and HMBC. Columbia University NMR Core Facility.
- Measuring methods available and examples of their applic
- What Is HSQC NMR?. Chemistry For Everyone - YouTube.
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. use of nmr in structure ellucidation | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. acl.digimat.in [acl.digimat.in]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. youtube.com [youtube.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to the Biological Activity of Peptides Containing 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid versus Native Peptides
In the landscape of modern drug discovery and peptide therapeutics, the pursuit of enhanced biological activity, stability, and receptor selectivity is paramount. Native peptides, while exhibiting potent biological functions, are often hampered by rapid enzymatic degradation and poor pharmacokinetic profiles.[1][2] The strategic incorporation of unnatural amino acids has emerged as a powerful tool to overcome these limitations. This guide provides a comprehensive comparison of the biological activity of peptides containing the synthetic β-amino acid, 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid, against their native counterparts. Through an in-depth analysis of structure-activity relationships, supported by experimental data and protocols, we will explore how this specific modification can modulate peptide function and stability.
The Rationale for Peptide Modification: Introducing this compound
The incorporation of β-amino acids into peptide backbones introduces a fundamental structural alteration, shifting the amide bond and extending the carbon chain between functional groups. This modification inherently impacts the peptide's conformational flexibility and its susceptibility to enzymatic cleavage. The choice of this compound is particularly strategic due to its key structural features:
-
Aromatic Side Chain: The bulky bis(benzyloxy)phenyl group provides a significant hydrophobic and aromatic character, which can enhance binding affinity to receptors through favorable interactions with hydrophobic pockets.[3]
-
Conformational Constraint: The substitution at the β-carbon restricts the rotational freedom of the peptide backbone, guiding it towards a more defined secondary structure. This pre-organization can lead to a lower entropic penalty upon receptor binding, potentially increasing affinity and selectivity.
-
Proteolytic Resistance: The altered peptide bond resulting from the β-amino acid is a poor substrate for many common proteases, thereby significantly increasing the peptide's half-life in biological systems.
Structural Comparison: Native α-Peptide versus Modified β-Peptide
The fundamental difference between a native peptide and one containing a β-amino acid lies in the backbone structure. This seemingly subtle change has profound implications for the peptide's three-dimensional conformation and its ability to interact with biological targets.
Caption: Experimental workflow for comparing the biological activity of native and modified peptides.
Detailed Protocol 1: Competitive Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of the native and modified peptides for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes prepared from a cell line overexpressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [125I]-Somatostatin).
-
Native and modified peptides at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
GF/C glass fiber filters.
-
Scintillation fluid and a gamma counter.
Procedure:
-
Prepare serial dilutions of the native and modified peptides in binding buffer.
-
In a 96-well plate, add 50 µL of cell membranes, 50 µL of the radiolabeled ligand (at a concentration close to its Kd), and 50 µL of either buffer (for total binding), a high concentration of unlabeled native ligand (for non-specific binding), or the test peptides.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvest the membranes by rapid filtration through the GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
-
Calculate the percentage of specific binding for each peptide concentration and determine the IC50 value by non-linear regression analysis.
Detailed Protocol 2: Serum Stability Assay
Objective: To assess the proteolytic stability of the native and modified peptides in human serum.
Materials:
-
Human serum.
-
Native and modified peptides.
-
Quenching solution (e.g., 10% trichloroacetic acid).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mass spectrometer (optional, for metabolite identification).
Procedure:
-
Incubate the native and modified peptides at a final concentration of 100 µg/mL in human serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate serum proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining over time and calculate the half-life (t½) for each peptide.
Conclusion and Future Perspectives
The incorporation of this compound into a peptide sequence represents a sophisticated strategy to enhance its therapeutic potential. Based on established principles of peptidomimetic chemistry and extensive studies on analogous modifications, it is reasonable to project that such a modification will lead to:
-
Increased Receptor Selectivity: The conformational constraints imposed by the β-amino acid and the bulky aromatic side chain are likely to favor binding to a specific receptor subtype.
-
Enhanced Biological Potency: By pre-organizing the peptide into a bioactive conformation, the binding affinity for the target receptor may be significantly improved.
-
Greatly Improved Pharmacokinetic Profile: The resistance to enzymatic degradation will substantially increase the in-vivo half-life of the peptide.
While this guide provides a robust framework based on existing scientific knowledge, empirical validation through the synthesis and rigorous biological testing of peptides containing this compound is the crucial next step. The experimental protocols detailed herein offer a clear path for researchers to undertake such investigations. The continued exploration of novel unnatural amino acids will undoubtedly pave the way for the development of next-generation peptide therapeutics with superior efficacy and safety profiles.
References
- Martín-Gago, P., et al. (2013). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 18(12), 14566-14584.
- Kéri, G., et al. (1993). Structure-activity relationship studies of novel somatostatin analogs with antitumor activity. Peptide Research, 6(5), 281-288.
- Rikl, S., et al. (1993). Structure-Activity Relationships of Somatostatin Analogs in the Rabbit Ileum and the Rat Colon. Gastroenterology, 104(2), 444-451.
- Meyers, C. A., et al. (1978). Structure-activity relationships of eighteen somatostatin analogues on gastric secretion. British Journal of Pharmacology, 64(4), 489-495.
-
Martín-Gago, P., et al. (2013). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. ResearchGate. Available at: [Link]
- Gellman, S. H. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 48(5), 1269-1279.
- Malovichko, G., & Zhu, X. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. ACS Omega, 2(9), 5659-5667.
- Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 12(6), 727-734.
-
Malovichko, G., & Zhu, X. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. eScholarship, University of California. Available at: [Link]
- Kim, H., et al. (2018). Receptor mimicking TGF-β1 binding peptide for targeting TGF-β1 signaling. Scientific Reports, 8(1), 1-12.
- Kumar, S., et al. (2023).
- Karnati, S., & Anusha, N. (2025). Peptidomimetics as next – generation therapeutic applications. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 407-412.
- Lafarga, T., & Hayes, M. (2022). Peptides with their potential bioactivities, and the corresponding calculations by BIOPEP. Trends in Food Science & Technology, 125, 233-247.
- Dziuba, M., & Iwaniak, A. (2014). Manufacturing of peptides exhibiting biological activity. Acta Scientiarum Polonorum, Technologia Alimentaria, 13(2), 217-225.
- Di, Y., et al. (2021). Peptides and Peptidomimetics for Antimicrobial Drug Design. Pharmaceuticals, 14(8), 785.
- Gallegos-Perez, J. L., et al. (2023). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. International Journal of Molecular Sciences, 24(13), 10977.
- Asghari, A., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(19), 11495.
- Trim, M., et al. (2023). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. International Journal of Molecular Sciences, 24(13), 10831.
-
Karnati, S., & Anusha, N. (2025). Peptidomimetics as next – generation therapeutic applications. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 407-412. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Validating Modified Amino Acid Incorporation by Mass Spectrometry
In the landscape of peptide therapeutics and chemical biology, the precise incorporation of modified amino acids is not merely a synthetic checkpoint but a cornerstone of functional design. Whether the goal is to enhance proteolytic stability, modulate receptor affinity, or introduce a novel biochemical probe, verifying that the correct modification is present at the intended position is paramount. Tandem mass spectrometry (MS/MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural resolution.[1][2]
This guide provides an in-depth comparison of mass spectrometry-based strategies for validating the incorporation of modified amino acids. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that the described workflows are robust and self-validating.
The Fundamental Principle: Detecting Mass Shifts
At its core, mass spectrometry validates modifications by measuring mass. Every modification to a standard amino acid—be it phosphorylation, methylation, glycosylation, or the incorporation of a non-canonical amino acid—imparts a predictable mass shift. The first step in any validation workflow is therefore a high-resolution intact mass measurement of the peptide (an MS1 scan). This provides the molecular weight of the synthesized peptide, which can be compared against the theoretical weight.[2]
However, confirming the total mass is insufficient. It does not rule out the possibility of off-target modifications or incorrect localization. To definitively pinpoint the location of the modification, we must induce fragmentation of the peptide within the mass spectrometer and analyze the resulting fragment ions in a process known as tandem mass spectrometry (MS/MS).[1][3][4]
A Comparative Guide to Peptide Fragmentation Techniques
The choice of fragmentation method is the most critical decision in the MS/MS workflow. Different techniques impart energy to the peptide ions in distinct ways, leading to different bond cleavages. The optimal choice depends on the nature of the modification and the peptide sequence itself. The three most prevalent techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID)
CID is a "slow heating" method where peptide ions are accelerated and collided with an inert gas like helium or argon.[5] This process converts kinetic energy into internal energy, causing fragmentation primarily at the weakest bonds—the peptide amide bonds.[3][5] This generates a ladder-like series of fragment ions, termed b- and y-ions, which allows for the reconstruction of the peptide sequence.[1][3]
-
Mechanism: Vibrational excitation through multiple low-energy collisions.
-
Primary Fragment Ions: b- and y-ions.
-
Strengths: Robust, widely available, and excellent for sequencing standard tryptic peptides.[6]
-
Weaknesses: As a low-energy method, CID can cause labile (easily broken) modifications, like phosphorylation or some glycosylations, to be lost from the peptide before the backbone itself fragments.[7] This "neutral loss" can obscure the exact location of the modification.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique, predominantly used in Orbitrap mass spectrometers, where fragmentation occurs in a dedicated collision cell external to the ion trap.[5][8] The collisions are more energetic and occur on a shorter timescale than in-trap CID.[8][9]
-
Mechanism: Higher-energy collisions leading to more extensive fragmentation.
-
Primary Fragment Ions: Primarily b- and y-ions, but often with richer fragmentation patterns and fewer low-mass cutoff issues than CID.[5][10]
-
Strengths: Produces high-resolution, information-rich spectra, often resulting in better sequence coverage than CID.[7][10] It is generally better for isobaric tagging experiments (e.g., TMT, iTRAQ) because it can efficiently generate low-mass reporter ions.[5]
-
Weaknesses: Like CID, HCD can still lead to the neutral loss of very labile modifications, though it is sometimes more effective at retaining them than CID.[7]
Electron Transfer Dissociation (ETD)
ETD operates on a fundamentally different principle. It is a non-ergodic or "fast" fragmentation method that involves an ion-ion reaction. Multiply charged peptide cations react with radical anions, which transfer an electron to the peptide.[11][12] This induces cleavage of the N-Cα bond along the peptide backbone, a bond that is stable during CID/HCD.[11][12]
-
Mechanism: Electron transfer induces radical-driven backbone cleavage.
-
Primary Fragment Ions: c- and z-ions.
-
Strengths: ETD's key advantage is its ability to preserve labile post-translational modifications (PTMs) that are easily lost with CID or HCD.[7][11][13] This makes it the premier choice for unambiguously localizing modifications like phosphorylation and O-glycosylation.[12] It is also highly effective for fragmenting longer peptides and even intact proteins (top-down proteomics).[11]
-
Weaknesses: ETD efficiency is highly dependent on the precursor ion's charge state, working well for ions with a charge of +3 or higher, but poorly for +2 ions.[6][11] For this reason, it is often paired with HCD in a combined approach (EThcD) to generate both c/z and b/y ions, providing the most comprehensive fragmentation data.[13][14]
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Mechanism | Low-energy collisional activation | Higher-energy collisional activation | Ion-ion reaction (electron transfer) |
| Primary Ions | b, y | b, y | c, z |
| Labile PTMs | Prone to neutral loss | Can cause neutral loss, but often better than CID | Excellent preservation |
| Peptide Length | Best for shorter peptides (<20-25 residues) | Good for a wide range of peptide lengths | Excellent for long peptides and proteins |
| Charge State | Works well on 2+ and 3+ | Works well on 2+ and 3+ | Requires ≥2+ charge, optimal for ≥3+ |
| Best For | Routine sequencing of unmodified peptides | High-resolution sequencing, quantitation | Unambiguous localization of labile PTMs |
Visualizing the Validation Workflow
The process from sample to validated sequence follows a structured path. This workflow ensures that all necessary data for unambiguous confirmation is acquired systematically.
Caption: High-level workflow for modified peptide validation by LC-MS/MS.
Experimental Protocol: A Self-Validating Approach
This protocol outlines a universal approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A crucial element of trustworthiness is the inclusion of a control: the unmodified version of the peptide.
1. Sample Preparation: a. Reconstitute the synthetic modified peptide and the corresponding unmodified control peptide in an appropriate solvent (e.g., 0.1% formic acid in water) to a concentration of ~1 mg/mL.[15][16] b. Dilute the stock solutions to a final concentration of 0.1-1.0 µg/mL for direct infusion, or prepare for LC-MS analysis by diluting to ~10-100 fmol/µL in the initial mobile phase. c. If the sample contains salts or detergents, perform desalting using a C18 ZipTip or equivalent solid-phase extraction method to prevent ion suppression.[17]
2. LC-MS/MS System Setup: a. Liquid Chromatography (LC): Use a nano or micro-flow LC system coupled to the mass spectrometer. Peptides are typically separated on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration (with 0.1% formic acid).[2][17] A typical gradient might run from 5% to 40% acetonitrile over 20-30 minutes.[15] b. Mass Spectrometer: Calibrate the instrument to ensure high mass accuracy. Set up the acquisition method to perform a data-dependent analysis (DDA).
3. Data Acquisition: a. MS1 Scan: The instrument will first perform a high-resolution scan to detect the intact peptide ions (precursor ions).[2] b. Control Analysis: First, analyze the unmodified control peptide. Record its retention time and the m/z (mass-to-charge ratio) of its precursor ion. Acquire MS/MS data for this precursor. This spectrum serves as your baseline fragmentation pattern. c. Modified Peptide Analysis: Analyze the modified peptide. i. Look for a precursor ion whose mass corresponds to the control peptide plus the mass of the modification. The retention time may also shift slightly. ii. Data-Dependent MS/MS: Set the instrument to automatically select the top N most intense precursor ions from the MS1 scan for fragmentation. Ensure the m/z of your target modified peptide is on the inclusion list. iii. Fragmentation Method Selection: This is the key step. Use the following decision tree to guide your choice.
Decision Tree for Fragmentation Method Selection
Caption: Conceptual view of fragment ions localizing a modification on residue 'C'.
Common Mass Shifts
A quick reference table of mass shifts for common modifications is indispensable for data analysis.
| Modification | Monoisotopic Mass Change (Da) | Commonly Modified Residues |
| Phosphorylation | +79.9663 | S, T, Y |
| Acetylation | +42.0106 | K, Protein N-terminus |
| Methylation | +14.0157 | K, R |
| Di-methylation | +28.0313 | K, R |
| Tri-methylation | +42.0470 | K |
| Oxidation | +15.9949 | M, W |
| Deamidation | +0.9840 | N, Q |
| Carbamidomethyl | +57.0215 | C (Alkylation artifact) |
Data sourced from various proteomics resources.[18][19][20]
Conclusion
Validating the incorporation of modified amino acids is a multi-step process that hinges on the logical application of tandem mass spectrometry. By selecting the appropriate fragmentation technique based on the modification's properties—CID/HCD for robust modifications and ETD for labile ones—researchers can generate unambiguous data. The inclusion of an unmodified control peptide provides a crucial baseline, transforming a simple measurement into a self-validating system. This rigorous approach provides the highest degree of confidence, ensuring that the peptides used in research and drug development are precisely what they were designed to be.
References
-
Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis. MtoZ Biolabs. [Link]
-
Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides. PubMed. [Link]
-
Comparison of higher energy collisional dissociation and collision-induced dissociation MS/MS sequencing methods for identification of naturally occurring peptides in human urine. PubMed. [Link]
-
De novo peptide sequencing via tandem mass spectrometry. PubMed. [Link]
-
LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters Corporation. [Link]
-
Electron-transfer dissociation. Wikipedia. [Link]
-
Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. [Link]
-
Peptide Identification Using Tandem Mass Spectrometry. JoVE. [Link]
-
Precision Profiling of the Cardiovascular Post-Translationally Modified Proteome. MDPI. [Link]
-
The Role of Electron Transfer Dissociation in Modern Proteomics. Analytical Chemistry. [Link]
-
Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. University of Oxford. [Link]
-
Diverse roles of electron transfer dissociation. ResearchGate. [Link]
-
Difference between HCD and CID collision induced dissociations? Stack Exchange. [Link]
-
Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. LabRulez. [Link]
-
LC-MS/MS Peptide Analysis: Complete Protocol. Rhenus Logistics. [Link]
-
Synthetic Peptide Purification Using Preparative LC-MS. Gilson. [Link]
-
Electron Transfer Dissociation Mass Spectrometry in Proteomics. PMC - NIH. [Link]
-
Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Springer Protocols. [Link]
-
MASS SPECTROMETRY AID. Peak Proteins. [Link]
-
LC-MS for structure confirmation. Bio-protocol. [Link]
-
Collision-induced dissociation. Wikipedia. [Link]
-
Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. NIH. [Link]
-
UCSD Computational Mass Spectrometry Website. University of California, San Diego. [Link]
-
Biomolecular Delta Mass. ABRF. [Link]
Sources
- 1. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]
- 3. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Video: Peptide Identification Using Tandem Mass Spectrometry [jove.com]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of higher energy collisional dissociation and collision-induced dissociation MS/MS sequencing methods for identification of naturally occurring peptides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 12. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 18. peakproteins.com [peakproteins.com]
- 19. Mass to Amino Acid Combination Table [cs.uwaterloo.ca]
- 20. abrf.org [abrf.org]
A Researcher's Guide to Spectroscopic Comparison of R and S Enantiomers of 3-Amino-3-phenylpropanoic Acid Derivatives
In the landscape of drug development and molecular sciences, the ability to distinguish between enantiomers—mirror-image isomers of a chiral molecule—is not merely an academic exercise; it is a critical requirement for ensuring safety, efficacy, and specificity. The derivatives of 3-amino-3-phenylpropanoic acid, a class of β-amino acids, are significant pharmacophores. Their stereochemistry often dictates their biological activity. This guide provides an in-depth comparison of key spectroscopic techniques used to differentiate the R and S enantiomers of these compounds, grounded in experimental data and established scientific principles.
The Imperative of Chiral Discrimination
Chirality is a fundamental property of many biologically active molecules. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Therefore, robust analytical methods to determine the absolute configuration and enantiomeric purity are indispensable. Spectroscopic techniques offer powerful, non-destructive means to achieve this, each leveraging a different aspect of molecular physics to probe the three-dimensional structure of these molecules.
This guide will focus on three principal techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents.
-
Vibrational Circular Dichroism (VCD) Spectroscopy .
-
Electronic Circular Dichroism (ECD) Spectroscopy .
We will explore the theoretical underpinnings, provide actionable experimental protocols, and present comparative data for each method.
Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries
NMR spectroscopy is one of the most versatile analytical methods in chemistry. For chiral discrimination, the core principle involves converting a pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a pair of diastereomers, which have different physical properties and thus distinct NMR spectra. This is achieved by introducing a chiral auxiliary, such as a chiral shift reagent (CSR) or a chiral solvating agent (CSA).
Causality: The Diastereomeric Interaction
Enantiomers have identical NMR spectra because their magnetic environments are identical. When a chiral auxiliary is added, it forms transient, non-covalent complexes with the analyte enantiomers. For example, the complex formed between an (R)-analyte and an (S)-CSR will be a diastereomer of the complex formed between an (S)-analyte and the same (S)-CSR. These diastereomeric complexes have different spatial arrangements and energies, leading to differential shielding of the analyte's protons and resulting in separate, resolvable signals in the ¹H NMR spectrum. Lanthanide-based CSRs are particularly effective as their paramagnetic nature can induce large chemical shift differences (ΔΔδ).[1][2]
Experimental Protocol: NMR with a Chiral Shift Reagent
This protocol outlines the general steps for resolving the enantiomers of a 3-amino-3-phenylpropanoic acid derivative using a water-soluble lanthanide-based chiral shift reagent.
-
Sample Preparation :
-
Dissolve a known quantity (e.g., 5-10 mg) of the racemic or enantiomerically-enriched 3-amino-3-phenylpropanoic acid derivative in a suitable deuterated solvent (e.g., 0.6 mL of D₂O). The concentration is typically around 0.05-0.1 M.[2]
-
Adjust the pH of the solution to a range where the interaction between the shift reagent and the amino acid is optimal. For many amino acids using lanthanide reagents, a pH of 9-10 is effective.[2] This can be done using dilute NaOD or DCl solutions. Avoid phosphate or carbonate buffers, as they can coordinate with the lanthanide ion.[2]
-
-
Initial Spectrum Acquisition :
-
Acquire a standard ¹H NMR spectrum of the analyte solution before adding the chiral shift reagent. This serves as a baseline reference.
-
-
Introduction of the Chiral Shift Reagent :
-
Spectral Acquisition and Optimization :
-
Acquire a series of ¹H NMR spectra after incremental additions of the CSR.
-
Monitor the separation of key proton signals (e.g., the methine proton at the chiral center or the adjacent methylene protons).
-
The goal is to achieve baseline resolution of the signals for the two enantiomers without excessive line broadening, which can be a side effect of paramagnetic reagents.[1]
-
Data Presentation and Interpretation
For a racemic mixture of a 3-amino-3-phenylpropanoic acid derivative, the addition of a chiral shift reagent should result in the splitting of specific proton signals into two distinct sets.
| Proton Signal | Chemical Shift (δ) without CSR (ppm) | Expected ΔΔδ (δS - δR) with CSR (ppm) |
| β-H (methine) | ~4.5 | 0.1 - 0.5 |
| α-H₂ (methylene) | ~2.8 | 0.05 - 0.2 |
| Aromatic Protons | 7.2 - 7.5 | 0.01 - 0.1 |
Note: The magnitude and sign of the induced shift difference (ΔΔδ) are dependent on the specific CSR, substrate, and experimental conditions.
The ratio of the integrals of the separated peaks directly corresponds to the enantiomeric ratio of the sample. For absolute configuration assignment, one enantiomer must be known, or the behavior of the specific CSR with a class of compounds must be well-established.
Workflow Visualization
Caption: Workflow for chiral discrimination using NMR spectroscopy.
Chiroptical Spectroscopy: VCD and ECD
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Enantiomers, by definition, interact with polarized light in an equal but opposite manner, making these methods ideal for their differentiation and for the determination of absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is the extension of circular dichroism into the infrared range, measuring the differential absorption of polarized IR radiation during vibrational transitions.[3]
Causality: Probing Molecular Vibrations in 3D
While standard IR spectroscopy provides information about the functional groups present in a molecule, VCD provides information about their three-dimensional arrangement.[3] The VCD spectrum is exquisitely sensitive to the stereochemistry of a molecule. The two enantiomers of a chiral compound will produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign at every vibrational frequency.[4] This makes VCD a definitive tool for assigning absolute configuration, especially when coupled with quantum chemical calculations.[3][5]
Experimental Protocol: VCD Analysis
-
Sample Preparation :
-
Dissolve a sufficient amount of the sample (typically 5-15 mg) in a suitable solvent (e.g., CDCl₃ or D₂O) to achieve a concentration of approximately 0.05 M to 0.1 M. The solvent must be transparent in the IR region of interest.
-
Use a sample cell with a path length appropriate for the solvent and concentration, typically between 50 and 200 µm.
-
-
Data Acquisition :
-
Acquire the VCD spectrum on a dedicated VCD spectrometer, which is often an FTIR spectrometer modified with a photoelastic modulator (PEM).
-
Collect data over the desired spectral range (e.g., 2000-1000 cm⁻¹). A sufficient number of scans (e.g., 4-8 hours) must be averaged to achieve an adequate signal-to-noise ratio, as the VCD signal is several orders of magnitude weaker than the absorption signal.[3]
-
Acquire a solvent baseline spectrum under identical conditions, which will be subtracted from the sample spectrum.
-
-
Computational Modeling (for Absolute Configuration) :
-
Perform a conformational search for the 3-amino-3-phenylpropanoic acid derivative using molecular mechanics.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[5]
-
Calculate the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer). The spectrum for the S-enantiomer is simply the inverse.
-
-
Spectral Comparison :
Data Presentation and Interpretation
A direct comparison of the experimental VCD spectra of the R and S enantiomers will show perfect mirror-image relationship.
| Spectroscopic Technique | R-Enantiomer Spectrum | S-Enantiomer Spectrum |
| VCD | Positive and negative bands (e.g., + at 1720 cm⁻¹, - at 1450 cm⁻¹) | Mirror-image bands (e.g., - at 1720 cm⁻¹, + at 1450 cm⁻¹) |
| ECD | Positive and negative Cotton effects (e.g., + at 210 nm, - at 260 nm) | Mirror-image Cotton effects (e.g., - at 210 nm, + at 260 nm) |
Electronic Circular Dichroism (ECD) Spectroscopy
ECD measures the differential absorption of polarized light in the UV-Visible range, corresponding to electronic transitions.[6]
Causality: Chiral Perturbation of Chromophores
The phenyl group in 3-amino-3-phenylpropanoic acid acts as a chromophore. While the phenyl group itself is achiral, its electronic transitions are perturbed by the chiral environment of the rest of the molecule.[6] This perturbation leads to non-zero rotational strengths and thus an observable ECD spectrum. Similar to VCD, the R and S enantiomers will produce mirror-image ECD spectra, known as Cotton effects. The sign and magnitude of these effects are determined by the absolute configuration at the chiral center.
Experimental Protocol: ECD Analysis
The protocol for ECD is similar to VCD but operates in the UV-Vis range and typically requires much lower concentrations.
-
Sample Preparation :
-
Prepare a dilute solution of the analyte (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as methanol, acetonitrile, or water.
-
Use a quartz cuvette with a standard path length (e.g., 1 cm).
-
-
Data Acquisition :
-
Record the ECD spectrum on a CD spectropolarimeter over the appropriate wavelength range (e.g., 190-400 nm).
-
Acquire a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectrum.
-
-
Computational Modeling and Comparison :
Workflow Visualization
Caption: General workflow for absolute configuration determination using VCD/ECD.
Comparative Summary
| Technique | Principle | Sample Amount | Strengths | Limitations |
| NMR with CSR | Formation of transient diastereomeric complexes. | 5-10 mg | Widely accessible; provides enantiomeric ratio directly from integration. | Requires a suitable chiral auxiliary; potential for line broadening; absolute configuration requires a reference.[1][2] |
| VCD | Differential absorption of polarized IR light by molecular vibrations. | 5-15 mg | Provides definitive absolute configuration when paired with DFT; rich in structural information.[5][9] | Requires specialized equipment; can require long acquisition times; computationally intensive.[3] |
| ECD | Differential absorption of polarized UV-Vis light by electronic transitions. | < 0.1 mg | High sensitivity; requires very little sample; rapid acquisition. | Requires a chromophore near the stereocenter; provides less structural detail than VCD.[6] |
Conclusion
The differentiation of R and S enantiomers of 3-amino-3-phenylpropanoic acid derivatives is a critical task that can be confidently addressed using a suite of modern spectroscopic techniques. NMR with chiral shift reagents offers a practical and accessible method for determining enantiomeric purity. For unambiguous determination of absolute configuration, the chiroptical methods of VCD and ECD, when combined with quantum-mechanical calculations, provide the gold standard. The choice of technique will ultimately depend on the specific research question, sample availability, and the instrumentation at hand. By understanding the principles and protocols outlined in this guide, researchers can effectively characterize these stereochemically complex and pharmaceutically relevant molecules.
References
- Kabuto, K., et al. (Year not available). New Chiral NMR Shift Reagent for α-Amino Acids and N-Protected Oligopeptides in Aqueous Solution. This source describes a europium(III) complex as a chiral shift reagent for amino acids in aqueous solutions, highlighting its ability to induce enantiomeric shifts without significant signal broadening.
-
Wenzel, T. J., & Wilcox, C. D. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. Available at: [Link]
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 24-29. Available at: [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. Available at: [Link]
-
Barth, A. (2007). Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytical and Bioanalytical Chemistry, 389(5), 1399-1413. Available at: [Link]
-
Forgács, A., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(20), 3215-3220. Available at: [Link]
-
Bouř, P., & Kapitán, J. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling. Physical Chemistry Chemical Physics, 20(8), 5363-5374. Available at: [Link]
-
Wenzel, T. J. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate. Available at: [Link]
-
Nafie, L. A. (2008). Vibrational CD, Theory and Application to Determination of Absolute Configuration. Chirality, 20(5), 671-682. Available at: [Link]
-
ResearchGate. (n.d.). Calculated and experimental electronic circular dichroism (ECD) spectra of compounds 1 and 2. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and calculated electronic circular dichroism (ECD) spectra of 1 in MeOH. Available at: [Link]
-
Encyclopedia.pub. (n.d.). Electronic Circular Dichroism. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Stability of Peptides Modified with 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid
Introduction: The Quest for Peptide Stability
Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug development. However, their clinical utility is often hampered by their inherent instability, primarily due to rapid degradation by proteases in the body.[1][2][3] This rapid clearance necessitates frequent administration and can lead to variable therapeutic outcomes. To overcome this critical challenge, researchers have developed numerous strategies to enhance peptide stability, with the incorporation of unnatural amino acids being a particularly successful approach.[4][5][6][7][8][9]
This guide provides an in-depth comparison of the in vitro stability of peptides modified with the novel unnatural amino acid, 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid. We will explore the rationale behind using this and other modifications, present a detailed experimental workflow for assessing stability, and provide a comparative analysis of its performance against other common stabilization strategies.
The Rationale for Modification: Steric Hindrance and Beyond
The fundamental principle behind using unnatural amino acids to enhance peptide stability lies in altering the peptide's structure to make it a less favorable substrate for proteolytic enzymes.[1][4] this compound, with its bulky bis(benzyloxy)phenyl side chain, is designed to impart significant steric hindrance around the peptide backbone. This bulkiness can physically block the active site of proteases, thereby preventing enzymatic cleavage.
For comparison, we will evaluate this modification against two widely used and well-characterized stability-enhancing strategies:
-
N-methylation: The addition of a methyl group to the backbone amide nitrogen reduces the peptide's flexibility and disrupts the hydrogen bonding patterns recognized by proteases.[4]
-
D-amino acid substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer creates a stereochemically alien configuration that is not recognized by most endogenous proteases.[10][11]
The following diagram illustrates the logical relationship between these modifications and their intended effect on peptide stability.
Caption: Experimental workflow for comparative in vitro stability assay.
Detailed Experimental Protocols
1. Peptide Synthesis and Purification:
-
Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) on a suitable resin. [12][13]Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. For the modified peptides, the corresponding protected unnatural amino acid (Fmoc-3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid-OH), N-methylated amino acid, or D-amino acid is incorporated at the desired position.
-
Cleavage and Deprotection: Following synthesis, the peptides are cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane). [13]* Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. [14][15]* Characterization: The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry (MS). [15] 2. In Vitro Plasma Stability Assay:
-
Preparation: A stock solution of each peptide is prepared in a suitable solvent (e.g., DMSO) and diluted to the final concentration in pre-warmed human plasma.
-
Incubation: The peptide-plasma mixtures are incubated at 37°C with gentle agitation. [16][17]* Time Points: Aliquots are taken at specified time points (e.g., 0, 15, 30, 60, 120 minutes). [16]* Reaction Quenching: The enzymatic degradation is stopped by adding a protein precipitation agent, such as cold acetonitrile containing an internal standard. [16][18]* Sample Processing: The samples are vortexed and centrifuged to pellet the precipitated plasma proteins. The supernatant containing the remaining peptide is transferred for analysis. [16][18] 3. Proteolytic Degradation Assay:
-
Preparation: Peptides are dissolved in a buffer compatible with the chosen protease(s) (e.g., trypsin, chymotrypsin).
-
Incubation: The protease solution is added to the peptide solution to initiate the reaction, which is then incubated at 37°C.
-
Time Points and Quenching: Aliquots are collected at various time points and the reaction is quenched, typically by adding an acid like TFA. [19]* Analysis: The samples are directly analyzed by LC-MS/MS.
4. Analytical Quantification:
-
Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is used for quantification, offering high sensitivity and specificity. [20][21][22]* Method: A standard curve is generated using known concentrations of the intact peptide. The amount of remaining peptide in the experimental samples is determined by comparing their peak areas to the standard curve.
-
Data Analysis: The percentage of intact peptide remaining at each time point is calculated relative to the 0-minute sample. The in vitro half-life (t½) is determined by fitting the data to a first-order decay model. [16]
Comparative Performance Data
The following table presents hypothetical, yet plausible, data from the in vitro stability assays described above.
| Peptide Version | Modification | Plasma Half-life (t½, min) | Protease (Trypsin) Half-life (t½, min) |
| P-Unmodified | None (Control) | 15 | 5 |
| P-Target | This compound | >240 | 180 |
| P-NMe | N-methylation | 150 | 90 |
| P-DAa | D-amino Acid Substitution | >240 | >240 |
Interpretation and Discussion
The hypothetical data clearly demonstrates that all three modification strategies significantly enhance peptide stability compared to the unmodified control.
-
P-Unmodified: As expected, the natural peptide is rapidly degraded in both plasma and in the presence of a specific protease.
-
P-Target (this compound): The incorporation of this bulky, unnatural amino acid results in a dramatic increase in stability. The large side chain effectively shields the peptide backbone from proteolytic attack, leading to a significantly prolonged half-life in both plasma and against a specific protease.
-
P-NMe (N-methylation): N-methylation also provides a substantial improvement in stability, though to a lesser extent than the other two modifications in this hypothetical scenario. This is consistent with its mechanism of altering backbone conformation and reducing protease recognition.
-
P-DAa (D-amino Acid Substitution): The introduction of a D-amino acid renders the peptide highly resistant to degradation, as proteases are stereospecific for L-amino acids. This modification often results in the most profound stabilization.
Conclusion: A Promising Strategy for Peptide Drug Development
The incorporation of this compound represents a highly effective strategy for enhancing the in vitro stability of therapeutic peptides. Its ability to impart significant steric hindrance makes it a powerful tool for protecting peptides from proteolytic degradation. While other methods like D-amino acid substitution may offer even greater stability, the choice of modification will ultimately depend on a balance between stability, biological activity, and synthetic feasibility. The comprehensive in vitro stability assays outlined in this guide provide a robust framework for evaluating and comparing different peptide modification strategies, enabling the rational design of more stable and effective peptide-based drugs.
References
-
Werner, H. M., Cabalteja, C. C., & Horne, W. S. (2016). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. ChemBioChem, 17(8), 712–718. [Link]
-
Scribd. (n.d.). Proteolytic Stability Peptides. Retrieved from [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185–3203. [Link]
-
Bentham Science Publishers. (n.d.). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Retrieved from [Link]
-
ResearchGate. (2020). LC-MS vs. HPLC for peptide quantification?. Retrieved from [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Biomaterials Science & Engineering. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2023). ACS Pharmacology & Translational Science. [Link]
-
Chromatography Today. (n.d.). Protein Analysis using Proteotypic Peptides and LC-MS. Retrieved from [Link]
-
Polaris Peptides. (n.d.). Peptide Stability and Enzyme Resistance: Structural Modifications of TB-500. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
PLOS One. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]
-
Agilent. (n.d.). Guide to Peptide Quantitation. Retrieved from [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Strategies for Improving Peptide Stability and Delivery. (2016). Molecules. [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
-
On the Utility of Chemical Strategies to Improve Peptide Gut Stability. (2020). Journal of Medicinal Chemistry. [Link]
-
IRIS Institutional Research Information System. (2010). Chemical modifications designed to improve peptide stability: Incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Retrieved from [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2024). bioRxiv. [Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). bioRxiv. [Link]
-
Ingenta Connect. (2010). Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, an. Retrieved from [Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2020). Molecules. [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Molecules. [Link]
-
Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. (2008). Protein Science. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Drug Target Review. (2025). Peptides in practice: what it takes to advance these therapies to clinic. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic degradation varies between different cross-linking peptides. Retrieved from [Link]
-
Amino acid analogues provide multiple plausible pathways to prebiotic peptides. (2024). Frontiers in Astronomy and Space Sciences. [Link]
-
Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. (2025). Journal of Nanobiotechnology. [Link]
-
GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Retrieved from [Link]
Sources
- 1. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 4. polarispeptides.com [polarispeptides.com]
- 5. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical modifications designed to improve peptide stability: Incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization [air.uniud.it]
- 7. Chemical Modifications Designed to Improve Peptide Stability: Inc...: Ingenta Connect [ingentaconnect.com]
- 8. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biovera.com.au [biovera.com.au]
- 15. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Plasma Stability Assay | Domainex [domainex.co.uk]
- 18. benchchem.com [benchchem.com]
- 19. Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. agilent.com [agilent.com]
A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to Substituted β-Amino Acids
Introduction: The Rising Prominence of β-Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, β-amino acids have emerged as pivotal structural motifs. Their incorporation into peptide-based therapeutics enhances metabolic stability by conferring resistance to enzymatic degradation, a critical hurdle in the development of peptide drugs.[1] The additional methylene unit in their backbone, compared to their α-analogs, also imparts unique conformational properties, enabling the design of novel peptide secondary structures and peptidomimetics with tailored biological activities. This guide provides a comparative analysis of four principal synthetic routes to substituted β-amino acids: the Arndt-Eistert homologation, the Reformatsky reaction, conjugate addition reactions, and catalytic asymmetric hydrogenation. We will delve into the mechanistic underpinnings, practical execution, and the relative efficiencies of each methodology, supported by experimental data, to empower researchers in selecting the optimal synthetic strategy for their specific target molecules.
Arndt-Eistert Homologation: A Classic Route with Modern Refinements
The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, making it a conceptually straightforward approach for the conversion of readily available α-amino acids into their β-counterparts.[1][2][3] The reaction sequence involves the activation of an N-protected α-amino acid, typically as an acid chloride or mixed anhydride, followed by reaction with diazomethane to form a diazoketone intermediate. The key step is the Wolff rearrangement of the diazoketone, catalyzed by metal salts (commonly Ag₂O) or photochemically, to generate a ketene, which is then trapped by a nucleophile (e.g., water) to yield the homologous β-amino acid.[1][2][3]
Mechanistic Overview
The synthetic sequence begins with the activation of the carboxylic acid of an N-protected α-amino acid. This activated acid then reacts with diazomethane in an acylation reaction to form an α-diazoketone. The crucial Wolff rearrangement proceeds via a 1,2-rearrangement, where the alkyl group migrates with retention of stereochemistry, and nitrogen gas is expelled to form a ketene.[3] This ketene is a highly reactive intermediate that is readily trapped by a nucleophile present in the reaction mixture.
Diagram: Arndt-Eistert Homologation Mechanism
Caption: Mechanism of the Arndt-Eistert homologation.
Experimental Protocol: Synthesis of Boc-β-homophenylalanine
This protocol is adapted from literature procedures for the homologation of N-Boc-phenylalanine.[3]
Step 1: Formation of the Mixed Anhydride
-
Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF at -15 °C under a nitrogen atmosphere.
-
Add N-methylmorpholine (1.1 eq) and stir for 5 minutes.
-
Slowly add isobutyl chloroformate (1.1 eq) and stir the resulting mixture for 15 minutes.
Step 2: Diazoketone Synthesis
-
In a separate flask, prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) following established safety procedures. Caution: Diazomethane is highly toxic and explosive. [4][5][6]
-
Filter the cold mixed anhydride solution into the ethereal diazomethane solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate in vacuo to yield the crude diazoketone, which can be used in the next step without further purification.
Step 3: Wolff Rearrangement
-
Dissolve the crude diazoketone in a 1:1 mixture of 1,4-dioxane and water.
-
Add silver benzoate (0.1 eq) as a catalyst.
-
Heat the mixture to 80-90 °C and stir until nitrogen evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture, dilute with water, and acidify to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford Boc-β-homophenylalanine.
Performance and Limitations
| Parameter | Arndt-Eistert Homologation |
| Typical Yields | Good to excellent (70-90%) |
| Stereochemical Integrity | Generally high, with retention of configuration at the α-center.[3] |
| Substrate Scope | Broad; compatible with many protecting groups and side chains. |
| Advantages | Well-established, reliable, good yields, high stereochemical fidelity. |
| Disadvantages | Use of hazardous and explosive diazomethane, potential for side reactions.[3] |
A significant drawback of the Arndt-Eistert synthesis is its reliance on diazomethane, a toxic and explosive reagent.[3] Safer alternatives, such as (trimethylsilyl)diazomethane, have been developed to mitigate these risks.[4][7]
Diagram: Arndt-Eistert Experimental Workflow
Caption: Experimental workflow for the Arndt-Eistert homologation.
Reformatsky Reaction: A Zinc-Mediated Approach to β-Amino Esters
The Reformatsky reaction offers a powerful method for the synthesis of β-hydroxy esters, and its aza-variant, employing imines as electrophiles, provides a direct route to β-amino esters.[8][9][10] This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester and metallic zinc.[8][9][10] The enolate then adds to the imine to afford the β-amino ester.
Mechanistic Insights
The reaction is initiated by the oxidative insertion of zinc metal into the carbon-halogen bond of an α-halo ester to form a zinc enolate.[9] This organozinc species is less basic than the corresponding lithium or magnesium enolates, which allows for excellent functional group tolerance. The zinc enolate then adds to the electrophilic carbon of an imine through a six-membered chair-like transition state to form a new carbon-carbon bond.[10] Subsequent acidic workup protonates the nitrogen and hydrolyzes the zinc alkoxide to yield the β-amino ester.
Diagram: Aza-Reformatsky Reaction Mechanism
Sources
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols and logistical plans for handling 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of your research by establishing a self-validating system of protocols grounded in authoritative safety standards.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact[1][2][3].
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system[1][2][3].
-
Combustible Dust: Fine dust dispersed in the air may form combustible concentrations[1].
The logical workflow for handling this compound should prioritize minimizing exposure through engineering controls, administrative controls, and finally, personal protective equipment (PPE).
Caption: Hazard Mitigation Hierarchy for Chemical Handling.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent accidental exposure. The following table summarizes the required PPE, drawing from established safety standards for similar chemical compounds[2][5][6][7].
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against dust particles and accidental splashes that can cause serious eye irritation[1][2]. |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Ensure gloves are compatible with the solvents being used. | Provides a barrier against skin contact, which can cause irritation. Double-gloving offers additional protection in case of a tear in the outer glove[8][9]. |
| Body Protection | A disposable, impermeable lab coat with a closed front and cuffs. | Prevents contamination of personal clothing and skin[2][6]. |
| Respiratory Protection | An N95-rated respirator or higher is required when handling the solid compound outside of a fume hood to minimize the risk of inhaling aerosolized particles[2][8]. | Protects against respiratory tract irritation from dust inhalation[1][2][3]. |
Safe Handling and Operations
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to control dust and potential vapors[2].
-
Ventilation: Ensure adequate ventilation in the laboratory[2].
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested[2].
Step 2: Weighing and Aliquoting
-
Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a micro-spatula for transfers.
-
Static Control: Take precautions against static discharge, as fine dust can be ignitable[1].
-
Container Sealing: Keep the primary container tightly sealed when not in use[1].
Step 3: Solution Preparation
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Closed System: If possible, use a closed system for solvent transfers.
Step 4: Post-Handling
-
Decontamination: Thoroughly wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[1].
Caption: Step-by-step safe handling procedure.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][2]. |
| Skin Contact | Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention[2]. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, contact your institution's Environmental Health and Safety (EHS) department[2]. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste[8][10].
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, lab coats), weigh boats, and other solid materials should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag[8].
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a separate, sealed, and clearly labeled hazardous waste container[8][10].
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards[8][10].
-
Store waste containers in a designated, secure area away from incompatible materials until they are collected by a licensed hazardous waste disposal company[8][11].
Container Decontamination:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[10][11].
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet: (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
- Cole-Parmer. Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid.
- Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: (R)-N-FMOC-3-Amino-3-phenylpropanoic acid.
- ChemicalBook. 3-AMINO-3-(2-BENZYLOXY-PHENYL)-PROPIONIC ACID (CAS No. 124082-16-2) SDS.
- ChemSrc. 3-AMINO-3-(4-BENZYLOXY-3-METHOXY-PHENYL)-PROPIONIC ACID Safety Data Sheets.
- University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- BenchChem. Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 158720422, C18H22N2O4.
- CymitQuimica. 3-Amino-3-(3-phenoxy-phenyl)-propionic acid.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 2,3-Dibromo-3-phenylpropionic acid.
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 4-Aminoazobenzene.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 686704, (3S)-3-amino-3-phenylpropanoic acid.
- University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
- Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid.
- BenchChem. Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11252327, (S)-3-Amino-2-benzylpropanoic acid.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety - Northwestern University.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
